molecular formula C8H16N2O3 B1582510 DL-Leucylglycine CAS No. 615-82-7

DL-Leucylglycine

Cat. No.: B1582510
CAS No.: 615-82-7
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucyl-glycine, also known as L-g dipeptide or leu-gly, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-glycine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-glycine has been primarily detected in feces.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977064
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

615-82-7, 997-05-7, 686-50-0
Record name Leucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Leucylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DL-leucylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating DL-Leucylglycine in a Research Context

This compound is a dipeptide, a molecule formed from the amino acids Leucine and Glycine linked by a single peptide bond.[1][2] As a racemic mixture, it contains both D-Leucyl-Glycine and L-Leucyl-Glycine enantiomers. This simple peptide serves as a fundamental model compound in various scientific disciplines. For researchers in proteomics, it is a building block for understanding peptide structure and function. For drug development professionals, its properties inform the behavior of peptide-based therapeutics, influencing critical parameters such as solubility, stability, and membrane permeability. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established data and supplemented with field-proven experimental protocols for its characterization.

Molecular and Structural Characteristics

The identity and behavior of this compound are dictated by its molecular structure. It comprises a nonpolar, aliphatic Leucine residue and a minimal Glycine residue. The presence of a free N-terminal amino group and a C-terminal carboxyl group, combined with the central peptide linkage, defines its chemical reactivity and physical properties.

Core Identifiers
PropertyValueSource(s)
CAS Number 615-82-7[3][4]
Molecular Formula C₈H₁₆N₂O₃[2][3][4][5]
Molecular Weight 188.23 g/mol [2][3][5]
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]acetic acid[2][4]
Synonyms H-DL-Leu-Gly-OH, N-DL-Leucylglycine[2][4]
Chemical Structure

The structure features a chiral center at the alpha-carbon of the Leucine residue, an isobutyl side chain that imparts hydrophobicity, and polar functional groups (amino and carboxyl) that dominate its aqueous solubility.

DL_Leucylglycine_Structure cluster_leucine Leucine Residue cluster_glycine Glycine Residue C_alpha C_beta C_alpha->C_beta C_carbonyl_leu C C_alpha->C_carbonyl_leu C_gamma C_beta->C_gamma C_delta1 Cδ1 C_gamma->C_delta1 C_delta2 Cδ2 C_gamma->C_delta2 N_leu N N_leu->C_alpha O_carbonyl_leu O C_carbonyl_leu->O_carbonyl_leu N_gly N C_carbonyl_leu->N_gly Peptide Bond H2N H₂N* H2N->N_leu C_alpha_gly N_gly->C_alpha_gly C_carbonyl_gly C C_alpha_gly->C_carbonyl_gly O_carbonyl_gly O C_carbonyl_gly->O_carbonyl_gly OH_gly OH C_carbonyl_gly->OH_gly caption *Chiral center (D/L mixture)

Figure 1: 2D structure of this compound.

Summary of Physicochemical Properties

This table consolidates the key quantitative parameters of this compound, providing a quick reference for laboratory applications.

Physicochemical PropertyValueComments / SignificanceSource(s)
Physical State White to off-white crystalline powderTypical for small, pure peptides.[6]
Melting Point ~202°C (Decomposes)Often decomposes before melting; requires rapid heating techniques for accurate measurement. Value is for a related compound.[6][7]
Water Solubility (Predicted) 11.8 g/LHighly soluble due to zwitterionic character.[8]
LogP (Octanol/Water) -2.3 to -2.69Indicates high hydrophilicity; preferentially partitions into aqueous phases.[2]
pKa (Strongest Acidic) ~3.94 (Predicted)Corresponds to the C-terminal carboxylic acid group.[8][9]
pKa (Strongest Basic) ~8.43 (Predicted)Corresponds to the N-terminal amino group.[8][9]
Topological Polar Surface Area 92.4 ŲContributes to high water solubility and influences membrane permeability.[2][6]

In-Depth Analysis of Core Properties

Solubility Profile

The solubility of a peptide is a critical parameter for formulation and in-vitro assay design. This compound's high predicted water solubility is a direct consequence of its ability to exist as a zwitterion. At neutral pH, the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), creating a highly polar molecule that interacts favorably with water. However, this is modulated by the hydrophobic isobutyl side chain of Leucine, which slightly reduces solubility compared to simpler dipeptides like Glycylglycine.[10]

Solubility is highly pH-dependent. In strongly acidic conditions (pH < pKa₁), the carboxyl group is protonated, resulting in a net positive charge and high solubility. In strongly basic conditions (pH > pKa₂), the amino group is deprotonated, leading to a net negative charge and high solubility.[10] Minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.

In organic solvents, solubility is generally low. The choice of solvent depends on its polarity; solvents like methanol or ethanol may show some limited solubility, especially in hydroalcoholic mixtures.[11][12]

Partition Coefficient (LogP) and Hydrophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for this compound is approximately -2.3, indicating it is significantly more soluble in water than in octanol.[2] This strong hydrophilic character is expected for a small, charged peptide and suggests it will have limited passive diffusion across biological membranes, a key consideration in drug development.

Dissociation Constants (pKa) and Zwitterionic State

As an amphoteric molecule, this compound possesses two primary ionizable groups: the α-carboxyl group and the α-ammonium group.[9]

  • pKa₁ (~3.94): This value corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺).[8]

  • pKa₂ (~8.43): This value corresponds to the deprotonation of the ammonium ion (-NH₃⁺ → -NH₂ + H⁺).[8]

Between these pKa values (roughly pH 4 to 8), the dipeptide exists predominantly in its zwitterionic form, carrying both a positive and a negative charge but having a net charge of zero. This is the dominant species at physiological pH (~7.4).

Stability and Degradation Profile

The chemical stability of peptides is paramount for ensuring reproducible experimental results and for determining the shelf-life of peptide-based products. This compound, while relatively stable, is susceptible to specific degradation pathways.

Key Degradation Pathways
  • Hydrolysis of the Peptide Bond: This is the most common degradation route, involving the cleavage of the amide bond between Leucine and Glycine to yield the constituent amino acids. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures.[13]

  • Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization. The N-terminal amino group can attack the peptide carbonyl carbon, leading to the cleavage and formation of a stable six-membered ring structure, cyclo(Leu-Gly). This is particularly prevalent under thermal stress or in non-aqueous solutions.[14]

  • Oxidation: While Leucine and Glycine are not easily oxidized, trace metal contaminants or harsh oxidative conditions can lead to degradation. This is a greater concern for peptides containing residues like Met or Cys.

Recommended Storage

To ensure long-term integrity, this compound should be stored as a lyophilized (freeze-dried) powder in a tightly sealed container at -20°C or below.[4] For preparing stock solutions, use a purified, buffered solvent (e.g., pH 5-6) to minimize hydrolysis. Solutions should be prepared fresh, or if storage is necessary, flash-frozen in single-use aliquots and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[15]

Experimental Characterization Workflows

Verifying the physicochemical properties of a new batch of this compound is a critical quality control step. The following workflow and protocols provide a robust framework for this characterization.

Figure 2: Workflow for physicochemical characterization.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in an aqueous buffer.

  • Preparation: Prepare a buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4).

  • Saturation: Add an excess amount of this compound powder to a known volume of the buffer (e.g., 20 mg into 1 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Perform a serial dilution with the same buffer to bring the concentration into the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a suitable method, such as RP-HPLC with UV detection or a colorimetric assay (e.g., ninhydrin).

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or M.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This is a standard method to assess the purity of the peptide and identify any degradation products.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[15]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[15]

    • Detector: UV detector set to 214 nm (for the peptide bond).

  • Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A to a concentration of ~1 mg/mL.

  • Method Execution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

    • Hold at high %B to wash the column, then return to initial conditions to re-equilibrate.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time confirms the identity against a known standard.

Conclusion

This compound presents a set of physicochemical properties defined by the interplay of its polar, zwitterionic backbone and the nonpolar isobutyl side chain of Leucine. It is a highly hydrophilic, water-soluble dipeptide with distinct acidic and basic dissociation constants. While stable in its lyophilized form under proper storage conditions, it is susceptible to hydrolysis and cyclization in solution, particularly at non-optimal pH and elevated temperatures. The experimental workflows provided herein offer a validated approach for researchers to confirm these properties, ensuring the quality and reliability of their scientific investigations and development efforts.

References

DL-Leucylglycine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Leucylglycine for Researchers and Drug Development Professionals

Abstract

This compound is a dipeptide composed of leucine and glycine, existing as a racemic mixture of D-Leucylglycine and L-Leucylglycine. This guide provides a comprehensive technical overview of its core properties, applications, and the methodologies relevant to its use in a research and development setting. We will delve into its physicochemical characteristics, the significance of its stereochemistry, its primary applications as an enzyme substrate, and the analytical methods for ensuring its purity. This document is intended to serve as a foundational resource for scientists leveraging this dipeptide in their experimental workflows.

Core Physicochemical Properties

This compound is a simple yet vital tool in various biochemical assays. Its fundamental properties are critical for accurate experimental design, from calculating molar concentrations to understanding its behavior in solution. These core attributes are summarized below.

PropertyValueSource(s)
CAS Number 615-82-7[1][2][3][4][5]
Molecular Formula C₈H₁₆N₂O₃[1][2]
Molecular Weight 188.23 g/mol [1][2]
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]acetic acid[2]
Synonyms H-DL-Leu-Gly-OH, N-DL-Leucylglycine[3][5]
Appearance White to off-white crystalline powder or solid[3]
Purity (Typical) >98.0%[3]
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place)[3]

Chemical Structure and Stereochemistry

This compound is a dipeptide formed through a peptide bond between the amino acid leucine and glycine. The "DL" designation is crucial; it signifies that the leucine residue is a racemic mixture of both its L- and D-enantiomers. Glycine, being achiral, does not have different enantiomeric forms.

This stereochemical ambiguity is a critical experimental consideration. Enzymes, particularly peptidases, often exhibit high stereospecificity. Consequently, in a given enzymatic reaction, only one of the enantiomers (typically the L-form) may be recognized and cleaved, while the other remains inert. This makes this compound a useful tool for comparative studies or as a control substrate.

Caption: Chemical structure of Leucylglycine.

Applications in Research and Drug Development

The primary utility of this compound in a research context is as a substrate for various peptidases and proteases. Its simple structure makes it an excellent model for studying enzyme kinetics and specificity.

  • Enzyme Characterization: It is widely used to assay the activity of dipeptidyl peptidases (DPPs) and other exopeptidases that cleave dipeptides from the N-terminus of proteins.[6] By monitoring the rate of hydrolysis (i.e., the release of leucine and glycine), researchers can determine key kinetic parameters such as Kₘ and kcat.

  • High-Throughput Screening (HTS): In drug development, this compound can be used in HTS campaigns to identify inhibitors of specific peptidases. A decrease in the rate of its hydrolysis in the presence of a test compound indicates potential inhibitory activity.

  • Metabolic Studies: Leucine is an essential branched-chain amino acid (BCAA) that plays a significant role in protein synthesis and metabolic regulation.[7] this compound can serve as a source of leucine and glycine in cell culture media or for studying amino acid transport and metabolism.

  • Control Substrate: Due to its racemic nature, it can be used to investigate the stereoselectivity of enzymes. For instance, an enzyme that only cleaves L-Leucylglycine would result in a maximum of 50% hydrolysis of a this compound solution.

Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol provides a generalized workflow for measuring the activity of a peptidase using this compound as a substrate. The detection of free amino acids can be accomplished using various methods, such as ninhydrin-based colorimetric assays or HPLC.

Objective: To determine the rate of this compound hydrolysis by a purified enzyme or cell lysate.

Materials:

  • This compound

  • Purified enzyme or cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic Acid - TCA)

  • Detection Reagent (e.g., Ninhydrin reagent)

  • Spectrophotometer or Plate Reader

Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme or cell lysate to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the this compound substrate to the desired final concentration (e.g., 10 mM).

    • Pre-incubate the mixture at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the diluted enzyme to the pre-warmed substrate mixture to start the reaction. Mix gently.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing the quenching solution (TCA) to stop the reaction.

  • Detection:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add the detection reagent (e.g., ninhydrin) and incubate according to the manufacturer's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for ninhydrin).

  • Data Analysis: Create a standard curve using known concentrations of glycine or leucine. Use this curve to calculate the amount of product formed at each time point. The rate of the reaction is determined from the slope of the linear portion of the product formation vs. time graph.

Caption: Workflow for an enzymatic hydrolysis assay.

Synthesis and Quality Control

Synthesis Overview: Dipeptides like this compound are typically synthesized using standard peptide chemistry.[8][9] This often involves protecting the amino group of leucine and the carboxyl group of glycine, activating the carboxyl group of leucine, and then forming the peptide bond. The final step involves the removal of the protecting groups to yield the final dipeptide.[9] Enzymatic synthesis using enzymes like l-Amino acid ligase is also a viable method.[10][11]

Quality Control & Purity Analysis: Ensuring the purity of this compound is paramount for obtaining reliable and reproducible experimental results. The most common and robust method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[1][4][12]

  • Principle of RP-HPLC: The peptide sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components.[3][12] The peptide and any impurities will separate based on their relative hydrophobicity, with more hydrophobic species being retained longer on the column.[12]

  • Detection: A UV detector is typically used, monitoring the absorbance at ~215-220 nm, which corresponds to the absorbance of the peptide bond.[4][12]

  • Purity Calculation: The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[1] For definitive identification, the main peak can be collected and analyzed by mass spectrometry to confirm its molecular weight.[4]

References

Introduction: Defining the Dipeptide DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Stereochemistry of DL-Leucylglycine

For Researchers, Scientists, and Drug Development Professionals

This compound is a dipeptide, a molecule formed from two amino acids linked by a peptide bond.[1][2] Specifically, it is composed of leucine and glycine. The "DL" prefix is a critical designator, indicating that the molecule is a racemic mixture. This means it contains equal amounts of two stereoisomers: D-Leucylglycine and L-Leucylglycine. This stereochemical complexity arises from the chiral nature of the leucine residue, while glycine is achiral.[3] Understanding the distinct structure and stereochemistry of this compound is fundamental for its application in peptide synthesis, metabolic studies, and as a chiral building block in pharmaceutical development.[4] This guide provides a detailed examination of its molecular architecture, the nuances of its stereoisomers, its physicochemical properties, and the analytical methodologies required for its characterization.

Molecular Architecture: From Amino Acids to Dipeptide

The foundational structure of this compound is best understood by first examining its constituent parts and the covalent bond that unites them.

Constituent Amino Acids
  • Leucine (Leu): An essential amino acid featuring an isobutyl side chain. Its alpha-carbon (Cα) is bonded to four different groups (a hydrogen atom, a carboxyl group, an amino group, and the isobutyl group), making it a chiral center.[5]

  • Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. Because its Cα is bonded to two identical hydrogen atoms, glycine is achiral and does not exhibit stereoisomerism.[3]

The Peptide Bond: A Covalent Linkage

The formation of leucylglycine from leucine and glycine is a condensation or dehydration synthesis reaction.[6][7][8] In this process, the carboxyl group (-COOH) of a leucine molecule reacts with the amino group (-NH2) of a glycine molecule. A molecule of water is eliminated, and a covalent amide linkage, known as a peptide bond (-CO-NH-), is formed.[9][10]

Key characteristics of the peptide bond include:

  • Planarity: Due to resonance stabilization, the atoms involved in the peptide group (C, O, N, H) lie in a single plane.[9]

  • Partial Double Bond Character: The C-N bond has approximately 40% double-bond character, which restricts rotation and contributes to the rigidity of the peptide backbone.[9]

  • Reactivity: The peptide bond is relatively stable under physiological conditions but can be cleaved by hydrolysis, a reaction catalyzed by enzymes (proteases) or strong acids/bases.[6]

Caption: Formation of the peptide bond in Leucylglycine.

The Core Directive: Stereochemistry of this compound

The stereochemistry of a peptide dictates its three-dimensional structure and profoundly influences its biological activity.[11] Since this compound is a racemic mixture derived from chiral leucine, it exists as two distinct, non-superimposable mirror-image molecules called enantiomers.

Enantiomers: D-Leucylglycine and L-Leucylglycine

The single chiral center at the alpha-carbon of the leucine residue gives rise to two enantiomeric forms:

  • L-Leucylglycine: The naturally occurring form in proteins, where the leucine residue has the 'L' configuration.

  • D-Leucylglycine: The synthetic form where the leucine residue has the 'D' configuration. It is a valuable intermediate for creating peptide analogs with altered metabolic stability or specific therapeutic properties.[4]

G start Stereochemical Analysis of Leucine Residue fischer Draw Fischer Projection (Carboxyl group at top) start->fischer cip Apply Cahn-Ingold-Prelog (CIP) Rules (Assign priorities to substituents) start->cip check_amine Amino Group Position? fischer->check_amine l_config L-Configuration check_amine->l_config Left d_config D-Configuration check_amine->d_config Right check_direction Priority Direction? (Lowest priority group back) cip->check_direction s_config S-Configuration check_direction->s_config Counter-Clockwise r_config R-Configuration check_direction->r_config Clockwise G start Start: this compound Sample prep Step 1: Sample Preparation (Dissolve & Filter) start->prep inject Step 2: Inject Sample into HPLC System (Chiral Column Equilibrated) prep->inject separate Step 3: Enantiomeric Separation (Differential interaction with CSP) inject->separate detect Step 4: UV Detection at 210 nm (Absorbance of peptide bond) separate->detect output Output: Chromatogram (Two separated peaks for D and L isomers) detect->output analyze Step 5: Data Analysis (Integrate peak areas for quantification) output->analyze

References

Introduction: The Significance of DL-Leucylglycine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of DL-Leucylglycine for Researchers, Scientists, and Drug Development Professionals

This compound is a dipeptide composed of the amino acids leucine and glycine. As a fundamental building block in peptide and protein chemistry, its behavior in various solvents is of paramount importance for a wide range of applications, from synthetic peptide chemistry and proteomics to formulation science in drug development. The solubility of a peptide is a critical physicochemical property that dictates its bioavailability, ease of purification, and suitability for various analytical and therapeutic applications.[1]

For researchers, understanding the solubility profile of this compound is essential for designing experiments, avoiding aggregation-related artifacts, and ensuring accurate concentration measurements.[2] For drug development professionals, poor solubility can hinder formulation, limit administration routes, and ultimately determine the therapeutic success of a peptide-based active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the factors governing this compound solubility in aqueous and organic media, supported by theoretical principles and practical experimental protocols.

Core Physicochemical Properties of this compound

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃[3]
Molecular Weight 188.22 g/mol [3]
Structure Leucine residue linked to a Glycine residue via a peptide bond.
pKa₁ (α-COOH group) ~3.25[4]
pKa₂ (α-NH₃⁺ group) ~8.28[4]
Isoelectric Point (pI) ~5.77 (Calculated)
Key Structural Features - Zwitterionic character at neutral pH- Hydrophobic isobutyl side chain (Leucine)- Polar peptide backbone with H-bond donors/acceptors[3]

The presence of both a basic amino group and an acidic carboxyl group allows this compound to exist as a zwitterion (a molecule with both positive and negative charges) in solution, a key determinant of its aqueous solubility. Concurrently, the nonpolar isobutyl side chain of the leucine residue introduces significant hydrophobic character, influencing its interaction with organic solvents.[1]

Solubility in Aqueous Systems: The Critical Role of pH and Temperature

Aqueous Solubility at Neutral pH

In pure water, this compound is described as having slight solubility, which can be enhanced by heating and sonication.[4] The solubility is a balance between the favorable interactions of its polar, charged termini and peptide backbone with water molecules, and the unfavorable interaction of its hydrophobic leucine side chain. Studies on similar amino acids show that introducing hydrophobic groups (like leucine's side chain) progressively decreases solubility in water compared to simpler structures like glycine.

The Dominant Influence of pH

The pH of the aqueous solution is the most critical factor controlling the solubility of this compound.[1][5] Its solubility is minimal at its isoelectric point (pI), calculated to be approximately 5.77. At the pI, the net charge of the molecule is zero, reducing electrostatic interactions with polar water molecules and promoting intermolecular aggregation, which leads to precipitation.

  • At pH < pI (e.g., pH < 5.77): The carboxyl group is predominantly protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge, enhancing its solubility in water due to favorable ion-dipole interactions. For basic peptides, dissolving in a slightly acidic solvent like 10% acetic acid is a common strategy.[6][7]

  • At pH > pI (e.g., pH > 5.77): The amino group becomes deprotonated (-NH₂), while the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge, which also increases solubility through enhanced interactions with water. For acidic peptides, adding a small amount of a basic solution like 0.1M ammonium bicarbonate can improve solubility.[2][6]

The relationship between pH, charge, and solubility is a cornerstone of peptide handling and formulation.[1]

Effect of Temperature

For most amino acids and dipeptides, solubility in water exhibits a positive correlation with temperature.[8][9] The dissolution process is often endothermic, meaning that increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid dipeptide and disrupt the hydrogen-bonding network of water to accommodate the solute.[10][11] Van't Hoff plots for similar compounds, such as glycine, show a linear increase in solubility with temperature.[12][13] Therefore, heating the solution is a viable method to increase the solubility of this compound, though care must be taken to avoid potential degradation at elevated temperatures.[14]

Solubility in Organic and Mixed Solvents

The solubility of this compound in organic solvents is dictated by the polarity of the solvent and its ability to form hydrogen bonds. Peptides with significant hydrophobic character are often more soluble in organic solvents than in water.[6][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to have some solubility in these solvents, but generally less than in water, especially at favorable pH values. Studies on amino acids in alcohol-water mixtures show that solubility decreases as the hydrophobic character of the alcohol increases (methanol > ethanol > propanol).[15] This is because the less polar alcohol is less effective at solvating the charged zwitterionic form of the dipeptide.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at dissolving peptides, particularly those with hydrophobic characteristics or a tendency to aggregate.[7][14] They can disrupt the intermolecular hydrogen bonds that hold peptide aggregates together. It is often recommended to first dissolve a hydrophobic peptide in a minimal amount of DMSO and then slowly dilute it with an aqueous buffer.[14]

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be virtually insoluble in nonpolar solvents. The high energy required to break the strong intermolecular forces (hydrogen bonding and electrostatic interactions) in the solid dipeptide is not compensated by the weak van der Waals interactions that would form with a nonpolar solvent.

Summary of this compound Solubility

The following table summarizes the expected solubility behavior of this compound based on established principles of peptide chemistry. Specific quantitative values are often proprietary or not widely published, necessitating experimental determination.

Solvent SystemExpected SolubilityRationale
Water (pH ≈ pI) Low / SlightZwitterion has zero net charge, minimizing interaction with water.[1]
Aqueous Acid (pH < 4) HighMolecule carries a net positive charge, enhancing solvation.[6][16]
Aqueous Base (pH > 9) HighMolecule carries a net negative charge, enhancing solvation.[6][16]
Methanol / Ethanol Slight to ModerateSolvents are polar but less effective than water at solvating the zwitterion.[17]
DMSO / DMF Moderate to HighEffective at disrupting intermolecular hydrogen bonds.[7][14]
Acetone LowLower polarity and reduced H-bonding capacity compared to alcohols.[18]
Hexane / Ether InsolubleNonpolar solvents cannot overcome the dipeptide's crystal lattice energy.[19]

Experimental Protocol: Determination of Thermodynamic Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The method relies on the shake-flask technique followed by quantitative analysis.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a series of desired solvents (e.g., deionized water, pH-adjusted buffers, ethanol, DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation: Add an excess amount of solid this compound to several vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation. This is a critical step for measuring thermodynamic solubility.

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in a constant-temperature shaker or incubator (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

    • Causality Insight: A long incubation time is necessary to measure the true thermodynamic solubility, as opposed to the kinetic solubility, which can be misleading. The system must reach a stable state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant from each vial. It is crucial not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis (HPLC Method):

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector (e.g., set at ~210-220 nm for peptide bonds).

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

    • Analysis: Inject the diluted supernatant samples into the HPLC system.

  • Calculation: Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility.

    • Solubility (g/L) = (Concentration from HPLC, mg/L) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_solvent Prepare Solvent Systems (Buffers, Organic Solvents) start->prep_solvent add_solid Add Excess this compound to Vials prep_solvent->add_solid agitate Add Solvent & Agitate (24-72h at Constant Temp) add_solid->agitate centrifuge Centrifuge to Separate Solid and Liquid Phases agitate->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant dilute Perform Serial Dilution supernatant->dilute hplc Quantify Concentration via HPLC Analysis dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Conceptual Framework: Factors Governing Solubility

The interplay between the dipeptide's structure, the solvent's properties, and the system's conditions determines its ultimate solubility. This relationship can be visualized as follows.

G sol This compound Solubility pep Peptide Structure pep->sol determines interactions solv Solvent Properties solv->sol provides environment cond System Conditions cond->sol modulates interactions zwit Zwitterionic Character (Polar Head) zwit->pep hydro Hydrophobic Side-Chain (Nonpolar Tail) hydro->pep pol Polarity pol->solv hbond H-Bonding Capacity hbond->solv ph pH / Charge State ph->cond temp Temperature temp->cond

Caption: Key Interacting Factors in Dipeptide Solubility.

Conclusion

The solubility of this compound is not a single value but a complex property governed by a triad of factors: its intrinsic molecular structure, the nature of the solvent, and the physicochemical conditions of the system. Its amphipathic nature—possessing both polar, charged groups and a nonpolar side chain—results in a nuanced solubility profile. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a practical necessity for successful formulation, purification, and application. The most potent lever for manipulating aqueous solubility is pH, while the use of polar aprotic co-solvents like DMSO is a key strategy for overcoming solubility challenges with more hydrophobic peptides. The experimental framework provided here offers a reliable method for quantifying this critical parameter to guide scientific and development decisions.

References

Core Topic: DL-Leucylglycine Metabolic Pathway and Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The study of dipeptides, such as DL-Leucylglycine, resides at the critical intersection of biochemistry, pharmacology, and nutritional science. As the fundamental units of proteins, their metabolic fate dictates not only nutritional outcomes but also the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This compound, a simple dipeptide composed of leucine and glycine, serves as an exemplary model for understanding the principles of dipeptide digestion, absorption, and subsequent catabolism.[1] This guide provides a comprehensive technical overview of this process, from the initial enzymatic cleavage to the ultimate metabolic pathways of its constituent amino acids. It is designed to furnish researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate and leverage dipeptide metabolism.

Part 1: The Hydrolytic Cleavage of this compound

The metabolic journey of this compound begins with the hydrolysis of its peptide bond. This is not a spontaneous process but one catalyzed by a specific class of enzymes known as peptidases.

The Enzymatic Machinery: Peptidases

The breakdown of dipeptides is primarily accomplished by dipeptidases, which are found in various tissues, with particularly high activity in the brush border of the small intestine and within the cytoplasm of enterocytes.[2][3] These enzymes are essential for the final stages of protein digestion.

  • Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. Leucine aminopeptidase, for instance, shows a preference for N-terminal leucine residues and is a likely candidate for initiating the hydrolysis of L-Leucylglycine.

  • Dipeptidyl Peptidases (DPPs): A prominent member of this family is Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[4] While not the primary enzyme for Leucyl-Glycine, its role in overall peptide metabolism is significant and highlights the specificity of these enzymatic systems.[5][6][7][8]

The hydrolysis of L-Leucylglycine in serum has been a subject of study, indicating that peptidases capable of this reaction are present in systemic circulation, which has implications for the stability of peptide-based drugs.[2]

The Hydrolysis Reaction and Products

The enzymatic reaction involves the addition of a water molecule across the peptide bond, breaking the dipeptide into its constituent amino acids.

L-Leucylglycine + H₂O → L-Leucine + Glycine

The immediate degradation products are the free amino acids L-Leucine and Glycine. The fate of the D-Leucine from the initial racemic mixture is distinct; it is poorly metabolized by mammalian enzymes and is often either excreted or slowly converted to the L-isomer by racemases.

hydrolysis This compound This compound Enzyme Dipeptidase / Aminopeptidase This compound->Enzyme Substrate Binding Products L-Leucine + Glycine Enzyme->Products Catalytic Cleavage H2O Water H2O->Enzyme Co-substrate leucine_pathway L-Leucine L-Leucine KIC α-Ketoisocaproate (KIC) L-Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKD Complex Metabolites Acetyl-CoA + Acetoacetate Isovaleryl_CoA->Metabolites Further Oxidation Energy TCA Cycle & Ketogenesis Metabolites->Energy glycine_pathway Glycine Glycine GCS Glycine Cleavage System Glycine->GCS Major Catabolism Serine Serine Glycine->Serine SHMT Biosynthesis Glutathione, Purines, Heme, Creatine Glycine->Biosynthesis Precursor GCS_Products CO₂ + NH₃ + One-Carbon Units GCS->GCS_Products workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Tracing Enzyme_Source Prepare Enzyme Source (e.g., Tissue Homogenate) Assay Incubate with This compound Enzyme_Source->Assay Quantify Quantify Products (HPLC, LC-MS) Assay->Quantify Kinetics Determine Enzyme Kinetics Quantify->Kinetics Tracer Administer ¹³C-Labeled This compound Sampling Collect Biological _Samples (Time Course) Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Flux Calculate Isotopic Enrichment & Metabolic Flux Analysis->Flux

References

A Comparative Guide to the Biological Activity of DL-Leucylglycine and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of peptides is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of DL-Leucylglycine, a racemic mixture, and its constituent stereoisomers: L-Leucyl-L-glycine, D-Leucyl-D-glycine, L-Leucyl-D-glycine, and D-Leucyl-L-glycine. We explore the fundamental principles of stereoisomerism and its profound impact on biological activity, including intestinal absorption, enzymatic stability, and receptor interaction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols to empirically assess and validate the distinct biological profiles of these dipeptides. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for investigating stereoselectivity in peptide science.

Introduction

In the realm of pharmacology and biochemistry, the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological effects.[1] This principle, known as stereoisomerism, is particularly crucial for peptides, where the chirality of constituent amino acids dictates their interaction with the inherently chiral environment of a biological system, such as enzymes and receptors.[2] this compound, a dipeptide composed of leucine and glycine, exists as a racemic mixture of stereoisomers because leucine possesses a chiral center.[] While glycine is achiral, the leucine residue can exist in either the L- (levorotatory) or D- (dextrorotatory) configuration, giving rise to distinct isomers with potentially vast differences in their biological fate and activity.[4]

Living systems are overwhelmingly composed of L-amino acids, and as a result, the cellular machinery—from transporters to enzymes—has evolved to be highly stereospecific.[5] Consequently, administering a racemic mixture like this compound is akin to administering multiple distinct chemical entities, each with its own pharmacokinetic and pharmacodynamic profile.[6] One isomer may be therapeutically active, while another could be inactive or even elicit off-target or toxic effects.[7] This guide dissects the theoretical and practical differences between the stereoisomers of leucylglycine, providing a robust framework for their comparative analysis.

Chapter 1: The Stereoisomers of Leucylglycine

This compound is an equimolar mixture of two enantiomeric pairs. The chirality originates from the α-carbon of the leucine residue. Glycine, the simplest amino acid, lacks a side chain and is therefore achiral. This results in four possible stereoisomers:

  • L-Leucyl-L-glycine (L-L): Composed of the naturally occurring L-leucine. This is the isomer that biological systems are evolutionarily adapted to recognize and process.

  • D-Leucyl-L-glycine (D-L): Contains the non-natural D-leucine.

  • L-Leucyl-D-glycine & D-Leucyl-D-glycine: As glycine is achiral, these are equivalent to L-Leucyl-glycine and D-Leucyl-glycine, respectively. For the purpose of this guide, we will focus on the chirality of the leucine residue, resulting in two key enantiomers: L-Leucyl-glycine and D-Leucyl-glycine, which together form the this compound racemate.

Note: For dipeptides with two chiral centers, four diastereomers would exist (L-L, D-D, L-D, D-L). Since glycine is achiral, we are primarily concerned with the enantiomeric pair based on leucine's chirality.

Chapter 2: A Comparative Analysis of Biological Fate

The journey of a dipeptide through a biological system is governed by three critical checkpoints: absorption, enzymatic degradation, and interaction with cellular targets. Stereochemistry plays a pivotal role at each stage.

Intestinal Absorption and Transport: The PEPT1 Gateway

The primary mechanism for di- and tripeptide absorption in the small intestine is the proton-coupled peptide transporter 1 (PEPT1).[8] This transporter is a high-capacity, low-affinity system responsible for a significant portion of dietary nitrogen uptake.[9] PEPT1 exhibits stereoselectivity, generally favoring peptides containing L-amino acids.[8]

  • Causality: The binding pocket of PEPT1 is a chiral environment. The transporter's affinity for its substrate is dependent on a precise three-dimensional fit. L-L dipeptides, being the natural substrates, are expected to have a higher binding affinity and transport rate compared to their D-L or D-D counterparts.[10][11] The unnatural configuration of a D-amino acid can cause steric hindrance, weakening the interaction with the transporter.

Table 1: Predicted Comparative Intestinal Permeability of Leucylglycine Isomers

IsomerTransporter Affinity (Km)Predicted Permeability (Papp)Rationale
L-Leucyl-glycine Low (High Affinity)HighPreferred natural substrate for PEPT1.[8]
D-Leucyl-glycine High (Low Affinity)LowUnnatural D-configuration likely reduces binding affinity to PEPT1.

This data is predictive and illustrates expected trends. Empirical validation is required via the protocols outlined in Chapter 3.

Enzymatic Stability: Evading Proteolysis

Once absorbed, peptides are exposed to a barrage of peptidases in the blood, cytoplasm, and lysosomes that can hydrolyze the peptide bond. These enzymes are notoriously stereospecific, almost exclusively recognizing and cleaving peptide bonds adjacent to L-amino acids.[12]

  • Causality: The active site of a peptidase is exquisitely shaped to accommodate L-amino acid residues. The presence of a D-amino acid disrupts this "lock-and-key" mechanism, rendering the peptide bond resistant to cleavage.[13] This principle is a cornerstone of modern peptide drug design, where D-amino acid substitution is a common strategy to increase a peptide's in vivo half-life and bioavailability.[14]

Table 2: Predicted Comparative Enzymatic Stability of Leucylglycine Isomers

IsomerSusceptibility to PeptidasesPredicted Serum Half-life (t½)Rationale
L-Leucyl-glycine HighShortNatural substrate, rapidly cleaved by endogenous peptidases.
D-Leucyl-glycine Low to NegligibleLongD-leucine confers high resistance to enzymatic hydrolysis.[13]

This data is predictive. Empirical validation is required via the protocols outlined in Chapter 3.

Receptor Interaction and Biological Activity

Should the dipeptide act as a signaling molecule, its interaction with a target receptor will also be stereospecific. The L-isomer of a biologically active peptide is typically the more potent form because receptors, being proteins themselves, are chiral and have evolved to bind L-amino acid-based ligands.[15] For leucylglycine, its constituent amino acids, leucine and glycine, have their own biological roles. Leucine is a potent stimulator of muscle protein synthesis, while glycine has anti-inflammatory and cytoprotective properties.[16][17][18] The biological activity of the dipeptide could be a composite of these effects, mediated by specific receptors or transporters that are likely stereoselective.

  • Causality: The binding of a ligand to its receptor often depends on a "three-point attachment," where specific functional groups on the ligand interact with complementary sites in the receptor pocket. Altering the stereochemistry of a single chiral center changes the spatial orientation of these groups, potentially abolishing the precise interactions required for receptor activation.

Chapter 3: Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, a series of robust, self-validating in vitro assays are required.

Protocol: In Vitro Intestinal Permeability Assay (Caco-2 Model)

This assay is the industry standard for predicting human intestinal absorption.[19] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, expressing transporters like PEPT1.[20][21]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for full differentiation and monolayer formation.[20]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value >250 Ω·cm² is typically acceptable. Additionally, perform a Lucifer Yellow rejection assay; <2% leakage confirms monolayer integrity.

  • Transport Study:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test isomer (e.g., 10 µM L-Leucyl-glycine or D-Leucyl-glycine) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Include controls: a high-permeability marker (e.g., Propranolol) and a low-permeability marker (e.g., Atenolol).

  • Sample Analysis: Collect samples from both chambers at the end of the incubation. Quantify the concentration of the dipeptide using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s.

Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days (Differentiation) seed->culture teer Measure TEER culture->teer ly Lucifer Yellow Assay culture->ly integrity_check Confirm Monolayer Integrity teer->integrity_check ly->integrity_check add_compound Add Isomer to Apical Chamber integrity_check->add_compound If Pass incubate Incubate at 37°C for 2 hours add_compound->incubate collect Collect Samples from Apical & Basolateral incubate->collect lcms Quantify by LC-MS/MS collect->lcms papp Calculate Papp (cm/s) lcms->papp Serum_Stability_Workflow cluster_sampling Time-Course Sampling start Prepare Isomer Stock & Human Serum incubate Add Isomer to Serum Incubate at 37°C start->incubate t0 T = 0 min incubate->t0 t1 T = 5 min quench Quench Reaction (Cold Acetonitrile + IS) t0->quench t2 T = 15 min tn T = 120 min centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

References

A Senior Application Scientist's Guide to DL-Leucylglycine: A Dipeptide Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dipeptide Building Blocks

In the landscape of modern pharmaceutical development and chemical biology, the synthesis of peptides is a cornerstone technology.[1] The stepwise assembly of amino acids, while effective, can be a laborious process, particularly for longer or complex sequences.[1] Strategic innovations such as the use of pre-formed dipeptide building blocks offer a significant enhancement to both solution-phase and Solid-Phase Peptide Synthesis (SPPS). By incorporating two amino acid residues in a single coupling cycle, researchers can accelerate the synthetic process, potentially improve yields by reducing the number of chemical steps, and overcome synthetic challenges associated with specific sequences.

This guide provides an in-depth technical overview of DL-Leucylglycine, a versatile and fundamental dipeptide building block. We will explore its chemical properties, the critical considerations for its use in synthetic workflows, a validated experimental protocol, and its implications for drug discovery professionals.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a building block's physical and chemical properties is paramount for its effective application in synthesis. This compound is typically supplied as a stable, white crystalline powder, simplifying handling and storage.[2]

PropertyValueReference(s)
Chemical Name 2-(2-Amino-4-methylpentanamido)acetic acid[3][4]
Synonyms H-DL-Leu-Gly-OH, Leucylglycine[4]
CAS Number 615-82-7[3]
Molecular Formula C8H16N2O3[2][3]
Molecular Weight 188.22 g/mol [2][4]
Appearance White powder solid[2]
Density ~1.136 g/cm³[2][3]
Boiling Point 410.4 °C at 760 mmHg[2][3]
Topological Polar Surface Area 92.4 Ų[3][4]
Storage Conditions −20°C[3][5]

Section 2: The Strategic Role of this compound in Peptide Synthesis

The primary utility of this compound is to serve as a robust building block in the synthesis of larger peptides and complex organic molecules.[5] Its integration requires a careful strategy involving protecting groups and coupling reagents to ensure the specific and efficient formation of peptide bonds.

Protecting Group Strategies: Ensuring Chemoselectivity

To prevent self-polymerization and unwanted side reactions, the reactive N-terminal amino group of this compound must be temporarily masked with a protecting group.[6] The choice of this group is fundamental to the overall synthetic strategy.[7]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is the cornerstone of the most common SPPS strategy. The Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[9]

  • Boc (tert-Butoxycarbonyl) Group: Used in the alternative Boc/Bzl strategy, the Boc group is stable to bases but is removed by moderate to strong acids, such as Trifluoroacetic acid (TFA).[7][8]

For the remainder of this guide, we will focus on the more prevalent Fmoc-based strategy. When purchased for synthesis, the building block would be N-α-Fmoc-DL-Leucylglycine.

Fmoc-protected this compound structure.
Peptide Bond Formation: The Role of Coupling Reagents

The formation of a peptide bond between the C-terminal carboxyl group of Fmoc-DL-Leucylglycine and the free N-terminal amine of a growing peptide chain is thermodynamically unfavorable and requires chemical activation.[10] This is achieved using coupling reagents, which convert the carboxylic acid into a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.[10]

Common Classes of Coupling Reagents:

  • Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) was a pioneering coupling reagent, though its use in SPPS is limited by the formation of an insoluble dicyclohexylurea (DCU) byproduct.[11][12] N,N'-Diisopropylcarbodiimide (DIC) is a liquid alternative that forms a soluble urea, making it more compatible with automated synthesis.[11]

  • Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are currently the most widely used in SPPS.[11][13] They are known for high coupling efficiency, rapid reaction kinetics, and a low tendency for racemization, even in sterically hindered couplings.[11][14] These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for the activation step.[11]

The general mechanism involves the coupling reagent reacting with the carboxyl group to form a highly reactive active ester (e.g., an OAt ester in the case of HATU), which is then readily attacked by the amine of the peptide chain to form the stable amide bond.[13]

Section 3: A Validated Experimental Workflow: Solid-Phase Synthesis

The following protocol details a single coupling cycle for incorporating Fmoc-DL-Leucylglycine onto a resin-bound peptide chain using an Fmoc-SPPS strategy. This protocol is self-validating through the inclusion of a qualitative monitoring step.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash (5-7 times) Deprotect->Wash1 Couple 4. Dipeptide Coupling (Fmoc-DL-LG, HATU, DIPEA in DMF) Wash1->Couple Monitor 5. Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 6. DMF Wash (3-5 times) Monitor->Wash2 Wash2->Deprotect Repeat for next amino acid Cleave 7. Cleavage & Final Deprotection (TFA Cocktail) Wash2->Cleave caption Standard Fmoc-SPPS cycle for dipeptide incorporation.

Standard Fmoc-SPPS cycle for dipeptide incorporation.
Detailed Protocol: Fmoc-DL-Leucylglycine Coupling

Assumptions: The synthesis starts with a pre-loaded resin where the C-terminal amino acid of the target peptide has been attached, and its N-terminal Fmoc group has just been removed.

  • Resin Preparation and Deprotection:

    • Swell the peptide-resin in DMF for approximately 30 minutes in a suitable reaction vessel.[15]

    • Perform N-terminal Fmoc deprotection by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes, agitating gently. Drain and repeat once.[16]

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[15][16]

  • Dipeptide Activation and Coupling:

    • In a separate vial, prepare the activation solution. Dissolve 4 equivalents of Fmoc-DL-Leucylglycine and 3.9 equivalents of HATU in DMF.[16]

    • Add 8 equivalents of DIPEA to the activation mixture and vortex briefly. The solution will typically change color, indicating activation.[16]

    • Immediately add the activated dipeptide solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[16]

  • Reaction Monitoring (Kaiser Test):

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser (ninhydrin) test. A blue bead color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads signify a complete reaction.[15]

    • Causality: This step is a critical quality control point. If the test is positive (blue), the coupling step must be repeated to maximize the yield of the desired full-length peptide and minimize deletion-sequence impurities.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[16] The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, the main component of which is Trifluoroacetic acid (TFA).[8][15]

Section 4: Post-Synthesis Analysis and Characterization

Following synthesis and cleavage, the crude peptide must be purified and its identity confirmed. This is a non-negotiable step for any research or development application.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the synthesized peptide.[17][18] Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, allowing for quantification of purity.[19]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the product.[17][18] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide both the molecular weight of the peptide, confirming that the correct sequence was synthesized, and a purity profile from the LC trace.[19]

Section 5: Implications for Drug Development

The use of this compound as a building block carries specific implications for drug development professionals. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation in vivo by proteases. The strategic incorporation of D-amino acids can significantly enhance metabolic stability.[2]

By using a racemic mixture like this compound, the synthesis will produce a mix of diastereomeric peptides. While sometimes used for library screening, it is more common in targeted drug design to use the stereochemically pure forms (L-Leucylglycine or D-Leucylglycine) to create a single, well-defined active pharmaceutical ingredient (API).[5] The use of D-Leucylglycine, for instance, can impart increased resistance to enzymatic degradation, potentially leading to a longer circulating half-life and improved pharmacokinetic profile for a peptide therapeutic.[2] Therefore, this compound serves not only as a synthetic building block but also as a gateway to modulating the fundamental biological properties of a drug candidate.

Conclusion

This compound is more than just a simple dipeptide; it is a strategic tool for accelerating synthesis and a vector for influencing the biological performance of the final molecule. Its effective use, grounded in a solid understanding of protecting group strategies, coupling chemistries, and post-synthesis validation, allows researchers to construct complex peptides with greater efficiency. For professionals in drug development, the stereochemistry of this building block offers a powerful method for enhancing the stability and therapeutic potential of next-generation peptide-based medicines.

References

The Dawn of Peptide Chemistry: A Technical Guide to the Discovery and Initial Synthesis of DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the foundational discovery and initial synthesis of the dipeptide DL-Leucylglycine, a pivotal moment in the nascent field of peptide chemistry. We will explore the intellectual landscape of the early 20th century that set the stage for this breakthrough, primarily focusing on the pioneering work of Emil Fischer. This document provides a detailed, reconstructed protocol for the first synthesis of this compound, based on Fischer's established methodologies for similar dipeptides. The guide will elucidate the causal reasoning behind the experimental choices, from the strategic use of amino acid esters to the controlled hydrolysis of a cyclic diketopiperazine intermediate. Furthermore, we will examine the analytical techniques of the era used to characterize this novel molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the historical and chemical underpinnings of peptide science.

Introduction: The Quest for the Building Blocks of Life

In the early 1900s, the chemical nature of proteins was one of the greatest unsolved mysteries in science. While it was known that proteins were essential for life, their fundamental structure remained elusive. The prevailing hypothesis, championed by the brilliant German chemist Emil Fischer, was that proteins were long chains of amino acids linked together by what he termed "peptide bonds."[1] To prove this, Fischer embarked on a systematic and ambitious program to synthesize peptides in the laboratory, effectively creating them from their constituent amino acids. This endeavor was not merely about recreating natural molecules but about fundamentally understanding their structure and function. The synthesis of simple dipeptides, such as this compound, was a critical early step in this monumental journey, laying the groundwork for a century of peptide and protein chemistry to come.

The Fischer Doctrine: A Two-Stage Approach to Peptide Synthesis

Emil Fischer's approach to synthesizing dipeptides was both ingenious and methodical, reflecting a deep understanding of the chemical reactivity of amino acids. He recognized that directly joining two free amino acids was problematic due to their zwitterionic nature and the difficulty in controlling which ends of the molecules would react. His solution was a two-stage strategy that is both elegant and effective:

  • Formation of a Cyclic Intermediate: The first stage involved the synthesis of a 2,5-diketopiperazine, a cyclic anhydride formed from two amino acid molecules. This was a clever way to drive the formation of the amide linkages in a controlled manner.

  • Controlled Ring-Opening: The second stage was the carefully controlled hydrolysis of the diketopiperazine ring to yield the linear dipeptide.

This approach not only allowed for the successful synthesis of dipeptides but also provided strong evidence for the existence of the peptide bond.

The Initial Synthesis of this compound: A Reconstructed Protocol

Stage 1: Synthesis of 3-Isobutyl-piperazine-2,5-dione (this compound Anhydride)

The synthesis of the diketopiperazine intermediate likely involved the condensation of the ethyl esters of DL-leucine and glycine. The use of esters was a critical innovation by Fischer, as it protected the carboxylic acid groups and facilitated the desired amidation reactions.[2]

Experimental Protocol:

  • Preparation of Amino Acid Ethyl Esters:

    • DL-Leucine and glycine were individually suspended in absolute ethanol.

    • Dry hydrogen chloride gas was bubbled through the suspensions until the amino acids dissolved, forming the ethyl ester hydrochlorides.

    • The solvent was then removed under reduced pressure to yield the crude amino acid ethyl ester hydrochlorides.

  • Formation of the Diketopiperazine:

    • Equimolar amounts of DL-leucine ethyl ester hydrochloride and glycine ethyl ester hydrochloride were neutralized, likely with a base such as sodium ethoxide or by careful addition of aqueous alkali.

    • The free amino acid esters were then heated together, typically in a glycerol bath at elevated temperatures (around 170-180°C).[3]

    • This thermal condensation would have driven off ethanol and water, leading to the formation of the cyclic dipeptide, 3-isobutyl-piperazine-2,5-dione.

    • Upon cooling, the solid diketopiperazine would precipitate and could be collected by filtration. Recrystallization from hot water would have been used for purification.

Causality of Experimental Choices:

  • Esterification: The conversion of the carboxylic acid groups to esters was crucial to prevent them from interfering with the desired amide bond formation. The hydrochloride salts of the esters were stable and could be easily handled.

  • Thermal Condensation: The high temperature provided the necessary activation energy for the intermolecular aminolysis reaction between the two different amino acid esters, leading to the formation of the six-membered diketopiperazine ring. Glycerol was a common high-boiling solvent for such reactions at the time.

Stage 2: Hydrolysis of 3-Isobutyl-piperazine-2,5-dione to this compound

The final step in the synthesis was the controlled opening of the diketopiperazine ring to yield the linear dipeptide. This had to be done under conditions mild enough to cleave one of the two amide bonds without hydrolyzing the newly formed peptide bond.

Experimental Protocol:

  • Acid-Catalyzed Hydrolysis:

    • The purified 3-isobutyl-piperazine-2,5-dione was suspended in a dilute solution of hydrochloric acid.

    • The mixture was heated under reflux for a specific period. The reaction time would have been carefully optimized to favor the formation of the dipeptide over complete hydrolysis back to the constituent amino acids.

    • The progress of the hydrolysis could be monitored by the dissolution of the sparingly soluble diketopiperazine.

  • Isolation and Purification of this compound:

    • After the reaction, the solution was cooled, and the this compound hydrochloride was likely precipitated by the addition of a miscible non-solvent like ethanol.

    • The crude product was collected by filtration and recrystallized from water or aqueous ethanol to yield the pure dipeptide hydrochloride.

    • To obtain the free dipeptide, the hydrochloride salt would be neutralized to its isoelectric point (around pH 6.0) using a base like sodium hydroxide, causing the zwitterionic this compound to precipitate from the solution.[3]

Causality of Experimental Choices:

  • Dilute Acid: The use of dilute hydrochloric acid provided a controlled environment for the hydrolysis. Stronger acid concentrations or prolonged heating would have led to the complete breakdown of the dipeptide into its constituent amino acids.

  • Isolation via Hydrochloride Salt: The dipeptide is more soluble in water than its diketopiperazine precursor. Precipitating it as the hydrochloride salt from an ethanolic solution was an effective method of isolation and initial purification.

Characterization in the Early 20th Century: A Matter of Melting Point and Elemental Analysis

In the era of Fischer, the tools available for chemical characterization were limited compared to modern spectroscopic techniques. The primary methods for confirming the identity and purity of the newly synthesized this compound would have been:

  • Melting Point Determination: A sharp and reproducible melting point was a key indicator of purity. The observed melting point would have been compared to that of other known substances.

  • Elemental Analysis: This technique provided the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The experimental values would have been compared to the theoretical values calculated for the proposed structure of this compound (C₈H₁₆N₂O₃).

PropertyDescription
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.22 g/mol
Appearance White crystalline solid
Melting Point ~293-295 °C (decomposes)

Workflow and Pathway Diagrams

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Diketopiperazine Formation cluster_stage2 Stage 2: Hydrolysis and Isolation A DL-Leucine C Esterification (EtOH, HCl) A->C B Glycine B->C D DL-Leucine Ethyl Ester Glycine Ethyl Ester C->D E Thermal Condensation (~175°C) D->E F 3-Isobutyl-piperazine-2,5-dione E->F G 3-Isobutyl-piperazine-2,5-dione H Controlled Hydrolysis (Dilute HCl, Reflux) G->H I This compound Hydrochloride H->I J Neutralization (NaOH) I->J K Pure this compound J->K

Caption: The two-stage workflow for the initial synthesis of this compound.

Diagram 2: Chemical Pathway of this compound Synthesis

Chemical_Pathway Leucine DL-Leucine LeucineEster DL-Leucine Ethyl Ester Leucine->LeucineEster  EtOH, HCl Glycine Glycine GlycineEster Glycine Ethyl Ester Glycine->GlycineEster  EtOH, HCl DKP 3-Isobutyl-piperazine-2,5-dione LeucineEster->DKP  + Glycine Ethyl Ester  Heat (~175°C) Leucylglycine This compound DKP->Leucylglycine  Dilute HCl, Heat

Caption: The chemical reaction pathway for the synthesis of this compound.

Conclusion: A Foundation for the Future

The discovery and initial synthesis of this compound, as part of Emil Fischer's broader research program, was a landmark achievement in the history of chemistry. It provided tangible evidence for the peptide theory of protein structure and established a robust methodology for the synthesis of these vital biomolecules. The principles and techniques developed during this pioneering era, though rudimentary by today's standards, laid the essential groundwork for the sophisticated methods of peptide synthesis used today in research, medicine, and biotechnology. This in-depth look at the synthesis of a simple dipeptide serves as a powerful reminder of the intellectual rigor and experimental ingenuity that propelled the field of biochemistry into the modern age.

References

Methodological & Application

DL-Leucylglycine synthesis protocol for research labs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Synthesis of DL-Leucylglycine

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the synthesis of the dipeptide this compound. Designed for researchers in chemistry, biochemistry, and drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles of peptide synthesis, ensuring both successful execution and a deeper understanding of the methodology. The protocol emphasizes a self-validating system through integrated characterization checkpoints.

Introduction: The Significance of Dipeptides

Dipeptides, the simplest members of the peptide family, are crucial molecules in biological systems and serve as foundational building blocks in pharmaceutical and biotechnological research. This compound, composed of the amino acids leucine and glycine, is a valuable model compound for studying peptide structure, function, and metabolism. Its synthesis in a laboratory setting is a classic example of solution-phase peptide chemistry, requiring careful control of reactive functional groups to achieve the desired amide bond formation. Mastering this synthesis provides a robust foundation for constructing more complex polypeptide chains.[1]

The Strategic Approach: Protection, Coupling, and Deprotection

The direct condensation of two amino acids is impractical for targeted synthesis, as it would result in a mixture of products (Leu-Gly, Gly-Leu, Leu-Leu, and Gly-Gly). To ensure the specific formation of the Leu-Gly peptide bond, a strategy involving protecting groups is essential.[2] This protocol employs a well-established three-phase strategy:

  • Protection: The amine group of the N-terminal amino acid (Leucine) and the carboxyl group of the C-terminal amino acid (Glycine) are temporarily blocked. This ensures that only the desired carboxyl group of Leucine and the amino group of Glycine are available to react.

    • N-Protection: Leucine's amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[3][4]

    • C-Protection: Glycine's carboxyl group is protected as a methyl ester, which can be removed by saponification.[3]

  • Coupling: The protected amino acids are joined via a peptide bond. This is achieved by activating the carboxyl group of Boc-DL-Leucine, typically with a carbodiimide reagent like dicyclohexylcarbodiimide (DCC), which facilitates the nucleophilic attack from the amino group of the glycine methyl ester.[5][6]

  • Deprotection: The protecting groups are removed from the newly formed dipeptide to yield the final this compound product.[7]

This strategic sequence is visualized in the workflow diagram below.

Experimental Workflow Diagram

G cluster_protection Phase 1: Protection cluster_coupling Phase 2: Coupling cluster_deprotection Phase 3: Deprotection Leu DL-Leucine BocLeu Boc-DL-Leu-OH Leu->BocLeu N-terminus protection Gly Glycine GlyOMe H-Gly-OMe·HCl Gly->GlyOMe C-terminus protection BocAnhydride Boc Anhydride (Boc)₂O BocAnhydride->Leu Methanol Methanol (MeOH) Thionyl Chloride (SOCl₂) Methanol->Gly ProtectedDipeptide Boc-DL-Leu-Gly-OMe BocLeu->ProtectedDipeptide GlyOMe->ProtectedDipeptide CouplingReagent DCC / HOBt Base (NMM) FinalProduct This compound ProtectedDipeptide->FinalProduct DeprotectionReagents 1. NaOH (aq) 2. Acid Workup DeprotectionReagents->FinalProduct Saponification & Boc Removal

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents
CompoundFormulaMW ( g/mol )Role
DL-LeucineC₆H₁₃NO₂131.17N-terminal Amino Acid
GlycineC₂H₅NO₂75.07C-terminal Amino Acid
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25N-protecting agent
Thionyl chlorideSOCl₂118.97Esterification catalyst
MethanolCH₃OH32.04Solvent/Reagent
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressor
N-Methylmorpholine (NMM)C₅H₁₁NO101.15Organic base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Sodium HydroxideNaOH40.00Saponification agent
Hydrochloric AcidHCl36.46Acidification/Salt formation
Ethyl AcetateC₄H₈O₂88.11Extraction solvent
Sodium BicarbonateNaHCO₃84.01Base for wash
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying agent
Apparatus
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Methodology

Step 1: Protection of Glycine Carboxyl Group (Synthesis of H-Gly-OMe·HCl)

Causality: The carboxyl group of glycine is converted to a methyl ester to prevent it from reacting during the coupling step. The reaction is catalyzed by acid generated in situ from thionyl chloride and methanol. The final product is isolated as a stable hydrochloride salt.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, cool 100 mL of methanol in an ice bath.

  • Reagent Addition: Slowly add 10 mL (~137 mmol) of thionyl chloride dropwise to the cold methanol while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Amino Acid Addition: Once the addition is complete, add 10.0 g (133 mmol) of glycine to the solution in portions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A clear solution should form, followed by the precipitation of the product.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Add 50 mL of diethyl ether to the resulting solid, break up any lumps, and collect the white crystalline product by vacuum filtration. Wash with another 20 mL of diethyl ether and dry under vacuum.

  • Yield: The expected yield is approximately 15-16 g (90-95%) of a white crystalline solid. The product can be used in the next step without further purification.

Step 2: Protection of DL-Leucine Amino Group (Synthesis of Boc-DL-Leu-OH)

Causality: The nucleophilic amino group of leucine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride.[4]

  • Dissolution: In a 500 mL flask, dissolve 10.0 g (76.2 mmol) of DL-Leucine in 100 mL of 1M NaOH solution. Cool the solution in an ice bath.

  • Boc Anhydride Addition: In a separate beaker, dissolve 18.3 g (~84 mmol, 1.1 eq) of di-tert-butyl dicarbonate in 100 mL of dioxane or THF. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The solution should become clear.

  • Workup: Concentrate the solution on a rotary evaporator to remove the organic solvent. Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl or a saturated solution of potassium bisulfate. A white precipitate or oil will form.

  • Extraction & Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-DL-Leu-OH as a white solid or viscous oil.

  • Yield: The expected yield is approximately 16-17 g (90-95%).

Step 3: Coupling to Form Boc-DL-Leu-Gly-OMe

Causality: This is the key peptide bond-forming step. DCC activates the carboxylic acid of Boc-DL-Leu-OH to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the free amino group of glycine methyl ester. HOBt is added to minimize racemization by converting the O-acylisourea to a less reactive but more selective HOBt-active ester.[8] NMM is used as an organic base to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine required for the coupling reaction.[9]

  • Setup: Dissolve 10.0 g (43.2 mmol) of Boc-DL-Leu-OH and 6.4 g (47.5 mmol, 1.1 eq) of HOBt in 100 mL of anhydrous DCM or DMF in a 250 mL flask. Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add 9.8 g (47.5 mmol, 1.1 eq) of DCC to the solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amine Component Addition: In a separate flask, suspend 6.0 g (47.5 mmol, 1.1 eq) of H-Gly-OMe·HCl in 50 mL of anhydrous DCM. Add 5.2 mL (47.5 mmol, 1.1 eq) of N-Methylmorpholine (NMM) and stir for 15 minutes at 0 °C.

  • Coupling Reaction: Add the neutralized glycine methyl ester solution to the activated Boc-DL-Leucine solution. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours.

  • Workup: Filter off the precipitated DCU byproduct and wash the solid with a small amount of DCM. Combine the filtrates and transfer to a separatory funnel.

  • Washing: Wash the organic solution successively with 5% NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), 1M HCl (2 x 50 mL), and finally brine (1 x 50 mL).[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected dipeptide, Boc-DL-Leu-Gly-OMe, typically as a white solid or foam.

  • Yield: The expected yield is approximately 11-13 g (80-90%).

Step 4: Deprotection to Yield this compound

Causality: A two-in-one deprotection is achieved. Saponification with aqueous NaOH hydrolyzes the methyl ester to a carboxylate salt. Subsequent acidification with HCl protonates the carboxylate to the free carboxylic acid and simultaneously cleaves the acid-sensitive Boc group, liberating the N-terminal amine.

  • Saponification: Dissolve the crude Boc-DL-Leu-Gly-OMe (~10.0 g, 31.6 mmol) in 100 mL of methanol in a 250 mL flask. Add 40 mL of 1M NaOH (40 mmol, 1.25 eq) and stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Acidification & Deprotection: Cool the remaining aqueous solution in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the pH is approximately 5-6. Continue stirring and monitor for CO₂ evolution as the Boc group is cleaved.

  • Crystallization: The final dipeptide product should begin to crystallize from the aqueous solution. If crystallization is slow, it can be induced by scratching the inside of the flask or storing it at 4 °C overnight.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

  • Yield: The expected yield of this compound is 4-5 g (70-80%).

Purification and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Purification: If necessary, the final product can be further purified by recrystallization from a water/ethanol mixture. Dissolve the crude product in a minimum amount of hot water and add ethanol until the solution becomes slightly turbid. Cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Characterization:

    • Melting Point: Compare the observed melting point with the literature value.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integrations, and coupling patterns. The spectra should show characteristic peaks for both the leucine and glycine residues and the absence of peaks corresponding to the Boc and methyl ester protecting groups.

    • Mass Spectrometry (MS): Determine the molecular weight of the product. The observed mass should correspond to the calculated mass of this compound (C₈H₁₆N₂O₃, MW: 188.22 g/mol ).[10][11]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and strong acids/bases.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • DCC is a potent skin sensitizer and should be handled with extreme care. Avoid inhalation of the powder and any skin contact.

  • The Schotten-Baumann reaction conditions (base-catalyzed acylation) can be highly exothermic.[12][13][14] Always perform additions slowly and with adequate cooling.

References

Chiral Purity Analysis of DL-Leucylglycine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of peptides is a critical quality attribute in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document provides a detailed guide for the chiral separation of DL-Leucylglycine enantiomers using High-Performance Liquid Chromatography (HPLC). We delve into the underlying principles of chiral recognition on zwitterionic and macrocyclic glycopeptide stationary phases, present a systematic approach to method development, and provide robust, step-by-step protocols for analysis. This guide is designed to equip researchers with the necessary expertise to confidently develop and execute reliable methods for determining the enantiomeric purity of this dipeptide.

Introduction: The Imperative of Chiral Separation for Dipeptides

Leucylglycine is a simple dipeptide composed of the amino acids leucine and glycine.[1][2] While glycine is achiral, the leucine residue contains a stereocenter, meaning the dipeptide can exist as two non-superimposable mirror images: L-Leucylglycine and D-Leucylglycine. In drug development and peptide synthesis, it is crucial to control and quantify the enantiomeric composition of such molecules. The presence of the undesired enantiomer, even in small amounts, can lead to reduced therapeutic efficacy or unforeseen adverse effects.[3]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for enantioselective analysis due to its high resolution, sensitivity, and reproducibility.[4] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach, obviating the need for derivatization that can introduce additional analytical complexities.[5] This guide will focus on two powerful classes of CSPs for the separation of underivatized amino acids and small peptides: zwitterionic and macrocyclic glycopeptide phases.

The Science of Enantiorecognition: Selecting the Right Chiral Stationary Phase

The successful chiral separation of this compound hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention.[6] Given the zwitterionic nature of Leucylglycine at neutral pH, CSPs capable of multiple interaction modes, particularly ionic interactions, are highly effective.[5][7]

Zwitterionic CSPs: A Dual-Action Approach

Zwitterionic CSPs, such as those based on cinchona alkaloids (e.g., CHIRALPAK® ZWIX series), are specifically designed for the enantioseparation of ampholytic molecules like amino acids and peptides.[8][9][10] These phases possess both cationic and anionic exchange groups.[11]

The chiral recognition mechanism is primarily based on a "double ion-pairing" interaction between the zwitterionic selector and the zwitterionic analyte.[8] For Leucylglycine, the protonated amine group and the deprotonated carboxylic acid group can simultaneously interact with the corresponding anionic and cationic sites on the CSP. The stereospecificity arises from the fixed spatial arrangement of these sites on the chiral selector, which favors the binding of one enantiomer over the other. Secondary interactions, such as hydrogen bonding and van der Waals forces, further enhance enantioselectivity.[8] CHIRALPAK® ZWIX(+) and ZWIX(-) are pseudo-enantiomeric phases, often allowing for the reversal of elution order, which can be advantageous in trace analysis.[8]

Macrocyclic Glycopeptide CSPs: A Multi-Modal Interaction Hub

Macrocyclic glycopeptide CSPs, like those based on teicoplanin (e.g., CHIROBIOTIC® T), are renowned for their broad enantioselectivity.[12][13] The teicoplanin molecule features a complex structure with an aglycone "basket" and carbohydrate moieties, offering a variety of interaction sites.[14][15][16]

For amino acids and small peptides, the primary interaction is often an electrostatic attraction between the analyte's carboxylate anion and a protonated amine within the selector's peptide basket. The aglycone portion is primarily responsible for the enantioseparation of amino acids.[14] The multiple stereocenters and functional groups (hydroxyl, amide, etc.) on the teicoplanin molecule allow for additional hydrogen bonding, dipole-dipole, and steric interactions that contribute to the chiral recognition.[13] The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs due to the selector's natural function of binding to D-alanyl-D-alanine residues in bacterial cell walls.[12]

A Systematic Approach to Method Development

A structured screening process is the most efficient path to a robust chiral separation method. The following workflow outlines a logical progression from column and mobile phase selection to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start This compound Sample ScreenCSPs Screen Primary CSPs (e.g., ZWIX(+), CHIROBIOTIC T) Start->ScreenCSPs ScreenMP Test Generic Mobile Phases (Polar Ionic, Reversed-Phase) ScreenCSPs->ScreenMP Eval Evaluate Resolution (Rs), Selectivity (α), and Tailing Factor ScreenMP->Eval OptiMP Optimize Mobile Phase (Modifier concentration, pH) Eval->OptiMP If Rs < 1.5 OptiTemp Optimize Column Temperature OptiMP->OptiTemp Validation Method Validation (Linearity, Accuracy, Precision) OptiTemp->Validation FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: A systematic workflow for developing a chiral HPLC method for this compound.

Experimental Protocols

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a compatible solvent (e.g., water/methanol 50:50, v/v).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask. This concentration is a suitable starting point for method development.

Protocol 1: Chiral Separation using a Zwitterionic CSP

This protocol is based on the demonstrated success of CHIRALPAK® ZWIX phases for underivatized dipeptides.[11]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC system with UV detector
Column CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm
Mobile Phase Methanol / Acetonitrile / Water (50:50:5, v/v/v) with 25 mM Formic Acid and 12.5 mM Diethylamine
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The combination of methanol and acetonitrile provides good solvating power for the dipeptide.[8] The acidic (formic acid) and basic (diethylamine) additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the ion-exchange interactions.[8]

  • Temperature: 25 °C is a common starting point. Temperature can be varied to optimize selectivity and resolution.[3]

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide CSP

This protocol leverages the broad applicability of teicoplanin-based phases for polar, ionizable analytes.[12]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC system with UV detector
Column CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • Mobile Phase: This is a "polar ionic mode" mobile phase, which is highly effective for ionizable molecules on CHIROBIOTIC® phases. The small amounts of acid and base modulate the ionic interactions that are key to the separation mechanism.

  • Column Dimensions: The 250 x 4.6 mm column is a standard analytical dimension that provides high efficiency.

System Suitability and Data Analysis

Before analyzing samples, the chromatographic system must meet predefined performance criteria.

System Suitability Criteria:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between L- and D-Leucylglycine peaks
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Theoretical Plates (N) ≥ 2000 for both enantiomer peaks

Quantification of Enantiomeric Purity:

The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Chiral Recognition Mechanism

The following diagram illustrates the proposed primary interactions responsible for the chiral separation of this compound on a zwitterionic CSP.

ChiralRecognition cluster_CSP Zwitterionic CSP Surface cluster_Analyte Leucylglycine Enantiomer CSP_Anion Anionic Site (-SO3⁻) CSP_Cation Cationic Site (N⁺) Analyte_Cation Amine Group (-NH3⁺) Analyte_Cation->CSP_Anion Ionic Interaction Analyte_Anion Carboxylate Group (-COO⁻) Analyte_Anion->CSP_Cation Ionic Interaction ChiralCenter Leucine Chiral Center (C*) ChiralCenter->CSP_Anion Stereospecific Interactions ChiralCenter->CSP_Cation

Caption: Proposed "double ion-pairing" mechanism for this compound on a zwitterionic CSP.

Conclusion

The chiral separation of this compound is readily achievable using modern HPLC techniques with either zwitterionic or macrocyclic glycopeptide chiral stationary phases. A systematic screening approach, followed by optimization of mobile phase composition and temperature, will lead to a robust and reliable analytical method. The protocols provided herein serve as excellent starting points for method development and can be adapted to meet specific analytical requirements. By understanding the fundamental principles of chiral recognition, researchers can troubleshoot and refine their separations with greater efficiency, ensuring the stereochemical integrity of their peptide-based compounds.

References

Application Notes and Protocols for Peptidase Activity Assays Using DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Peptidase Activity with a Versatile Dipeptide Substrate

Peptidases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, play critical roles in a vast array of physiological processes, from protein turnover and nutrient absorption to signal transduction and disease progression. Consequently, the accurate measurement of peptidase activity is fundamental to biochemical research, drug discovery, and clinical diagnostics. DL-Leucylglycine, a simple dipeptide, serves as a valuable and versatile substrate for assaying the activity of various exopeptidases, particularly aminopeptidases and carboxypeptidases.

This comprehensive guide provides detailed application notes and robust protocols for utilizing this compound in peptidase activity assays. We will delve into the core principles of the assay, explore the nuances of enzyme stereoselectivity when presented with a racemic substrate, offer a comparative analysis of various detection methods, and provide step-by-step experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and informative peptidase assays.

Scientific Principles: The Foundation of a Robust Assay

The fundamental principle of a peptidase activity assay using this compound is the enzymatic cleavage of the peptide bond, releasing the constituent amino acids, Leucine and Glycine. The rate of this hydrolysis is directly proportional to the peptidase activity under defined conditions.

Enzyme Specificity and the Significance of a DL-Substrate

This compound is a racemic mixture containing two stereoisomers: D-Leucylglycine and L-Leucylglycine. This has important implications for the assay, as most peptidases exhibit a high degree of stereoselectivity, preferentially cleaving peptide bonds involving L-amino acids.

  • Leucine Aminopeptidases (LAPs), EC 3.4.11.1: These enzymes typically cleave the N-terminal amino acid from a peptide. LAPs exhibit a strong preference for L-Leucine at the N-terminus.[1][2][3] Therefore, in an assay using this compound, LAPs are expected to primarily hydrolyze L-Leucylglycine, releasing L-Leucine and Glycine. The D-Leucylglycine would likely remain largely uncleaved or be hydrolyzed at a significantly lower rate.[4]

  • Carboxypeptidases (e.g., Carboxypeptidase A, EC 3.4.17.1): These enzymes cleave the C-terminal amino acid. Carboxypeptidase A, for instance, shows a preference for C-terminal amino acids with large, hydrophobic side chains, such as Leucine.[5][6][7] Similar to LAPs, carboxypeptidases are generally stereospecific for L-amino acids.[8] Thus, they would be expected to hydrolyze L-Leucylglycine, releasing L-Leucine and Glycine.

The use of a DL-substrate can be advantageous for studying enzyme stereospecificity or for screening for enzymes with unusual D-aminopeptidase or D-carboxypeptidase activity. However, for routine activity measurements of common peptidases, it is crucial to recognize that the assay will likely reflect the activity towards the L-isomer only.

Visualizing the Assay Workflow

The general workflow for a peptidase assay using this compound is a multi-step process, from reaction initiation to data analysis.

Peptidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, and This compound Incubation Incubate Enzyme with this compound at Optimal Temp & pH Reagents->Incubation Standards Prepare Amino Acid Standard Curve (Leucine or Glycine) Calculation Calculate Amino Acid Concentration from Standard Curve Standards->Calculation Termination Stop Reaction (e.g., Acid, Heat) Incubation->Termination Derivatization Derivatize Released Amino Acids (e.g., Ninhydrin, OPA) Termination->Derivatization Measurement Measure Signal (Absorbance or Fluorescence) Derivatization->Measurement Measurement->Calculation Activity Determine Peptidase Activity (e.g., U/mg) Calculation->Activity

Figure 1: General workflow for a peptidase activity assay using this compound.

Comparative Analysis of Detection Methods

The choice of detection method for the released amino acids is critical and depends on the required sensitivity, throughput, and available instrumentation. The three most common methods are Ninhydrin, Fluorescamine, and o-Phthalaldehyde (OPA).

Method Principle Pros Cons Typical Wavelengths
Ninhydrin Reacts with primary and secondary amines to form a deep purple-colored product (Ruhemann's purple).[9]Simple, cost-effective, reacts with proline.Requires heating, lower sensitivity, can react with ammonia.[10]Absorbance at 570 nm (440 nm for proline).
Fluorescamine Reacts rapidly with primary amines to form a fluorescent product. The reagent itself is non-fluorescent.[11]High sensitivity (picomole range), fast reaction at room temperature.[12]Does not react with secondary amines (proline), reagent is unstable in aqueous solutions.[13]Excitation: ~390 nm, Emission: ~475 nm.
o-Phthalaldehyde (OPA) Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[14]High sensitivity, fast reaction, reagent is more stable than fluorescamine in aqueous buffers.Does not react with secondary amines, requires a thiol co-reagent which can be unstable.[15][16]Excitation: ~340 nm, Emission: ~455 nm.

Table 1: Comparison of common amino acid detection methods.

Experimental Protocols

The following protocols provide a starting point for developing a robust peptidase assay using this compound. Optimization of buffer conditions, enzyme concentration, and incubation time is recommended for each specific peptidase.

Protocol 1: General Peptidase Assay with Ninhydrin Detection

This protocol is suitable for a wide range of peptidases and provides a colorimetric endpoint.

Materials:

  • This compound

  • Peptidase enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ for Leucine Aminopeptidase)

  • Reaction Stop Solution (e.g., 1 M HCl)

  • Ninhydrin Reagent (e.g., 2% (w/v) in a suitable solvent like ethanol)

  • Citrate Buffer (pH 5.0)

  • L-Leucine or Glycine standard solution (for standard curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the L-Leucine or Glycine standard in the Assay Buffer (e.g., 0, 10, 25, 50, 100, 200 µM).

    • To 100 µL of each standard, add 100 µL of the Reaction Stop Solution.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine:

      • 50 µL of this compound solution (prepare in Assay Buffer, final concentration to be optimized, e.g., 1-10 mM)

      • 40 µL of Assay Buffer

      • 10 µL of diluted peptidase solution

    • Prepare a "no enzyme" control by adding 10 µL of Assay Buffer instead of the enzyme solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of Reaction Stop Solution.

  • Ninhydrin Reaction:

    • Transfer 50 µL of each standard, sample, and control to a new set of tubes or a 96-well plate.

    • Add 50 µL of Citrate Buffer to each well.

    • Add 100 µL of Ninhydrin Reagent to each well.

    • Seal the plate or cap the tubes and heat at 100°C for 10-15 minutes.

    • Cool the plate or tubes to room temperature.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus amino acid concentration.

    • Determine the concentration of the released amino acid in your samples from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Protocol 2: High-Sensitivity Peptidase Assay with Fluorescamine Detection

This protocol is ideal for assays requiring higher sensitivity.

Materials:

  • This compound

  • Peptidase enzyme of interest

  • Assay Buffer (as in Protocol 1)

  • Reaction Stop Solution (optional, can be omitted if the fluorescamine reaction is performed immediately)

  • Borate Buffer (0.2 M, pH 9.0)

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone, prepare fresh)

  • L-Leucine or Glycine standard solution

  • Fluorescence microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the L-Leucine or Glycine standard in the Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM).

  • Enzyme Reaction:

    • Perform the enzymatic reaction as described in Protocol 1, steps 2.1-2.3. A smaller reaction volume may be used.

  • Fluorescamine Reaction:

    • In a black 96-well microplate, add 100 µL of Borate Buffer to each well.

    • Add 20 µL of each standard, sample, and control to the corresponding wells.

    • Rapidly add 50 µL of the Fluorescamine solution to each well while mixing.

  • Measurement:

    • Immediately measure the fluorescence with excitation at ~390 nm and emission at ~475 nm.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, step 6.

Protocol 3: High-Throughput Peptidase Assay with OPA Detection

This protocol is well-suited for high-throughput screening applications.

Materials:

  • This compound

  • Peptidase enzyme of interest

  • Assay Buffer (as in Protocol 1)

  • OPA Reagent (containing a thiol, such as 2-mercaptoethanol or N-acetyl-L-cysteine, in a borate buffer, pH ~9.5)

  • L-Leucine or Glycine standard solution

  • Fluorescence microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the L-Leucine or Glycine standard in the Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM).

  • Enzyme Reaction:

    • Perform the enzymatic reaction in a 96-well plate as described in Protocol 1, step 2.

  • OPA Reaction and Measurement:

    • To each well containing the standards, samples, and controls, add 150 µL of the OPA Reagent.

    • Incubate at room temperature for 1-2 minutes, protected from light.

    • Measure the fluorescence with excitation at ~340 nm and emission at ~455 nm.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, step 6.

Kinetic Analysis: Determining Enzyme Efficiency

To fully characterize a peptidase, it is essential to determine its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Procedure for Kinetic Analysis:

  • Vary Substrate Concentration: Set up the peptidase assay with a range of this compound concentrations (e.g., 0.1 to 10 times the expected Km).

  • Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v₀) by taking multiple readings over a short period to ensure linearity.

  • Plot the Data: Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Determine Km and Vmax: Use a non-linear regression analysis of the Michaelis-Menten equation or a linearized plot (e.g., Lineweaver-Burk) to determine the Km and Vmax values.

Michaelis_Menten cluster_plot Michaelis-Menten Kinetics v0 Initial Velocity (v₀) [S] Substrate Concentration ([S]) Vmax Vmax p5 Vmax->p5 Vmax/2 Vmax / 2 p1 Vmax/2->p1 Km Km p1->Km p2 p3 p4

Figure 2: Michaelis-Menten plot for determining Km and Vmax.

Troubleshooting and Assay Validation

A self-validating system is crucial for trustworthy results. Here are some common issues and validation steps.

Problem Possible Cause Solution
High Background Signal Contamination of reagents with amines (e.g., ammonia).Use high-purity water and reagents. Prepare fresh buffers.
Autohydrolysis of the substrate.Run a "no enzyme" control to quantify and subtract this background.
Low or No Signal Inactive enzyme.Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling.
Incorrect assay conditions (pH, temperature).Optimize reaction conditions for the specific peptidase.
Inhibitors present in the sample.Perform a spike-and-recovery experiment by adding a known amount of amino acid to the sample.
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a shorter incubation time.
Enzyme instability.Check the stability of the enzyme under the assay conditions.
Product inhibition.Measure initial velocities.

Table 2: Troubleshooting common issues in peptidase assays.

Assay Validation:

  • Linearity: The assay should be linear over a range of enzyme concentrations and incubation times.

  • Precision: Determine the intra- and inter-assay variability by running replicates.

  • Accuracy: Perform spike-and-recovery experiments to assess the effect of the sample matrix.

  • Specificity: If possible, use specific inhibitors to confirm that the measured activity is from the peptidase of interest.

Conclusion

This compound is a readily available and effective substrate for a variety of peptidase activity assays. By understanding the principles of enzyme stereoselectivity and carefully selecting the appropriate detection method, researchers can develop robust and reliable assays. The protocols and guidelines presented here provide a solid foundation for the accurate characterization of peptidase activity, contributing to advancements in biochemistry, drug discovery, and beyond.

References

Protocol for Determining the Enzymatic Hydrolysis Kinetics of DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the kinetic parameters of enzymes that hydrolyze the dipeptide DL-leucylglycine. Dipeptidases and aminopeptidases are critical in protein metabolism, cellular signaling, and drug disposition. Understanding their catalytic efficiency and substrate affinity is fundamental for drug development and biochemical research. This guide outlines the theoretical principles, step-by-step experimental procedures using a ninhydrin-based colorimetric assay, and methods for kinetic data analysis based on the Michaelis-Menten model.[1][2] It is designed to be a self-validating system, incorporating controls and justifications for key experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Principle

Dipeptidases (EC 3.4.13) are a class of exopeptidases that catalyze the hydrolysis of dipeptides into their constituent amino acids.[3] These enzymes are ubiquitous and play essential roles in the final stages of protein digestion, glutathione metabolism, and the regulation of peptide hormones.[3][4] One key enzyme, Dipeptidase 1 (DPEP1), is a membrane-anchored metalloproteinase implicated in various physiological and pathological processes, including cancer, making it a relevant therapeutic target.[3][4]

The dipeptide this compound serves as a versatile substrate for assaying a range of dipeptidase and aminopeptidase activities.[5][6][7] The "DL" designation indicates that the leucine residue is a racemic mixture of both D- and L-isomers. Most biological peptidases exhibit high stereospecificity, typically cleaving only the L-leucylglycine enantiomer. This protocol focuses on quantifying the hydrolysis of the susceptible L-isomer.

The core principle of this kinetic assay is to measure the initial rate of reaction (v₀) at various substrate concentrations. The enzymatic reaction is as follows:

L-Leucylglycine + H₂O ---(Dipeptidase)--> L-Leucine + Glycine

By quantifying the rate of product formation (L-Leucine and Glycine), we can determine the enzyme's kinetic parameters:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[8][9]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[8][9][10]

This protocol primarily describes a ninhydrin-based colorimetric method to quantify the primary amines of the released amino acids.[3] Alternative, more specific methods such as HPLC or mass spectrometry can also be employed for product quantification.[11][12][13]

Materials and Equipment

Reagents:

  • This compound (Substrate, high purity)

  • Purified Dipeptidase or cell/tissue homogenate containing the enzyme of interest (e.g., intestinal mucosa extract[5][14], recombinant DPEP1)

  • Tris-HCl Buffer (e.g., 50-100 mM, pH 8.0). The optimal pH should be determined empirically for the specific enzyme.[15]

  • L-Leucine (for standard curve)

  • Glycine (for standard curve)

  • Ninhydrin Reagent

  • Citrate Buffer (e.g., 0.2 M, pH 5.0)

  • Trichloroacetic Acid (TCA), 15% (w/v) (Stopping Reagent)

  • Deionized Water (ddH₂O)

Equipment:

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading absorbance at 570 nm

  • Thermostated water bath or incubator (e.g., 37°C)

  • Microcentrifuge

  • Calibrated pipettes and tips

  • Vortex mixer

  • Heating block or boiling water bath

  • Glass test tubes or 96-well microplates

Detailed Experimental Protocol

This protocol is designed to generate data for a Michaelis-Menten plot by measuring the initial reaction velocity across a range of substrate concentrations.

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a stock solution of Tris base and adjust the pH to 8.0 at the desired reaction temperature (e.g., 37°C) using HCl. The optimal pH can vary significantly between enzymes and should be confirmed from literature or preliminary experiments.[15]

  • Substrate Stock Solution (e.g., 100 mM this compound): Dissolve a calculated amount of this compound in the Assay Buffer. Prepare serial dilutions from this stock in Assay Buffer to create a range of working concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 mM). Note: Since most enzymes are specific for the L-isomer, the effective substrate concentration is half the concentration of the DL-racemic mixture.

  • Enzyme Solution: Dilute the purified enzyme or biological extract in cold Assay Buffer to a concentration that produces a linear rate of product formation for at least 15-30 minutes. This optimal concentration must be determined empirically in preliminary experiments. Store the enzyme on ice at all times.

  • Amino Acid Standard Stock (e.g., 10 mM L-Leucine/Glycine): Prepare a stock solution containing an equimolar mixture of L-Leucine and Glycine in Assay Buffer. Create a series of standards by diluting this stock (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM). These will be used to generate a standard curve.

  • Stopping Reagent (15% TCA): Prepare a 15% (w/v) solution of Trichloroacetic Acid in deionized water. Handle with care in a fume hood.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_detection Phase 3: Detection & Analysis prep_reagents Prepare Buffers, Substrate & Enzyme setup_rxn Set up Reaction Tubes (Substrate + Buffer) prep_reagents->setup_rxn prep_standards Prepare Amino Acid Standard Curve Solutions ninhydrin Perform Ninhydrin Reaction on Supernatant & Standards prep_standards->ninhydrin pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate with Enzyme pre_incubate->start_rxn incubate Incubate (Time Course) start_rxn->incubate stop_rxn Stop Reaction with TCA incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge centrifuge->ninhydrin measure_abs Measure Absorbance at 570 nm ninhydrin->measure_abs analyze Calculate Product Concentration & Initial Velocity (v₀) measure_abs->analyze kinetics Plot v₀ vs. [S] Determine Km & Vmax analyze->kinetics

Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.

Enzyme Reaction and Detection
  • Set up Reaction Tubes: For each substrate concentration, prepare tubes in triplicate. Add 50 µL of the appropriate this compound working solution and 40 µL of Assay Buffer. Also prepare a "blank" for each concentration using 40 µL of buffer instead of the enzyme solution to be added later.

  • Pre-incubation: Place all tubes in a water bath at the optimal temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding 10 µL of the diluted enzyme solution to each tube (and 10 µL of Assay Buffer to the blank tubes). Vortex gently and immediately return to the 37°C incubator.

  • Incubation: Incubate for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation, as determined in preliminary assays.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 15% TCA.[3] This denatures the enzyme and precipitates proteins. Vortex thoroughly.

  • Pellet Protein: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes. The resulting supernatant contains the hydrolyzed amino acids.

Ninhydrin Colorimetric Assay
  • Prepare Assay Plate/Tubes: In a new set of tubes or a 96-well plate, add 50 µL of the supernatant from the enzyme reaction or 100 µL of the prepared amino acid standards.

  • Add Buffers: Add 50 µL of citrate buffer to each tube/well containing supernatant.

  • Ninhydrin Reaction: Add 100 µL of the ninhydrin reagent to all wells (samples and standards). Seal the plate or cap the tubes.

  • Develop Color: Heat the mixture in a boiling water bath or heating block at 100°C for 20 minutes. A purple color will develop.[3]

  • Cool Down: Cool the reaction mixture to room temperature.

  • Read Absorbance: Measure the absorbance at 570 nm using a spectrophotometer or microplate reader.

Data Analysis and Interpretation

Standard Curve and Velocity Calculation
  • Generate Standard Curve: Plot the absorbance at 570 nm for the amino acid standards against their known concentrations (in µmol). Perform a linear regression to obtain the equation of the line (y = mx + c). This equation will be used to convert the absorbance values of your samples into the concentration of amino acids produced.

  • Calculate Product Concentration: For each experimental sample, subtract the absorbance of its corresponding blank from its measured absorbance. Use the standard curve equation to calculate the concentration of amino acid product formed in each reaction.

  • Calculate Initial Velocity (v₀): Convert the product concentration into the reaction velocity, typically expressed as µmol of product formed per minute per mg of enzyme (µmol/min/mg or U/mg).

    v₀ = (Product Concentration [µM] * Total Reaction Volume [L]) / (Incubation Time [min] * Amount of Enzyme [mg])

Michaelis-Menten Kinetics

The relationship between the initial velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.[1][2]

G E E (Enzyme) E_plus_S E->E_plus_S S S (Substrate) S->E_plus_S ES ES (Complex) ES->E_plus_S k₋₁ E_plus_P ES->E_plus_P kcat P P (Product) E_plus_S->ES k₁ E_plus_P->E E_plus_P->P

Caption: The Michaelis-Menten model of enzyme kinetics.

  • Plot the Data: Plot the calculated initial velocities (v₀) on the y-axis against the corresponding effective L-leucylglycine concentrations ([S]) on the x-axis.

  • Determine Vmax and Km: Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]). This is the most accurate method.

  • Lineweaver-Burk Plot (Optional): For a linear representation, you can create a double-reciprocal plot (Lineweaver-Burk). Plot 1/v₀ against 1/[S].

    • Y-intercept: 1/Vmax

    • X-intercept: -1/Km

    • Slope: Km/Vmax While historically important, this method can disproportionately weight data at low substrate concentrations.

Sample Data Presentation
[this compound] (mM)Effective [L-Leucylglycine] (mM)Average Absorbance (570 nm)Corrected Absorbance (Sample - Blank)Initial Velocity (v₀) (µmol/min/mg)
0.50.250.1500.125Value
1.00.500.2650.240Value
2.01.000.4200.395Value
5.02.500.6800.655Value
10.05.000.8500.825Value
20.010.000.9500.925Value
50.025.000.9800.955Value

*Values to be calculated based on the standard curve and experimental parameters.

Troubleshooting

IssuePossible CauseSolution
No or very low activity Inactive enzyme; Incorrect pH or temperature; Presence of an inhibitor.Check enzyme storage and handling. Perform a pH and temperature optimization experiment. Test for inhibitors by dialysis or dilution.
Reaction rate is not linear over time Enzyme concentration is too high, leading to rapid substrate depletion; Enzyme is unstable under assay conditions.Reduce the enzyme concentration. Reduce the incubation time and measure at multiple early time points to find the linear range.
High background in blank tubes Spontaneous substrate hydrolysis; Contaminated reagents.This is unlikely for peptides at neutral pH but possible under harsh conditions. Prepare fresh reagents. Use high-purity substrate.
Poor reproducibility Inaccurate pipetting; Temperature fluctuations; Inconsistent timing.Use calibrated pipettes. Ensure the water bath/incubator maintains a stable temperature. Use a timer to start and stop reactions precisely.
Standard curve is not linear Standard concentrations are too high (saturating the colorimetric reaction); Error in standard preparation.Dilute the standards and re-run. Prepare fresh standards carefully.

References

The Strategic Incorporation of DL-Leucylglycine in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of dipeptide building blocks is a powerful strategy in peptide synthesis, offering advantages in efficiency and in the introduction of specific structural motifs. DL-Leucylglycine, a dipeptide composed of leucine and glycine, presents a unique opportunity to introduce a racemic leucine residue, which can be instrumental in developing peptide libraries for drug discovery or in creating peptides with enhanced stability against enzymatic degradation. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the effective utilization of this compound in both solid-phase and solution-phase peptide synthesis.

Introduction: The Rationale for Employing this compound

This compound is a dipeptide that can be incorporated into a growing peptide chain as a single unit. The primary rationale for its use lies in the deliberate introduction of a stereochemical mixture at the leucine position. This approach is particularly valuable in:

  • Drug Discovery and Library Synthesis: Generating peptide libraries with diastereomeric diversity at a specific position allows for the rapid screening of stereochemical influence on biological activity.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, which can improve their pharmacokinetic profiles.

  • Conformational Studies: The presence of a D-amino acid can induce specific turns or secondary structures, enabling the exploration of conformational space and its impact on peptide function.

This guide will provide the foundational knowledge and practical protocols to harness the potential of this compound in your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₃[1]
Molecular Weight 188.22 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water
CAS Number 615-82-7[1]

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, prized for its efficiency and amenability to automation.[1] The incorporation of this compound as a dipeptide building block can streamline the synthesis process. The general workflow involves the preparation of an N-terminally protected this compound unit, followed by its coupling to the resin-bound peptide chain.

Diagram: SPPS Workflow for this compound Incorporation

spss_workflow start Start: Resin with N-terminal deprotected peptide prepare Prepare Fmoc-DL-Leucylglycine-OH couple Couple Fmoc-DL-Leucylglycine-OH to resin-bound peptide start->couple 1. prepare->couple 2. wash1 Wash resin couple->wash1 3. deprotect Fmoc deprotection (e.g., 20% piperidine in DMF) wash1->deprotect 4. wash2 Wash resin deprotect->wash2 5. next_cycle Continue with next amino acid coupling wash2->next_cycle 6. solution_phase_workflow cluster_reactants Reactants N_protected N-protected Peptide/Amino Acid (e.g., Boc-Xaa-OH) couple Coupling Reaction (e.g., with DCC/HOBt or TBTU/DIEA) N_protected->couple C_protected C-protected this compound (e.g., H-DL-Leu-Gly-OMe) C_protected->couple workup Aqueous Work-up & Extraction couple->workup purify Purification (Crystallization or Chromatography) workup->purify deprotect_N N-terminal Deprotection purify->deprotect_N deprotect_C C-terminal Deprotection purify->deprotect_C final_peptide Final Peptide Fragment deprotect_C->final_peptide

References

Troubleshooting & Optimization

Troubleshooting low yield in DL-Leucylglycine chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of DL-Leucylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide synthesis and overcome common challenges, particularly those leading to low reaction yields. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can diagnose issues and optimize your protocols effectively.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental issues in a question-and-answer format. Follow the logical flow to identify the root cause of suboptimal yields in your this compound synthesis.

Q1: My overall yield is significantly lower than expected (<40%). Where should I start my investigation?

A low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial. Begin by evaluating the three main phases of your experiment: the coupling reaction, the work-up/purification process, and the integrity of your starting materials.

The first step is to determine if the coupling reaction itself was inefficient or if the product was lost during subsequent handling.

Diagnostic Protocol: Reaction Mixture Analysis

  • Before initiating your work-up procedure, carefully take a small, representative aliquot from the crude reaction mixture.

  • Analyze this aliquot using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2]

  • Interpretation:

    • High concentration of starting materials (Leucine/Glycine derivatives): This indicates an incomplete or failed coupling reaction. Proceed to Q2 .

    • Presence of the desired product along with multiple other spots/peaks: This suggests the formation of side products. Proceed to Q3 .

    • A strong product peak with minimal impurities: If the crude reaction shows a high conversion, but your final isolated yield is low, the issue likely lies in your work-up and purification procedure. Proceed to Q4 .

Below is a decision tree to guide your troubleshooting process.

G start Low Isolated Yield Confirmed check_crude Analyze Crude Reaction Mixture (TLC/HPLC) start->check_crude incomplete_coupling High Starting Material? check_crude->incomplete_coupling Evaluate Composition side_products Multiple Byproducts? incomplete_coupling->side_products No q2 Go to Q2: Troubleshoot Coupling Reaction incomplete_coupling->q2 Yes purification_issue High Conversion in Crude? side_products->purification_issue No q3 Go to Q3: Identify & Mitigate Side Reactions side_products->q3 Yes q4 Go to Q4: Optimize Work-up & Purification purification_issue->q4 Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My analysis shows the coupling reaction is incomplete. What are the primary causes and solutions?

An incomplete coupling reaction is the most frequent source of low yield. The formation of the peptide bond is a condensation reaction that requires the carboxylic acid group of one amino acid to be "activated" to react with the amino group of the other.[3] Inefficiency here directly impacts the outcome.

Possible Causes & Solutions:

  • Ineffective Carboxyl Group Activation: Simply mixing the protected amino acids is ineffective. The carboxyl group must be activated.

    • Solution: Ensure you are using a suitable coupling reagent. For this compound, which has some steric hindrance from leucine's isobutyl side chain, a standard carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) is a common starting point. For more challenging or faster reactions, consider more potent onium-salt reagents like HATU or HBTU.[4]

  • Suboptimal Reaction Conditions:

    • Solvent: The reaction must be conducted in a dry, polar, aprotic solvent (e.g., DMF, NMP, DCM) to prevent hydrolysis of the activated intermediate. Ensure solvents are anhydrous.

    • Temperature: Most coupling reactions proceed well at room temperature. If the reaction is sluggish due to steric hindrance, cooling the reaction to 0°C before adding the coupling agent (especially DCC, to minimize side reactions) and then allowing it to warm to room temperature can be beneficial. In some difficult cases, gentle heating (e.g., to 40-50°C) may improve yields, but this increases the risk of racemization.[4][5]

    • Reaction Time: Allow sufficient time for the reaction to complete (typically 2-24 hours). Monitor progress via TLC.[4]

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the activated amino acid and coupling reagent relative to the amine component.

    • Reagent Quality: Coupling reagents, especially carbodiimides, can degrade upon exposure to moisture. Use fresh, high-purity reagents.

Coupling Reagent Class Examples Activation Mechanism Pros Cons
Carbodiimides DCC, EDCForms a reactive O-acylisourea intermediate.Cost-effective, widely used.Can form insoluble urea byproducts (DCU for DCC); risk of racemization.
Onium Salts (Aminium/Uronium) HBTU, HATU, PyBOPForms an activated ester (e.g., HOBt or HOAt ester).High efficiency, fast reaction rates, lower racemization risk (especially with HATU).[4]More expensive.
Q3: I've identified multiple byproducts in my crude mixture. What are the likely side reactions and how can I prevent them?

Side reactions compete with the desired peptide bond formation, consuming starting materials and complicating purification.

Common Side Reactions in Dipeptide Synthesis:

  • Diketopiperazine (DKP) Formation: This is a major concern at the dipeptide stage. The deprotected N-terminus of the dipeptide can attack its own activated C-terminus, cyclizing to form a stable six-membered ring. This is particularly prevalent in solid-phase peptide synthesis (SPPS) after the second amino acid is coupled and its N-terminal protecting group is removed.[6]

    • Prevention:

      • In solution-phase, add the coupling reagent to the mixture of the N-protected Leucine and C-protected Glycine without delay.

      • If using SPPS, consider coupling the third amino acid immediately after deprotecting the second. Alternatively, using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[6]

  • Racemization: The chiral center (α-carbon) of the activated amino acid is susceptible to epimerization (loss of stereochemical purity), especially if the activation is prolonged or if a strong base is used.[7][8]

    • Prevention:

      • Use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).

      • Avoid over-activation; add the amine component shortly after the carboxylic acid has been activated.[4]

      • Use a milder base like N-methylmorpholine (NMM) instead of DIPEA if possible.[4]

  • N-Acylurea Formation: When using carbodiimides like DCC, the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction for that molecule.

    • Prevention: Use an additive like HOBt or NHS, which rapidly converts the O-acylisourea into a less-reactive-but-still-active ester, minimizing the time available for rearrangement.

G cluster_0 Peptide Coupling Reaction cluster_1 Potential Side Reactions Leu_COOH N-Protected Leucine (Carboxyl Component) Activated_Leu Activated Leucine Intermediate Leu_COOH->Activated_Leu Gly_NH2 C-Protected Glycine (Amine Component) Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Leu Desired_Product This compound (Desired Product) Activated_Leu->Desired_Product + Gly_NH2 Racemization Racemization of Leucine Activated_Leu->Racemization (Epimerization) N_Acylurea N-Acylurea Formation Activated_Leu->N_Acylurea (Rearrangement) DKP Diketopiperazine Formation Desired_Product->DKP (Intramolecular Cyclization)

Caption: Reaction Pathway and Common Side Reactions.

Q4: My crude reaction looks clean, but my final yield after purification is poor. How can I improve my product recovery?

Significant product loss during work-up and purification is a frustrating but solvable problem. The goal is to remove unreacted reagents, coupling byproducts (e.g., dicyclohexylurea - DCU), and salts without sacrificing the desired dipeptide.

Optimization Strategies:

  • Work-up Procedure:

    • DCU Removal: If using DCC, the DCU byproduct is notoriously difficult to remove completely. It is insoluble in most organic solvents but can be partially removed by filtration after cooling the reaction mixture. Thorough washing of the organic layer with acidic and basic solutions (e.g., dilute HCl, NaHCO₃) can help remove remaining impurities, but be cautious.

    • Hydrolysis Risk: Prolonged exposure to strong acid or base during aqueous washes can hydrolyze the newly formed peptide bond.[3][9][10] Use mild conditions (e.g., 5% citric acid, 5% NaHCO₃) and work efficiently.

  • Purification Method:

    • Crystallization: this compound may be amenable to crystallization. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether) to find conditions that maximize the recovery of pure product.

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography is the standard method. However, peptides can be highly polar and may streak on the column, leading to poor separation and recovery.

      • Solvent System: Use a polar mobile phase, often a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.

      • Alternative: Reversed-phase HPLC is the gold standard for peptide purification, providing high resolution and purity.[2]

Frequently Asked Questions (FAQs)

What are the recommended protecting groups for this compound synthesis?

To control the reaction and prevent self-polymerization, the N-terminus of the first amino acid (Leucine) and the C-terminus of the second (Glycine) must be protected.

  • N-Terminus Protection (Leucine):

    • Boc (tert-butyloxycarbonyl): A common choice, stable under coupling conditions and removed with mild acid (e.g., trifluoroacetic acid - TFA).[11]

    • Fmoc (9-fluorenylmethoxycarbonyl): Another excellent option, particularly in SPPS. It is removed with a mild base like piperidine.[11] The choice between Boc and Fmoc often depends on the overall synthetic strategy and the acid/base lability of other functional groups.[12]

  • C-Terminus Protection (Glycine):

    • Methyl or Ethyl Ester: Simple to form and removed by saponification (mild basic hydrolysis).

    • Benzyl Ester (Bn): A very common choice as it can be removed under neutral conditions via catalytic hydrogenolysis, which is orthogonal to both Boc and Fmoc removal.

How can I monitor the reaction progress effectively?

Regularly monitoring the reaction is key to avoiding unnecessarily long reaction times which can increase side reactions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a silica plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicates progress. A suitable solvent system might be 10:1 DCM:Methanol.

  • Analytical HPLC: For a more quantitative assessment, HPLC can be used to measure the percentage conversion of starting material to product.[1]

  • Ninhydrin Test: In solid-phase synthesis, the ninhydrin test is used to detect the presence of free primary amines. A positive test (blue/purple color) after a coupling step indicates that the reaction is incomplete.[4][13]

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of N-Boc-DL-Leucylglycine Benzyl Ester

This protocol provides a representative procedure for the synthesis.

  • Dissolution: In a round-bottom flask, dissolve Glycine benzyl ester hydrochloride (1.0 eq.) and N-Boc-DL-Leucine (1.1 eq.) in anhydrous DCM or DMF.

  • Neutralization: Add a tertiary amine base like N-methylmorpholine (NMM) (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Activation: In a separate flask, dissolve the coupling reagent (e.g., DCC, 1.1 eq.) and an additive (e.g., HOBt, 1.1 eq.) in a minimal amount of anhydrous DCM/DMF.

  • Coupling: Cool the amino acid mixture to 0°C. Add the activator solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Check for the consumption of the limiting reagent (Glycine derivative) using TLC.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% citric acid, water, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography or crystallization to obtain the pure dipeptide.

References

Technical Support Center: Optimizing DL-Leucylglycine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of DL-Leucylglycine in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively utilizing this dipeptide in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The use of dipeptides like this compound is a strategic approach to overcome the inherent limitations of free amino acids in cell culture media, such as poor solubility and stability.[1] By providing a stable and highly soluble source of Leucine and Glycine, this compound can enhance the consistency and performance of your cell cultures.[2][3] This guide will equip you with the knowledge to rationally design and optimize your experiments for maximal success.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over free L-Leucine and Glycine in cell culture media?

The principal advantage lies in overcoming the physicochemical limitations of free amino acids.[1] Certain amino acids, like L-Tyrosine and L-Cystine, have poor solubility at neutral pH, which is the standard for most cell culture systems. While L-Leucine's solubility is better, providing high concentrations to meet the demands of high-density cultures can still be challenging.[4] Dipeptides, including this compound, are generally more soluble and stable in aqueous solutions, allowing for the formulation of more concentrated and consistent media feeds.[3] This enhanced stability also prevents the degradation of the amino acids, ensuring their bioavailability to the cells over the course of the experiment.

Q2: How is this compound utilized by the cells?

Mammalian cells possess specific transporters for the uptake of di- and tripeptides.[5] Once inside the cell, intracellular peptidases rapidly hydrolyze the peptide bond of this compound, releasing the individual amino acids, L-Leucine and Glycine.[6] These amino acids then become available for the cell's metabolic needs, including protein synthesis and energy production. This intracellular release mechanism provides a controlled and sustained supply of amino acids.

Diagram: Cellular Uptake and Metabolism of this compound

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DL-Leucylglycine_ext This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/PEPT2) DL-Leucylglycine_ext->Peptide_Transporter Uptake DL-Leucylglycine_int This compound Peptide_Transporter->DL-Leucylglycine_int Peptidases Intracellular Peptidases DL-Leucylglycine_int->Peptidases Hydrolysis Leucine L-Leucine Peptidases->Leucine Glycine Glycine Peptidases->Glycine Protein_Synthesis Protein Synthesis Leucine->Protein_Synthesis Metabolism Cellular Metabolism Leucine->Metabolism Glycine->Protein_Synthesis Glycine->Metabolism

Caption: Cellular uptake and hydrolysis of this compound.

Q3: What is a typical starting concentration range for this compound in cell culture?

Due to limited published data specifically for this compound, a universal starting concentration cannot be definitively stated. However, based on general principles of amino acid supplementation and studies with other dipeptides, a rational approach is to start with a concentration that is equimolar to the standard L-Leucine concentration in your basal medium. For many common media formulations, this is in the range of 0.4 to 0.8 mM.

For optimization experiments, it is recommended to test a range of concentrations. A typical dose-response experiment might include concentrations from 0.1 mM to 5.0 mM, and in some cases, up to 10 mM, depending on the cell line and its metabolic demands.

Q4: Can high concentrations of this compound be cytotoxic?

While this compound itself is not generally considered cytotoxic, the intracellular release of high concentrations of L-Leucine could potentially have inhibitory effects on cell growth. Some studies have shown that elevated levels of certain amino acids can be detrimental to some cell lines.[7] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Signs of cytotoxicity to monitor include decreased cell viability, reduced proliferation rates, and changes in cell morphology.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation in Media High Concentration: The concentration of this compound may exceed its solubility limit in your specific media formulation, especially at refrigerated temperatures.1. Warm the media: Gently warm the media to 37°C and swirl to dissolve the precipitate. 2. Prepare fresh stock solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize before adding to the final media. 3. pH adjustment: Ensure the pH of your final media is within the optimal range for your cells and for dipeptide solubility.
Reduced Cell Growth or Viability Suboptimal Concentration: The concentration of this compound may be too low to meet the cells' metabolic demands or too high, leading to cytotoxicity.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 mM to 10 mM) to identify the optimal concentration for your cell line. 2. Monitor cell health: Regularly assess cell viability (e.g., using trypan blue exclusion) and proliferation (e.g., cell counting or MTT assay). 3. Adapt cells gradually: If switching from free amino acids, consider a gradual adaptation period where the concentration of this compound is incrementally increased over several passages.
Altered Cell Metabolism (e.g., changes in lactate or ammonia production) Shift in Metabolic Pathways: The increased availability of Leucine and Glycine can alter cellular metabolic fluxes.1. Monitor key metabolites: Analyze spent media for lactate and ammonia levels. High ammonia can be toxic to cells.[7] 2. Adjust other media components: If a significant metabolic shift is observed, consider adjusting the concentrations of other key nutrients like glucose or glutamine.
Inconsistent Results Instability of this compound in Solution: Although more stable than free amino acids, dipeptides can still degrade over time, especially at 37°C.1. Prepare fresh media: For long-term experiments, it is advisable to prepare fresh media with this compound regularly. 2. Store stock solutions properly: Store concentrated stock solutions of this compound at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol provides a framework for conducting a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and application.

Materials:

  • Your cell line of interest

  • Basal cell culture medium (without L-Leucine and Glycine if possible, or with known concentrations)

  • Fetal Bovine Serum (FBS) or other required supplements

  • This compound powder

  • Sterile PBS or cell culture grade water

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Viability assay reagents (e.g., trypan blue)

  • Proliferation assay reagents (e.g., MTT, XTT)

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 100 mM).

    • Dissolve the powder in sterile PBS or cell culture grade water. Gentle warming and vortexing may be required.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).

    • Allow the cells to attach and recover for 24 hours in their standard growth medium.

  • Treatment with this compound:

    • Prepare a series of test media with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mM).

    • Include a positive control with the standard concentration of L-Leucine and Glycine and a negative control with no supplementation if your basal medium allows.

    • Remove the standard growth medium from the cells and replace it with the prepared test media.

  • Incubation:

    • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired experimental duration.

  • Assessment of Cell Viability and Proliferation:

    • At the end of the incubation period, assess cell viability using a trypan blue exclusion assay.

    • Determine cell proliferation using a suitable method such as direct cell counting or a colorimetric assay (e.g., MTT).

  • Data Analysis:

    • Plot cell viability and proliferation against the concentration of this compound.

    • The optimal concentration will be the one that results in the highest proliferation and viability without any signs of cytotoxicity.

Diagram: Workflow for Optimizing this compound Concentration

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Concentrated This compound Stock Solution C Prepare Test Media with Varying Concentrations A->C B Seed Cells in Multi-well Plate D Treat Cells and Incubate B->D C->D E Assess Cell Viability (e.g., Trypan Blue) D->E F Measure Cell Proliferation (e.g., MTT Assay) D->F G Plot Data and Determine Optimal Concentration E->G F->G

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Technical Support Center: DL-Leucylglycine Aggregation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Leucylglycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common aggregation issues encountered during experimentation. By understanding the physicochemical properties of this compound and the factors that influence its solubility, you can ensure the integrity and success of your work.

Understanding this compound: A Primer

This compound is a dipeptide composed of leucine and glycine. Its behavior in solution is governed by its chemical structure, which includes a hydrophobic isobutyl side chain from leucine, a carboxyl group, and an amino group. Aggregation, or the self-association of these molecules, is a common challenge that can impact experimental outcomes by reducing the effective concentration of the dipeptide and interfering with assays. This guide will provide a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly?

A1: Inadequate dissolution is often the first sign of potential aggregation problems. This can be attributed to several factors, including:

  • pH of the solvent: The solubility of peptides is highly dependent on pH.[1][2] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, a peptide is least soluble.

  • Solvent choice: While aqueous buffers are common, the hydrophobic nature of the leucine side chain may necessitate the use of organic co-solvents.

  • Temperature: Temperature can influence solubility, though its effects can be complex and sometimes counterintuitive.

  • Concentration: Exceeding the solubility limit of this compound in a given solvent will naturally lead to undissolved material.

Q2: I've observed precipitation or cloudiness in my this compound solution after it was initially clear. What is happening?

A2: This phenomenon, known as precipitation or aggregation over time, indicates that the solution is not stable. The primary drivers for this are:

  • pH shifts: Small changes in the pH of your solution, perhaps due to the absorption of atmospheric CO2, can move the pH closer to the pI of the dipeptide, causing it to aggregate.

  • Temperature fluctuations: Changes in temperature during storage or use can affect solubility and promote aggregation.

  • High concentration: Supersaturated solutions are inherently unstable and will tend to precipitate over time.

  • Ionic strength: The concentration of salts in your buffer can influence peptide solubility and aggregation.[3]

Q3: Can aggregation affect the biological activity of this compound in my experiments?

A3: Absolutely. When this compound aggregates, the effective concentration of the monomeric, active form is reduced. This can lead to:

  • Underestimation of potency: In bioassays, you may observe a weaker than expected biological response.

  • Inconsistent results: The degree of aggregation can vary between experiments, leading to poor reproducibility.

  • Physical interference: In techniques like plate-based assays, aggregates can interfere with optical measurements.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering aggregation issues with this compound, follow this systematic troubleshooting guide.

Step 1: Determine the Isoelectric Point (pI) of this compound
  • pKa1 (α-carboxyl group): ~3.94

  • pKa2 (α-amino group): ~8.43

The isoelectric point (pI) for a simple dipeptide can be calculated by averaging these two pKa values:[4][6]

pI = (pKa1 + pKa2) / 2 pI ≈ (3.94 + 8.43) / 2 ≈ 6.19

Actionable Insight: Your working pH should be at least 1-2 pH units away from the pI of ~6.19 to ensure sufficient charge on the dipeptide, which promotes solubility through electrostatic repulsion.

Step 2: Adjust the pH of Your Solvent

Based on the estimated pI, you should prepare your this compound solutions at a pH that is either significantly acidic or basic.

  • For acidic conditions (pH < 5.2): At a pH below the pI, the amino group will be protonated (NH3+), giving the molecule a net positive charge.

  • For basic conditions (pH > 7.2): At a pH above the pI, the carboxyl group will be deprotonated (COO-), resulting in a net negative charge.

Experimental Protocol: pH Adjustment for Improved Solubility

  • Initial Assessment: Attempt to dissolve a small amount of this compound in your intended buffer. If solubility is poor, proceed with pH adjustment.

  • Acidic Approach: a. Prepare a stock solution of a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0). b. Gradually add the this compound powder to the buffer while stirring. c. If necessary, add a small amount of dilute HCl (e.g., 0.1 M) dropwise to aid dissolution and ensure the final pH is in the desired range.

  • Basic Approach: a. Prepare a stock solution of a suitable basic buffer (e.g., 0.1 M phosphate buffer, pH 8.0). b. Gradually add the this compound powder to the buffer while stirring. c. If necessary, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise to aid dissolution and maintain the target pH.

  • Final pH Check: After the dipeptide has dissolved, verify the final pH of the solution and adjust if necessary.

Logical Relationship Diagram: pH and Solubility

cluster_pH Solution pH cluster_charge Net Charge of this compound cluster_solubility Solubility & Aggregation Low_pH Low pH (e.g., < 5.2) Positive Positive (NH3+) Low_pH->Positive Protonation pI Isoelectric Point (pI) (~6.19) Neutral Neutral (Zwitterion) pI->Neutral Charge Balance High_pH High pH (e.g., > 7.2) Negative Negative (COO-) High_pH->Negative Deprotonation High_Sol High Solubility Low Aggregation Positive->High_Sol Electrostatic Repulsion Low_Sol Low Solubility High Aggregation Neutral->Low_Sol Hydrophobic Interaction Dominates Negative->High_Sol Electrostatic Repulsion

Caption: Relationship between pH, net charge, and solubility of this compound.

Step 3: Consider the Impact of Ionic Strength

The concentration of salt in your buffer can have a significant effect on peptide aggregation.[7][8][9]

  • Low Ionic Strength: At low salt concentrations, electrostatic repulsion between charged peptide molecules is maximized, which can enhance solubility.

  • High Ionic Strength: At very high salt concentrations, the "salting-out" effect can occur, where salt ions compete with the peptide for water molecules, reducing solubility and promoting aggregation.

Troubleshooting Ionic Strength:

IssueRecommended ActionRationale
Aggregation in a high salt buffer Decrease the salt concentration (e.g., from 500 mM to 150 mM NaCl).To reduce the salting-out effect and enhance peptide-water interactions.
Aggregation in a low salt buffer (at a pH away from the pI) A slight increase in salt concentration (e.g., to 50-100 mM) might be beneficial.The ions can shield charges, which in some cases can modulate interactions and prevent certain types of aggregation.
Step 4: Utilize Organic Co-solvents

The hydrophobic isobutyl side chain of leucine can contribute to aggregation through hydrophobic interactions. The addition of a small amount of an organic co-solvent can disrupt these interactions and improve solubility.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Acetonitrile

Experimental Protocol: Using Organic Co-solvents

  • Initial Dissolution: Dissolve the this compound in a small volume of the chosen organic co-solvent (e.g., DMSO).

  • Aqueous Dilution: Slowly add the aqueous buffer to the organic solution while vortexing to reach the final desired concentration.

  • Final Concentration: Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments. Typically, a final concentration of 1-5% (v/v) is well-tolerated in many biological assays.

Step 5: Control Temperature and Storage
  • Dissolution Temperature: Gentle warming (e.g., to 37°C) can sometimes aid in the initial dissolution of the dipeptide. However, prolonged exposure to high temperatures can promote degradation.[10]

  • Storage: For long-term stability, it is recommended to store this compound solutions as frozen aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can induce aggregation.

Analytical Techniques for Monitoring Aggregation

To quantitatively assess the extent of aggregation, several analytical techniques can be employed.

TechniquePrincipleInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.Provides information on the size distribution of particles in solution, allowing for the detection of aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can quantify the amount of monomer versus aggregates (dimers, oligomers).
UV-Vis Spectroscopy Measures the turbidity or light scattering of a solution.An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.Useful for detecting the formation of structured, β-sheet-rich aggregates.

Experimental Workflow: Assessing this compound Aggregation

Start Prepare this compound Solution Visual Visual Inspection (Clarity, Precipitation) Start->Visual UV_Vis UV-Vis Spectroscopy (Turbidity Scan) Visual->UV_Vis DLS Dynamic Light Scattering (DLS) (Size Distribution) UV_Vis->DLS SEC Size Exclusion Chromatography (SEC) (Monomer vs. Aggregate Quantification) DLS->SEC Decision Aggregation Detected? SEC->Decision Troubleshoot Implement Troubleshooting Guide (pH, Ionic Strength, Co-solvent) Decision->Troubleshoot Yes End Solution Optimized Decision->End No Troubleshoot->Start

Caption: A systematic workflow for the detection and resolution of this compound aggregation.

By following this comprehensive guide, you will be well-equipped to anticipate, diagnose, and resolve aggregation issues with this compound, ensuring the quality and reliability of your research.

References

Technical Support Center: Ensuring DL-Leucylglycine Stability in Plasma & Serum Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for peptide stability. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals encountering challenges with the stability of small peptides, specifically DL-Leucylglycine, in plasma and serum assays. Our goal is to move beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and your results are trustworthy.

Introduction: The Challenge of Dipeptide Stability

This compound, a simple dipeptide, is highly susceptible to rapid degradation in biological matrices like plasma and serum. This instability is not a minor inconvenience; it is a critical preanalytical variable that can severely compromise the accuracy and reproducibility of quantification.[1][2] The primary cause is the high concentration of endogenous proteolytic enzymes, particularly peptidases, that efficiently cleave peptide bonds.[2][3] Understanding and mitigating this enzymatic activity is paramount for any successful assay.

This guide will walk you through the causes of degradation and provide actionable, validated strategies to ensure the stability and integrity of your this compound samples from collection to analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues researchers face when working with this compound and other small peptides in plasma.

Q1: Why is my this compound recovery low and highly variable in my plasma assay?

Short Answer: Rapid enzymatic degradation is the most likely culprit. Plasma and serum are rich in peptidases that begin to break down this compound almost immediately after blood collection.[2][3]

Application Scientist's Note: The variability you're observing is a classic sign of uncontrolled enzymatic activity.[4] Peptidases, such as aminopeptidases and dipeptidyl peptidases (DPPs), are designed to cleave small peptides.[1][4] Aminopeptidases will target the N-terminal leucine, while other endo- and exopeptidases can cleave the internal peptide bond. This process is not uniform across samples and is highly dependent on handling time and temperature, leading directly to inconsistent results.[5] The key is to inhibit this enzymatic activity instantly at the point of collection.

Q2: What is the difference between plasma and serum for peptide analysis, and which is better?

Short Answer: Plasma is strongly recommended over serum for peptide stability studies.

Application Scientist's Note: The process of blood coagulation to generate serum actively releases and activates a cascade of proteases that can accelerate peptide degradation.[6][7] Plasma is obtained by centrifuging blood collected into tubes containing an anticoagulant, which prevents the clotting cascade from initiating. Studies have consistently shown that peptides are more stable in plasma, particularly EDTA plasma, than in serum.[6][7][8] The anticoagulant EDTA also has the beneficial side effect of inhibiting metalloproteases by chelating essential metal ion cofactors (e.g., Zn²⁺, Ca²⁺), providing an initial layer of protection.[6]

Q3: Which blood collection tube should I use as a starting point?

Short Answer: A K2EDTA (lavender top) tube is the standard and most cost-effective starting point. For maximum stability, a specialized protease inhibitor tube like the BD™ P800 is the gold standard.

Application Scientist's Note:

  • K2EDTA Tubes: As mentioned, EDTA chelates divalent cations, inhibiting metalloproteases. This provides a baseline level of protection that is superior to heparin or citrate.[6][8] For many applications, immediate cooling and processing of samples from K2EDTA tubes may be sufficient.

  • BD™ P800 Tubes: These tubes are designed specifically for the preservation of labile peptide hormones.[9][10] They contain K2EDTA plus a proprietary cocktail of protease inhibitors, including a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.[1][10][11] DPP-IV is a primary culprit in the degradation of many peptides.[1] Using a P800 tube can dramatically increase the half-life of peptides from minutes to many hours, even at room temperature.[1]

Visualizing the Problem: The Degradation Pathway

The enzymatic assault on this compound is a multi-pronged process. This diagram illustrates the primary enzymatic families responsible for its breakdown in a plasma or serum environment.

cluster_0 Plasma/Serum Environment cluster_1 Degrading Enzymes PEPTIDE This compound ENZ1 Aminopeptidases PEPTIDE->ENZ1 ENZ2 Dipeptidyl Peptidases (DPPs) PEPTIDE->ENZ2 ENZ3 Other Peptidases PEPTIDE->ENZ3 PRODUCTS Leucine + Glycine (Degradation Products) ENZ1->PRODUCTS Cleavage ENZ2->PRODUCTS Cleavage ENZ3->PRODUCTS Cleavage

Caption: Enzymatic degradation of this compound in plasma.

Advanced Troubleshooting & Protocols

Q4: My peptide is still degrading even with EDTA tubes and rapid cooling. What's the next step?

Short Answer: You need to add a broad-spectrum protease inhibitor cocktail to your collection tubes immediately before drawing blood.

Application Scientist's Note: While EDTA and cold temperatures slow degradation, they don't stop all enzymatic activity, especially from serine and cysteine proteases.[12] A "homemade" inhibitor cocktail is a powerful and cost-effective alternative to pre-formulated tubes like the P800. You can add a small volume of a concentrated cocktail stock to your K2EDTA tubes just before blood draw. This ensures the inhibitors are mixed with the blood instantly.[4]

Table 1: Recommended Protease Inhibitor Cocktail Components

Inhibitor ClassExample InhibitorTarget EnzymesRationale & CausalityTypical Final Concentration
Serine Proteases Aprotinin or Pefabloc SCTrypsin, Chymotrypsin, KallikreinInhibits proteases involved in the clotting cascade and general protein turnover.2 TIU/mL (Aprotinin) or 1 mM (Pefabloc)
Cysteine Proteases E-64Papain, CathepsinsBlocks proteases often released from cells during lysis or activation.10 µM
Aminopeptidases Bestatin or AmastatinLeucine aminopeptidase (LAP)Directly targets the enzymes that cleave the N-terminal Leucine from your peptide. This is critical. 10-40 µM
Dipeptidyl Peptidases DPP-IV Inhibitor (e.g., Sitagliptin)DPP-IVPrevents cleavage after the second amino acid, a major degradation pathway for many peptides.[1]10 µM

This table provides a general guide. Optimal concentrations should be determined empirically using the stability assessment protocol below.

Protocol 1: Recommended Blood Collection & Processing Workflow

This protocol is designed to minimize preanalytical variability from the moment of collection.

Workflow Diagram

A 1. Prepare Tube (K2EDTA ± Inhibitor Cocktail) B 2. Collect Blood (Gentle draw, fill tube) A->B C 3. Mix Immediately (Invert 8-10 times, gently) B->C D 4. Cool Immediately (Place on wet ice) C->D E 5. Centrifuge Promptly (<30 min, 4°C, 1300 x g, 15 min) D->E F 6. Aliquot Plasma (Avoid buffy coat) E->F G 7. Store Immediately (Freeze at -80°C) F->G

Caption: Critical workflow for preserving peptide stability.

Step-by-Step Methodology:

  • Prepare Collection Tube: Use a pre-chilled K2EDTA tube. If using a custom inhibitor cocktail, add it to the tube immediately before the blood draw.

  • Blood Collection: Use a smooth venipuncture technique to avoid hemolysis, which can release additional proteases.[13]

  • Immediate Mixing: As soon as the tube is filled, gently invert it 8-10 times to ensure the anticoagulant and inhibitors are thoroughly mixed with the blood.[5][13] Do not shake , as this can cause hemolysis.[5][13]

  • Immediate Cooling: Place the tube in a wet ice bath immediately after mixing. Temperature is a critical factor in controlling enzyme kinetics.[5]

  • Prompt Centrifugation: Process the sample as soon as possible, ideally within 30 minutes of collection.[1] Centrifuge at 1100-1300 x g for 10-15 minutes at 4°C to separate plasma from blood cells.[9]

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-chilled, labeled polypropylene tubes. Be careful to avoid disturbing the buffy coat layer, which is rich in cells that can release proteases.

  • Long-term Storage: Immediately snap-freeze the plasma aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: How to Perform a Plasma Stability Assessment

This self-validating experiment will allow you to determine the optimal stabilization method for your specific assay.

Experimental Workflow Diagram

A 1. Pool & Spike (Pool blank plasma, spike with This compound) B 2. Aliquot into Conditions (e.g., EDTA only vs. EDTA + Cocktail) A->B C 3. T=0 Sample (Immediately quench/freeze a sample from each condition) B->C D 4. Incubate (Incubate remaining samples at 37°C or RT) B->D E 5. Time-Point Sampling (Quench aliquots at T=30, 60, 120, 240 min) D->E F 6. Sample Preparation (Protein precipitation/SPE) E->F G 7. LC-MS/MS Analysis (Quantify remaining peptide) F->G H 8. Plot Data (% Remaining vs. Time) G->H

Caption: Experimental workflow for a plasma stability assay.

Step-by-Step Methodology:

  • Prepare Plasma Pool: Obtain a pool of blank K2EDTA plasma.

  • Spike Peptide: Spike the plasma pool with a known concentration of this compound (e.g., a mid-range concentration from your standard curve).

  • Divide into Conditions: Aliquot the spiked plasma into separate tubes for each condition you want to test (e.g., Condition A: No additional inhibitors; Condition B: With your full inhibitor cocktail).

  • Establish T=0: Immediately take an aliquot from each condition, quench the enzymatic reaction (e.g., by adding acetonitrile or another organic solvent for protein precipitation), and freeze it. This is your 100% recovery reference point.

  • Incubate: Place the remaining tubes for all conditions in an incubator at 37°C (to simulate physiological conditions) or leave at room temperature.

  • Collect Time Points: At designated time points (e.g., 30, 60, 120, 240 minutes), remove an aliquot from each condition and immediately quench the reaction as in step 4.

  • Analyze: After collecting all time points, process all samples (including T=0) identically using your established sample preparation (e.g., protein precipitation, solid-phase extraction) and LC-MS/MS analysis method.

  • Evaluate Results: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each condition. Plot the results. An effective stabilization method will show a flat line with close to 100% of the peptide remaining over time.

By following these expert-guided protocols and understanding the science behind them, you can overcome the inherent stability challenges of this compound and ensure the generation of accurate, reliable, and reproducible data in your plasma and serum assays.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for DL-Leucylglycine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of DL-Leucylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental workflows. Here, we move beyond simple procedural lists to explain the underlying principles of parameter optimization, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass ([M+H]⁺) of this compound?

A1: this compound is a dipeptide with the chemical formula C8H16N2O3.[1][2] Its theoretical monoisotopic mass is approximately 188.1161 Da. Therefore, you should be looking for the protonated molecule, [M+H]⁺, at an m/z of approximately 189.1234.[1]

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the preferred method for analyzing small, polar molecules like dipeptides.[3] ESI is a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺), minimizing in-source fragmentation and simplifying spectral interpretation.[4][5]

Q3: What are the primary fragment ions I should expect to see in MS/MS analysis of this compound?

A3: The most common fragmentation in peptides occurs at the amide bond, leading to the formation of b- and y-ions.[6] For this compound ([M+H]⁺ at m/z 189.12), the major expected fragment is the immonium ion of Leucine at m/z 86.0970.[1] Another significant fragment can be observed at m/z 116.0712, corresponding to the b2 ion.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Signal Intensity

Q: I am injecting my this compound standard, but I'm seeing a very weak signal, or no signal at all. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.

  • Improper ESI Source Parameters: The efficiency of the electrospray process is highly dependent on the source settings. Incorrect voltages or gas flows can prevent the efficient generation and transmission of ions.[7][8][9]

    • Protocol: Infuse a standard solution of this compound (e.g., 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the signal for the [M+H]⁺ ion at m/z 189.12.[7]

  • Mobile Phase Composition: The pH and organic content of your mobile phase significantly impact ionization efficiency.

    • Expert Insight: For positive ion ESI, the presence of a proton source is critical. Formic acid (0.1%) is a standard choice as it effectively protonates the analyte without causing significant signal suppression. Avoid using trifluoroacetic acid (TFA) if you are struggling with sensitivity, as it is a known ion-suppressing agent.[4]

  • Matrix Effects: If you are analyzing this compound in a complex biological matrix (e.g., plasma, tissue homogenate), co-eluting endogenous compounds can compete for ionization, leading to signal suppression.[10][11][12][13]

    • Protocol: To diagnose matrix effects, perform a post-column infusion experiment. While infusing your this compound standard, inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms the presence of matrix effects.

    • Solutions: Improve your sample preparation protocol. Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components.[4] Alternatively, ensure complete chromatographic separation of this compound from the interfering compounds.[14]

  • Instrument Contamination or Malfunction: A complete loss of signal could indicate a more fundamental issue with the instrument.[15]

    • Troubleshooting Steps:

      • Check for leaks in the LC system.

      • Ensure the ESI needle is not clogged and is positioned correctly.[8][9]

      • Run a system suitability test with a known standard to verify the mass spectrometer is functioning correctly.

Table 1: Recommended Starting ESI Parameters for this compound

ParameterTypical Starting ValueRationale
Ionization ModePositiveThe basic amine groups in the peptide readily accept a proton.
Capillary Voltage3.0 - 4.5 kVCreates the electric field necessary for electrospray.[16]
Nebulizer Gas (N₂)30 - 50 psiAssists in droplet formation.
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from the charged droplets.[7]
Drying Gas Temperature250 - 350 °CFacilitates desolvation.
Cone/Fragmentor Voltage20 - 40 VA higher voltage can increase signal but may also induce in-source fragmentation.[17]
Issue 2: In-source Fragmentation

Q: I am observing significant fragmentation in my full scan (MS1) spectrum, even without intentionally performing MS/MS. Why is this happening and how can I minimize it?

A: This phenomenon is known as in-source fragmentation (ISF) or in-source decay (ISD) and occurs when molecules fragment in the ionization source or the ion transfer region before reaching the mass analyzer. [17][18][19]

  • Excessive Cone/Fragmentor/Declustering Voltage: This is the most common cause of ISF.[17] These voltages are applied to help desolvate ions and focus them into the mass analyzer, but if set too high, they can impart enough energy to cause fragmentation.

    • Protocol: Systematically reduce the cone or fragmentor voltage in small increments (e.g., 5-10 V) while monitoring the ratio of the precursor ion (m/z 189.12) to your fragment ions (e.g., m/z 86.10). The goal is to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • High Source Temperatures: Elevated temperatures in the ESI source can also contribute to the thermal degradation of labile molecules.

    • Expert Insight: While higher temperatures aid desolvation, for a small and relatively stable dipeptide like this compound, excessively high temperatures are generally not necessary and can be a contributing factor to fragmentation. Try reducing the drying gas temperature.

In_Source_Fragmentation_Workflow start High In-Source Fragmentation Observed check_voltage Is Cone/Fragmentor Voltage Optimized? start->check_voltage reduce_voltage Systematically Decrease Cone/Fragmentor Voltage check_voltage->reduce_voltage No check_temp Is Source Temperature Too High? check_voltage->check_temp Yes re_evaluate Re-evaluate MS1 Spectrum reduce_voltage->re_evaluate reduce_temp Decrease Drying Gas Temperature check_temp->reduce_temp Yes check_temp->re_evaluate No reduce_temp->re_evaluate success Fragmentation Minimized re_evaluate->success Problem Solved fail Consult Instrument Specialist re_evaluate->fail Problem Persists

Caption: Troubleshooting workflow for in-source fragmentation.

Issue 3: Differentiating Leucine and Isoleucine Isomers

Q: My sample may contain both Leucylglycine and Isoleucylglycine. Since they are isomers with the same mass, how can I differentiate them using mass spectrometry?

A: Differentiating isobaric compounds like Leucine and Isoleucine requires careful experimental design, focusing on either chromatography or fragmentation patterns.

  • Chromatographic Separation: The most robust method is to separate the isomers before they enter the mass spectrometer.

    • Protocol: Utilize a chiral chromatography column. These columns are specifically designed to separate stereoisomers.[20] Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a standard reverse-phase column.[21]

  • Tandem Mass Spectrometry (MS/MS): While the primary b- and y-ions may be the same, Leucine and Isoleucine can sometimes produce unique "w-ions" resulting from fragmentation within the amino acid side chain.[6]

    • Expert Insight: This method can be challenging and is often instrument-dependent. It requires careful optimization of collision energy to promote these specific, lower-abundance fragmentation pathways. It is generally less reliable than chromatographic separation for quantitative analysis.

Isomer_Differentiation main Differentiating Leucylglycine and Isoleucylglycine sub1 Chromatographic Separation (Recommended) main->sub1 sub2 Tandem Mass Spectrometry (Advanced) main->sub2 opt1a Chiral LC Column sub1->opt1a opt1b Chiral Derivatization sub1->opt1b opt2a Optimize Collision Energy sub2->opt2a opt2b Monitor for Diagnostic Fragment Ions (w-ions) sub2->opt2b

Caption: Strategies for differentiating isomeric dipeptides.

Experimental Protocols

Protocol 1: Direct Infusion Optimization of this compound
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion Setup: Set up a syringe pump to directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Initial MS Settings:

    • Set the mass spectrometer to scan a mass range that includes the target ion (e.g., m/z 100-300).

    • Use the initial parameters from Table 1 .

  • Optimization:

    • While infusing, adjust one parameter at a time (e.g., capillary voltage, cone voltage, gas flows) to maximize the signal intensity of the [M+H]⁺ ion at m/z 189.12.

    • Record the optimal settings for use in your LC-MS method.

Protocol 2: MS/MS Fragmentation Analysis
  • Method Setup: Using the optimized source parameters from Protocol 1, create an MS/MS method.

  • Precursor Ion Selection: Set the precursor ion to m/z 189.12 with an isolation window of approximately 1-2 Da.

  • Collision Energy Optimization:

    • Perform a series of injections or infusions where the collision energy (CE) is ramped (e.g., from 5 eV to 40 eV).

    • Examine the resulting spectra to identify the CE that produces the most abundant and informative fragment ions (e.g., m/z 86.10). A collision energy of around 6V has been reported to be effective.[1]

    • For quantitative methods (MRM/SRM), select the most intense and stable fragment ions for your transitions.

References

Troubleshooting inconsistent results in DL-Leucylglycine enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for DL-Leucylglycine dipeptidase assays. This resource is designed for researchers, scientists, and drug development professionals who utilize the hydrolysis of the dipeptide this compound to characterize enzyme activity, screen for inhibitors, or perform kinetic studies. Inconsistent results in these assays are a common challenge, leading to wasted resources and delays. This guide provides a structured, in-depth approach to troubleshooting, moving beyond simple checklists to explain the underlying scientific principles. Our goal is to empower you to diagnose issues systematically, validate your protocols, and generate reliable, reproducible data.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common sources of variability, from substrate integrity to reaction kinetics and data interpretation.

Getting Started: A Troubleshooting Workflow

When faced with inconsistent data, a systematic approach is crucial. The following workflow provides a logical path to identify and resolve the root cause of the issue.

Troubleshooting_Workflow start Inconsistent Results Observed check_substrate Step 1: Verify Substrate Integrity (FAQs 1 & 2) start->check_substrate check_reagents Step 2: Assess Reagents & Controls (FAQs 5 & 7) check_substrate->check_reagents Substrate OK check_kinetics Step 3: Evaluate Reaction Kinetics (FAQ 3) check_reagents->check_kinetics Reagents OK check_technique Step 4: Review Assay Technique (FAQ 4) check_kinetics->check_technique Kinetics Understood check_detection Step 5: Validate Detection Method (FAQ 6) check_technique->check_detection Technique Consistent resolved Problem Resolved Generate Reproducible Data check_detection->resolved Detection Validated

Caption: A logical workflow for troubleshooting inconsistent assay results.

Section 1: Substrate-Related Issues

The chemical stability of the dipeptide substrate is the most frequent source of assay variability. Understanding its behavior in solution is the first step to achieving consistency.

FAQ 1: Why am I seeing a high background signal or apparent non-enzymatic hydrolysis in my 'no-enzyme' controls?

Answer: This is almost always due to the spontaneous degradation of this compound in your aqueous buffer. Dipeptides, especially those with a C-terminal glycine, are susceptible to two primary degradation pathways in solution: simple hydrolysis of the peptide bond and, more significantly, intramolecular cyclization.

  • Hydrolysis: The peptide bond can be non-enzymatically cleaved by water, a process accelerated at non-neutral pH and elevated temperatures.

  • Intramolecular Cyclization: The more common issue is the formation of a cyclic dipeptide, known as a 2,5-diketopiperazine (DKP). This reaction releases no free amino acids and thus should not be detected by methods like ninhydrin, but it depletes the available linear substrate, leading to lower-than-expected reaction rates. If your detection method is less specific, degradation products could contribute to background.

The rate of these degradation reactions is highly dependent on pH, temperature, and buffer composition.[1] Storing the substrate solution, even at 4°C for extended periods, can lead to significant substrate loss and the accumulation of degradation products.

Substrate_Degradation substrate This compound (Linear Dipeptide) hydrolysis_products Leucine + Glycine (High Background) substrate->hydrolysis_products Spontaneous Hydrolysis dkp Diketopiperazine (Inactive Substrate) substrate->dkp Intramolecular Cyclization

Caption: Primary degradation pathways for this compound in solution.

Actionable Advice:

  • Always prepare substrate solution fresh for each experiment from a high-quality powder stock.

  • If you must store the solution, flash-freeze aliquots in a non-phosphate buffer at -80°C and use them within one week. Avoid repeated freeze-thaw cycles.[2]

  • Run a "substrate only" control incubated for the full assay duration to quantify the level of non-enzymatic degradation under your specific conditions.

FAQ 2: My results are not reproducible day-to-day. Could my substrate stock solution be the problem?

Answer: Yes, this is a classic sign of substrate instability. If you prepare a large volume of substrate solution and use it over several days or weeks, you are introducing a major variable. As established in FAQ 1, the concentration of the active, linear dipeptide is decreasing over time.[1]

This leads to a progressive decrease in the initial reaction velocity (V₀) in your experiments, even if all other parameters are held constant. You might mistakenly attribute this to declining enzyme activity when the true culprit is the substrate.

Actionable Advice:

  • Implement a strict SOP: Mandate the fresh preparation of substrate for every assay run. See Protocol 1 for a validated procedure.

  • Qualify new substrate lots: When you receive a new batch of this compound, perform a side-by-side comparison with the old lot to ensure comparable performance before using it in critical experiments.

  • Solubility Check: Ensure the substrate is fully dissolved. Incomplete solubilization will lead to an inaccurate starting concentration and high variability. Gentle warming or vortexing may be required.

Section 2: Enzyme and Reaction Condition Issues

Once the substrate is controlled, focus shifts to the enzyme and its environment.

FAQ 3: My reaction rate is lower than expected, or it plateaus much faster than anticipated. What is happening?

Answer: This issue points toward two potential kinetic phenomena: suboptimal enzyme concentration or substrate inhibition.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, provided the substrate is not limiting. If your enzyme concentration is too low, the signal will be weak and difficult to distinguish from background. If it's too high, the substrate will be consumed almost instantly, and you will not be able to measure a linear initial velocity.

  • Substrate Inhibition: This is a common but often overlooked phenomenon in enzyme kinetics, occurring in an estimated 20-25% of all known enzymes.[3][4] At very high concentrations, a second substrate molecule can bind to the enzyme-substrate complex at an inhibitory site, forming an unproductive or less productive ternary complex (E-S-S). This causes the reaction rate to decrease as you increase substrate concentration beyond a certain optimum.[5] If your assay is designed with a substrate concentration deep into the inhibitory range, you will consistently see lower-than-maximal activity.

Substrate_Inhibition_Graph xaxis [Substrate] yaxis Initial Velocity (V₀) origin origin origin->xaxis origin->yaxis mm_label Michaelis-Menten Kinetics p1 p1 p2 p2 p1:e->p2:e p3 p3 p2:e->p3:e p4 p4 p3:e->p4:e p5 p5 p4:e->p5:e si_label Substrate Inhibition s1 s1 s2 s2 s1:e->s2:e s3 s3 s2:e->s3:e s4 s4 s3:e->s4:e s5 s5 s4:e->s5:e

Caption: Comparison of Michaelis-Menten vs. Substrate Inhibition kinetics.

Actionable Advice:

  • Enzyme Titration: Perform an enzyme titration experiment. Keep the substrate concentration constant and test a range of enzyme concentrations to find one that gives a robust, linear reaction rate for your desired assay duration.

  • Substrate Titration: To check for substrate inhibition, run the assay with a fixed enzyme concentration while varying the this compound concentration over a wide range (e.g., 0.1x to 100x the expected Km). This will reveal the optimal substrate concentration and whether inhibition occurs at higher levels.[6]

FAQ 4: I'm observing significant well-to-well variability (high %CV) within the same plate. How can I minimize this?

Answer: High intra-assay variability typically points to technical execution rather than a biochemical issue. The primary culprits are inconsistent pipetting, temperature gradients across the plate, and inadequate mixing.

Source of Error Causality Solution
Pipetting Inaccurate or inconsistent volumes of enzyme or substrate directly impact the reaction rate in each well. Small volumes (<5 µL) are notoriously difficult to pipette accurately.Use calibrated pipettes.[7] Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to wells, rather than adding each component individually. Avoid pipetting very small volumes by performing serial dilutions.
Temperature Gradients Enzyme activity is highly temperature-dependent.[8] If a plate is not uniformly equilibrated to the assay temperature (e.g., 37°C), wells on the cooler edges will have slower reaction rates than wells in the warmer center.Pre-incubate all reagents and the plate itself at the desired reaction temperature for at least 15-20 minutes before adding the enzyme to start the reaction.[9]
Inadequate Mixing If the enzyme is not rapidly and uniformly mixed with the substrate upon addition, the reaction will start at different times in different parts of the well, leading to inconsistent readings.After adding the final reagent (usually the enzyme), gently mix the plate on an orbital shaker for 10-15 seconds or by gently pipetting up and down a few times. Avoid introducing bubbles.
FAQ 5: How does pH critically affect my assay, and how do I choose the optimal buffer?

Answer: The pH of the reaction buffer is one of the most critical parameters influencing enzyme activity.[10] It affects the ionization state of amino acid residues in the enzyme's active site and on the substrate itself.[11] Deviating from the optimal pH can drastically reduce or even abolish enzyme activity, leading to low signal and inconsistent results.[12]

Every enzyme has a characteristic optimal pH at which it exhibits maximum activity. For many dipeptidases, this is in the neutral to slightly alkaline range (pH 7.0 - 8.5), but this must be determined empirically for your specific enzyme.[13]

Actionable Advice:

  • Perform a pH Profile: Test a series of buffers covering a wide pH range (e.g., 5.5 to 9.5) to determine the pH at which your enzyme shows the highest activity.

  • Choose a Buffer with an Appropriate pKa: Select a buffer whose pKa is within +/- 1 pH unit of your desired assay pH. This ensures the buffer has adequate capacity to resist pH shifts during the reaction.

  • Check for Interference: Some buffer components can interfere with the assay. For example, primary amines in Tris buffer can react with ninhydrin, a common detection reagent, leading to high background.[14] If using a ninhydrin-based assay, a phosphate or borate buffer system may be preferable.

Section 3: Detection and Data Interpretation

The final step of the assay—detecting the product and analyzing the data—is another potential source of error.

FAQ 6: My standard curve is non-linear or has a poor coefficient of determination (R² < 0.99). How can I fix this?

Answer: The standard curve (e.g., Leucine concentration vs. Absorbance) is the foundation of your quantitation. A poor standard curve invalidates all your experimental results. Common causes include:

  • Incorrect Wavelength: Using a sub-optimal wavelength for measurement reduces the signal-to-noise ratio and can compress the dynamic range.[15] For ninhydrin-based assays, the peak absorbance is typically around 570 nm.[14]

  • Saturated Signal: At high product concentrations, the absorbance may exceed the linear range of the spectrophotometer (typically >1.5-2.0 AU), causing the curve to flatten at the top.

  • Pipetting Errors: Inaccuracies in preparing the standard dilutions will directly translate to a poor curve.

  • Interfering Substances: Contaminants in the reagents or samples can affect the color development reaction.[7]

Actionable Advice:

  • Verify Wavelength: Confirm the correct absorbance maximum for your detection chemistry.

  • Adjust Standard Range: If the top of your curve is flat, reduce the concentration of your highest standards. If the bottom is noisy, add more points at the lower end.

  • Prepare Standards Carefully: Use a fresh set of calibrated pipettes to prepare your standards via serial dilution from a high-concentration, accurately weighed stock.

  • Use the Same Matrix: Prepare your standards in the same buffer as your final reaction mixture to account for any matrix effects.

FAQ 7: What are the essential controls I must include for a valid this compound assay?

Answer: A well-controlled experiment is a self-validating one. Omitting controls makes it impossible to diagnose issues or trust your data.[16] Every plate must include the following:

Caption: Essential controls for a robust dipeptidase assay.[17]

Actionable Advice:

  • Run all controls on every plate. Do not rely on controls from a previous experiment.

  • Your final sample signal should always be calculated by subtracting the appropriate background control (e.g., the signal from the "Substrate Control" or "Enzyme Control").

  • If your positive control fails, all data on the plate is invalid. The issue must be resolved before proceeding.

Section 4: Protocols and Workflows
Protocol 1: Preparation and Stability Testing of this compound Stock Solution

This protocol describes how to prepare a substrate stock solution and verify its integrity.

Materials:

  • This compound powder (high purity)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Spectrophotometer or plate reader

Procedure:

  • Weighing: Accurately weigh out the required amount of this compound powder to make a concentrated stock solution (e.g., 100 mM).

  • Dissolution: Add the appropriate volume of assay buffer. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be necessary but avoid boiling.

  • pH Check: Verify that the pH of the final solution is correct. Adjust if necessary with dilute HCl or NaOH.

  • Fresh Use (Recommended): Proceed directly to your enzyme assay with the freshly prepared solution.

  • (Optional) Aliquoting and Storage: If storage is unavoidable, immediately dispense the solution into small, single-use aliquots in microcentrifuge tubes. Flash-freeze in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for storage.

  • Stability Test: To assess stability under assay conditions, incubate an aliquot of the substrate in assay buffer (without enzyme) at the reaction temperature (e.g., 37°C). Take samples at time 0 and after the maximum assay duration (e.g., 60 minutes). Measure the amount of free amino acid generated using your detection method. A significant increase indicates problematic non-enzymatic hydrolysis.

Protocol 2: Standard Operating Procedure for a Colorimetric Dipeptidase Assay

This protocol provides a general workflow for a 96-well plate-based assay using a ninhydrin-based detection method.[14]

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, fresh substrate solution, enzyme dilution, standards) and allow them to equilibrate to the assay temperature (e.g., 37°C).

  • Standard Curve Preparation: Prepare serial dilutions of an amino acid standard (e.g., L-Leucine) in assay buffer. The range should cover the expected product concentrations in your assay.

  • Plate Setup:

    • Add standards to designated wells.

    • Add assay buffer to all experimental and control wells.

    • Add substrate solution to all wells except the "Enzyme Control" and "Blank" wells.

    • Add your test compounds or known inhibitors to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature uniformity.

  • Reaction Initiation: Start the reaction by adding the enzyme solution to all wells except the "Blank" and "Substrate Control" wells. Mix immediately but gently.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction, determined from prior optimization experiments.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as 15% Trichloroacetic Acid (TCA).[14] Centrifuge the plate to pellet any precipitated protein.

  • Color Development: Transfer the supernatant to a new plate. Add the colorimetric reagent (e.g., Ninhydrin reagent) and incubate as required for color development (e.g., 100°C for 10-20 minutes).[14]

  • Data Acquisition: Cool the plate to room temperature and read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Subtract the absorbance of the appropriate blank from all readings. Plot the standard curve and use its equation to calculate the concentration of product formed in each sample well. Calculate enzyme activity, typically expressed as µmol of product formed per minute per mg of protein.

References

Minimizing racemization during DL-Leucylglycine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to the stereochemically controlled synthesis of DL-Leucylglycine. The chiral integrity of synthetic peptides is paramount for their biological activity and therapeutic efficacy. Racemization, the loss of stereochemical purity at the α-carbon of an amino acid, is a persistent challenge during peptide bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the quality of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of this compound synthesis?

Racemization is the process that converts a single enantiomer of a chiral molecule, such as L-Leucine, into an equal mixture of both L- and D-enantiomers. In peptide synthesis, this side reaction can occur during the activation of the carboxylic acid group of the N-protected amino acid.[1] This leads to the formation of undesirable diastereomeric impurities (e.g., D-Leucylglycine) in your final product, which can be difficult to separate and may alter the peptide's biological properties.[1]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?

The predominant mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the activated carboxyl group of the N-protected Leucine cyclizes. The proton on the chiral α-carbon of this oxazolone ring is acidic and can be easily removed by a base. This deprotonation leads to a planar, achiral enolate intermediate. The incoming amine (Glycine) can then attack this planar intermediate from either face, resulting in a mixture of both L- and D-Leucyl products.[1]

RacemizationMechanism Fig. 1: Oxazolone Mechanism of Racemization cluster_0 Activation & Cyclization cluster_1 Racemization & Coupling L_Leu N-Protected L-Leucine Activated_Ester Activated Ester L_Leu->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ L_Product L-Leucylglycine (Desired Product) Enolate->L_Product + Glycine-OR (Attack from front) D_Product D-Leucylglycine (Racemized Impurity) Enolate->D_Product + Glycine-OR (Attack from back)

Caption: Oxazolone formation is the key pathway to racemization.

Q3: Are certain amino acids more prone to racemization than others?

Yes. While any amino acid (except Glycine) can racemize, some are particularly susceptible. Histidine and Cysteine are known to be highly prone to racemization.[3][4] Serine can also be problematic.[5] Leucine, while generally less susceptible than Histidine or Cysteine, can still undergo significant racemization under non-optimized conditions, especially with prolonged activation times or the use of strong bases.[6] Protecting groups on the α-amino group that are of the urethane type, such as Fmoc, Boc, and Z, are known to significantly suppress oxazolone formation and thus reduce the risk of racemization.[7]

Troubleshooting Guide: Minimizing Racemization
Issue: I've detected a high percentage (>2%) of the D-Leucylglycine diastereomer in my final product. What should I investigate first?

High levels of racemization are almost always traced back to the coupling step. A systematic review of your reaction conditions is the most effective way to identify and solve the problem.

TroubleshootingWorkflow Fig. 2: Troubleshooting Workflow for High Racemization Start High Racemization Detected Step1 Step 1: Review Coupling Reagent & Additives Are you using a carbodiimide (DCC, DIC) alone? Are you using a high-risk reagent like HATU with a strong base? Start->Step1 Step2 Step 2: Evaluate Reaction Temperature Is the coupling performed above 0°C? Step1->Step2 No (Reagent is appropriate) Solution Optimized Conditions: - Use Reagent + Additive (e.g., DIC/Oxyma) - Couple at 0°C - Use weaker base (NMM, Collidine) - Use less polar solvent (e.g., DCM/DMF mix) - Minimize activation time Step1->Solution Yes Step3 Step 3: Check Base Selection & Stoichiometry Are you using a strong base like DIPEA? Is the base concentration greater than 1-2 equivalents? Step2->Step3 No (Temperature is low) Step2->Solution Yes Step4 Step 4: Analyze Solvent & Activation Time Is the solvent highly polar (e.g., neat DMF)? Is pre-activation longer than 5-10 minutes? Step3->Step4 No (Base is appropriate) Step3->Solution Yes Step4->Solution Yes (Solvent/Time is an issue)

Caption: A systematic approach to troubleshooting racemization.

Q&A: Optimizing Your Protocol

Q: Which coupling reagents and additives are best for minimizing racemization?

A: The choice of coupling reagent is critical. While highly efficient, some reagents can accelerate racemization if not used correctly.

  • Carbodiimides (DCC, DIC, EDC): These are effective but can cause significant racemization when used alone.[8] It is essential to use them in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][9] The combination of DIC with Oxyma or HOAt is often an excellent choice for sensitive couplings.[5][7]

  • Phosphonium & Uronium/Aminium Salts (HBTU, HATU, PyBOP): These reagents are very fast and effective but must be used with caution. HATU, in particular, can promote racemization with sensitive amino acids, especially when paired with a strong base.[5] Using these reagents with a weaker base is advisable.[7][10]

Coupling Reagent CombinationRelative Racemization RiskKey Considerations
DIC / HOBtLowA classic, reliable combination. The dicyclohexylurea (DCU) byproduct from DCC is insoluble, making DIC preferable for solid-phase synthesis.[11]
DIC / Oxyma Pure®Very LowOxyma is an excellent alternative to HOBt, offering high coupling efficiency and low racemization.[5]
HBTU / DIPEAModerateFast and efficient, but the use of DIPEA can increase racemization risk. Consider replacing DIPEA with a weaker base.
HATU / DIPEAModerate to HighExtremely fast, but can cause significant racemization with sensitive residues like Cys and His.[5] Use with a weaker base or at low temperatures.
PyBOP / NMMLowA good phosphonium-based option with a lower racemization tendency when paired with N-methylmorpholine (NMM).[10]

Table 1: Comparison of common coupling reagents and their associated racemization risk.

Q: How do the base and reaction temperature influence racemization?

A: Both factors have a profound impact.

  • Base Selection: The base facilitates the coupling reaction but also promotes the abstraction of the α-proton from the oxazolone intermediate.[12]

    • Recommendation: Use the weakest, most sterically hindered base possible that still allows the reaction to proceed efficiently. Substantially lower racemization is observed with bases like 2,4,6-trimethylpyridine (TMP, collidine) or N-methylmorpholine (NMM) compared to N,N-diisopropylethylamine (DIPEA).[7][10][13] Use the minimum amount of base necessary.

  • Reaction Temperature: Higher temperatures accelerate all reactions, including the rate of racemization.[14]

    • Recommendation: Perform the coupling reaction at a lower temperature, ideally at 0°C, especially during the activation step.[8] While microwave synthesis at elevated temperatures can speed up couplings, it also increases the risk of racemization for sensitive amino acids and should be carefully optimized, for instance by lowering the temperature.[4][13]

Q: What is the impact of solvent choice and activation time?

A: These parameters are crucial for controlling the concentration and lifetime of the highly reactive, racemization-prone intermediates.

  • Solvent Polarity: Less polar solvents can help reduce the rate of racemization.[8][10]

    • Recommendation: While N,N-dimethylformamide (DMF) is a common solvent for its excellent solvating properties, consider using a less polar alternative or a mixture, such as dichloromethane (DCM) or DCM/DMF (1:1), if solubility allows.[10][15]

  • Activation Time: The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization.

    • Recommendation: Avoid long pre-activation times. In many cases, in situ activation (adding the coupling reagent to the mixture of protected amino acid and amine) is preferable. If pre-activation is necessary, keep it short (e.g., < 5 minutes) and at a low temperature (0°C).[8][10]

Validated Experimental Protocols
Protocol 1: Low-Racemization Coupling of Nα-Fmoc-L-Leucine to Glycine Methyl Ester

This protocol utilizes a carbodiimide with an additive at low temperature to suppress racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Glycine methyl ester hydrochloride (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DCM/DMF (3:1). Cool the solution to 0°C in an ice bath.

  • Neutralization: Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the cooled solution and stir for 10 minutes.

  • Amino Acid Addition: In a separate flask, dissolve Nα-Fmoc-L-Leucine (1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Coupling Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of Leucylglycine Stereoisomers

This method allows for the accurate quantification of the desired LL-dipeptide and the DL-diastereomeric impurity.

  • Sample Preparation: Hydrolyze the N-protecting group from your purified dipeptide sample under appropriate conditions (e.g., piperidine for Fmoc). Dissolve the crude H-Leu-Gly-OH product in the mobile phase at a concentration of ~1 mg/mL.

  • HPLC System:

    • Column: Chiral Stationary Phase (CSP) column, such as a zwitterionic cinchona alkaloid-based or macrocyclic glycopeptide-based column (e.g., CHIRALPAK® ZWIX(+), Chirobiotic™ T).[16][17]

    • Mobile Phase: A typical mobile phase for zwitterionic columns is a mixture of methanol, acetonitrile, and water with acidic and basic additives (e.g., 50:50:1 Methanol:Acetonitrile:Water + 0.1% Acetic Acid + 0.05% Diethylamine). Conditions will need to be optimized for your specific column.[16]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the sample. The different stereoisomers (LL, DD, DL, LD) will have distinct retention times.[18]

  • Quantification: Integrate the peak areas of the LL and DL isomers to determine the percentage of racemization. For accurate identification, it is recommended to run standards of the pure diastereomers if available.

References

DL-Leucylglycine contamination in cell culture and its effects

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing potential issues related to DL-Leucylglycine and other dipeptide impurities in your cell culture experiments. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and practical protocols to ensure the integrity and reproducibility of your research. As your dedicated application scientist, I have structured this guide to address the complexities of this topic with scientific rigor and practical insights.

Introduction: The Double-Edged Sword of Dipeptides in Cell Culture

Dipeptides are increasingly utilized in modern cell culture media formulations to enhance the stability and solubility of critical amino acids. For instance, glutamine-containing dipeptides can prevent the degradation of L-glutamine, reducing the accumulation of toxic ammonia in the culture. Similarly, tyrosine-containing dipeptides can be used to achieve higher concentrations of this poorly soluble amino acid at neutral pH.[1][2][3]

However, the introduction of dipeptides, particularly racemic mixtures like this compound, can present unintended challenges. The presence of the D-amino acid isomer can have unforeseen effects on cell metabolism, growth, and even the functionality of your expressed proteins. This guide will help you understand, identify, and mitigate the potential risks associated with this compound contamination in your cell culture.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have regarding this compound and its presence in cell culture.

Q1: What is this compound and why might it be in my cell culture medium?

This compound is a dipeptide composed of leucine and glycine. The "DL" prefix indicates that it is a racemic mixture, containing both the D- and L-isomers of leucine. While L-leucine is an essential amino acid for mammalian cells, the D-isomer is not typically utilized in the same way.

This compound may be present in your cell culture medium for a few reasons:

  • Intentional Formulation: In some cases, dipeptides are intentionally added to media to provide a stable source of amino acids.

  • Impurity in Media Components: More commonly, it may be present as an impurity in other media components, such as amino acid powders or protein hydrolysates.[4][5] The manufacturing process of these components can sometimes lead to the formation of racemic mixtures.

  • Byproduct of Sterilization: Certain sterilization methods could potentially contribute to the racemization of amino acids or dipeptides.

Q2: What are the potential effects of the D-isomer (D-Leucine) on my cells?

The presence of D-amino acids, such as D-leucine from this compound, can have several effects on mammalian cells, which are often cell-type specific:

  • Cytotoxicity: High concentrations of some D-amino acids have been shown to be cytotoxic to mammalian cells.[6][7]

  • Altered Metabolism: Mammalian cells primarily utilize L-amino acids. The presence of D-isomers can interfere with amino acid transport and metabolism.[8]

  • Impact on Protein Structure and Function: While less common, the incorporation of D-amino acids into proteins would drastically alter their structure and function. However, mammalian cells have proofreading mechanisms to prevent this. More likely, the presence of D-amino acids could lead to oxidative stress.

  • Cell Wall Effects (in case of bacterial contamination): D-amino acids are known to be components of bacterial cell walls and can influence their synthesis and remodeling.[9] While not a direct effect on your mammalian cells, this could be a factor if you are also studying host-pathogen interactions.

Q3: My cells are growing poorly, and I suspect a media issue. Could this compound be the culprit?

Poor cell growth can have many causes. While this compound contamination is a possibility, it is essential to systematically troubleshoot other common issues first, such as:

  • Microbial Contamination: Check for bacteria, yeast, or mold.

  • Mycoplasma Contamination: This is a common and often undetected contaminant.

  • Incorrect Media Formulation: Double-check all components and their concentrations.

  • Environmental Stress: Ensure the incubator has the correct temperature, CO2, and humidity levels.

If these common causes have been ruled out, and you have reason to suspect a chemical contaminant in your media, then investigating the presence of this compound or other impurities is a logical next step.

Q4: How can I detect and quantify this compound in my cell culture medium?

Detecting and quantifying specific dipeptides, especially resolving the D- and L-isomers, requires specialized analytical techniques. Standard HPLC methods for amino acid analysis may not be sufficient. The most common methods include:

  • Chiral Chromatography: Techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column can separate the D- and L-isomers.

  • Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides high sensitivity and specificity for identifying and quantifying the dipeptide.[10]

These analyses are often performed by specialized analytical laboratories.

Troubleshooting Guide

This section provides a structured approach to troubleshooting issues potentially related to this compound contamination.

Symptom: Gradual Decline in Cell Viability and Proliferation

Possible Cause: Chronic exposure to low levels of a cytotoxic contaminant, such as the D-isomer of a dipeptide.

Troubleshooting Workflow:

A Symptom: Gradual decline in cell viability and proliferation B Step 1: Rule out common causes (microbial/mycoplasma contamination, incubator issues) A->B C Step 2: Quarantine the suspect media lot B->C D Step 3: Test a fresh, certified lot of media from a reputable supplier C->D E Growth Restored? D->E F Yes: Suspect media contamination. Proceed to media analysis. E->F Yes G No: Problem is likely with the cell line or other reagents. Continue general troubleshooting. E->G No H Step 4: (Optional) Analyze suspect media for this compound and other impurities via chiral chromatography/MS F->H

Workflow for troubleshooting declining cell health.

Symptom: Inconsistent Experimental Results and Poor Reproducibility

Possible Cause: Lot-to-lot variability in media components, including the concentration of impurities like this compound.

Troubleshooting Steps:

  • Document Everything: Keep meticulous records of media lot numbers, supplement lot numbers, and the dates they were used.

  • Compare Data by Lot: Analyze your experimental data to see if inconsistencies correlate with changes in media or supplement lots.

  • Retain Samples: If possible, retain samples of each media and supplement lot for future analysis.

  • Contact Supplier: If you suspect lot-to-lot variability, contact your media supplier and provide them with the lot numbers and your observations. They may have quality control data or be able to investigate the issue.

  • Qualify New Lots: Before using a new lot of media or a critical supplement for a large-scale or critical experiment, consider performing a small-scale qualification study to ensure it supports cell growth and function consistent with previous lots.

Experimental Protocols

Here are detailed protocols for the detection and mitigation of potential this compound contamination.

Protocol 1: Qualification of a New Media Lot

Objective: To ensure that a new lot of cell culture medium performs comparably to a previously validated lot.

Materials:

  • Previously validated ("control") lot of cell culture medium

  • New lot of cell culture medium to be tested

  • Your cell line of interest

  • Standard cell culture reagents and equipment (flasks, plates, incubator, microscope, etc.)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Viability stain (e.g., trypan blue)

Procedure:

  • Thaw and expand your cell line in the control medium to obtain a sufficient number of cells for the experiment.

  • Seed cells at the same density into at least three replicate culture vessels for both the control and the new media lot.

  • Culture the cells under standard conditions for a period that is relevant to your typical experiments (e.g., 3-5 passages).

  • Monitor cell growth and morphology daily. Note any differences in cell shape, attachment, or the presence of debris.

  • Perform cell counts and viability assessments at regular intervals (e.g., every 24-48 hours).

  • Plot growth curves for both media lots (cell number vs. time).

  • Analyze the data: Compare the growth rates, peak cell densities, and viability between the two media lots. If the performance of the new media lot is within an acceptable range of the control lot, it is considered qualified for use.

Parameter Control Medium (Lot A) New Medium (Lot B) Acceptance Criteria
Doubling Time 24 ± 2 hours25 ± 3 hoursWithin 10% of control
Peak Cell Density 2.0 x 10^6 cells/mL1.9 x 10^6 cells/mL≥ 90% of control
Viability at Peak Density > 95%> 95%≥ 95%
Protocol 2: Sample Preparation for Analytical Detection of this compound

Objective: To prepare a cell culture medium sample for analysis by an external laboratory.

Materials:

  • Sterile centrifuge tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Collect a sample of the suspect cell culture medium (at least 1-2 mL) in a sterile centrifuge tube. This should be a sample of the unused medium, not spent medium from a culture.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.

  • Carefully collect the supernatant using a sterile pipette, being careful not to disturb the pellet.

  • Filter the supernatant through a 0.22 µm sterile syringe filter into a fresh, sterile tube. This will remove any remaining particulates or microbial contaminants.

  • Label the tube clearly with the media name, lot number, and date of preparation.

  • Store the sample at -80°C until it can be shipped to the analytical laboratory.

  • Contact the analytical lab for specific instructions on shipping and handling.

Visualization of Key Concepts

Potential Sources of this compound Contamination

A Raw Material Synthesis (Amino Acids, Peptides) B Incomplete Chiral Resolution or Racemization During Manufacturing A->B C Media Component Powders (e.g., L-Leucine with D-Leucine impurity) B->C E Final Cell Culture Medium C->E D Formation of Dipeptides During Media Preparation or Storage D->E

Pathway of potential this compound contamination.

Metabolic Impact of D-Leucine

cluster_0 Extracellular Space cluster_1 Cellular Interior A This compound B L-Leucylglycine A->B C D-Leucylglycine A->C D L-Leucine B->D E Glycine B->E F D-Leucine C->F G Normal Metabolism (e.g., mTOR pathway) D->G E->G H Potential Metabolic Disruption (e.g., Oxidative Stress, Competitive Inhibition) F->H

Differential metabolic fate of D- and L-isomers.

Conclusion

The presence of unintended impurities like this compound in cell culture media underscores the importance of a robust quality control system for all raw materials. While dipeptides offer significant advantages in media formulation, the potential impact of stereoisomeric impurities cannot be overlooked. By implementing systematic troubleshooting, careful lot qualification, and, when necessary, advanced analytical testing, researchers can ensure the consistency and reliability of their cell culture experiments.

This technical support guide provides a framework for addressing these challenges. Should you require further assistance, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of DL-Leucylglycine and L-Leucylglycine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide research and drug development, the stereochemistry of constituent amino acids is a critical determinant of biological activity. This guide provides an in-depth comparison of DL-Leucylglycine, a racemic mixture of D-Leucylglycine and L-Leucylglycine, and the pure enantiomer L-Leucylglycine. We will explore the fundamental principles of stereoisomerism and its profound impact on cellular uptake, metabolic stability, and downstream signaling pathways. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to critically evaluate and select the appropriate dipeptide for their specific research applications.

The Decisive Role of Stereochemistry in Biological Systems

At the heart of the comparison between this compound and L-Leucylglycine lies the concept of chirality. L-amino acids are the proteinogenic enantiomers predominantly found in nature, and as such, biological systems, including transporters and enzymes, have evolved to be highly stereospecific. This inherent selectivity forms the basis for the differing biological activities of the L- and DL- forms of Leucylglycine.

Cellular Uptake: A Tale of Two Isomers

The entry of di- and tripeptides into cells is primarily mediated by proton-coupled peptide transporters, such as PepT1 and PepT2. These transporters exhibit a strong preference for peptides containing L-amino acids. Research has consistently demonstrated that L-isomers of dipeptides have a significantly higher affinity for these transporters compared to their D-counterparts.

This stereoselectivity implies that L-Leucylglycine will be actively and efficiently transported into cells, making its constituent amino acids, L-leucine and glycine, readily available for intracellular processes. In contrast, the D-Leucylglycine component of the DL-racemic mixture will be poorly transported, if at all. Consequently, when using this compound, only approximately 50% of the dipeptide concentration is expected to be bioavailable to the cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Leucylglycine L-Leucylglycine PepT1/PepT2 Peptide Transporter (PepT1/PepT2) L-Leucylglycine->PepT1/PepT2 High Affinity This compound This compound This compound->PepT1/PepT2 Lower Apparent Affinity (only L-isomer binds) D-Leucylglycine D-Leucylglycine D-Leucylglycine->PepT1/PepT2 Low Affinity Negligible Transport Intracellular L-Leucylglycine Intracellular L-Leucylglycine PepT1/PepT2->Intracellular L-Leucylglycine Efficient Transport Minimal D-Leucylglycine Minimal D-Leucylglycine PepT1/PepT2->Minimal D-Leucylglycine

Caption: Stereoselective uptake of Leucylglycine isomers by peptide transporters.

Metabolic Stability and Bioavailability of Constituent Amino Acids

Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids. These enzymes also exhibit stereospecificity, preferentially cleaving peptide bonds involving L-amino acids. Therefore, L-Leucylglycine is readily broken down to release L-leucine and glycine, which can then participate in various metabolic and signaling pathways.

The D-Leucylglycine that might enter the cell through non-specific mechanisms would be significantly more resistant to enzymatic degradation. This increased stability is a known characteristic of peptides containing D-amino acids and is often exploited in drug design to prolong their half-life. However, in the context of providing L-leucine as a signaling molecule, this stability renders the D-isomer biologically inert.

G cluster_intracellular Intracellular Space L-Leucylglycine L-Leucylglycine Peptidases Peptidases L-Leucylglycine->Peptidases Efficient Hydrolysis D-Leucylglycine D-Leucylglycine D-Leucylglycine->Peptidases Resistant to Hydrolysis L-Leucine L-Leucine Peptidases->L-Leucine Glycine Glycine Peptidases->Glycine Intact D-Leucylglycine Intact D-Leucylglycine Peptidases->Intact D-Leucylglycine

Caption: Stereoselective hydrolysis of Leucylglycine isomers by intracellular peptidases.

Impact on Downstream Signaling: The mTORC1 Pathway

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The biological effects of L-Leucylglycine are largely anticipated to be mediated through the intracellular release of L-leucine and its subsequent activation of the mTORC1 pathway. Studies on the similar dipeptide, Glycyl-L-leucine, support the notion that its effects on mTORC1 are dependent on its hydrolysis to L-leucine.

Given this, L-Leucylglycine is expected to be a more potent activator of the mTORC1 pathway on a molar basis compared to this compound. The D-isomer in the racemic mixture does not contribute to the L-leucine pool and therefore does not activate mTORC1. This results in a de facto halving of the effective concentration of the mTORC1-activating component when using the DL-form.

G L-Leucylglycine L-Leucylglycine L-Leucine L-Leucine L-Leucylglycine->L-Leucine Efficiently provides This compound This compound This compound->L-Leucine Inefficiently provides (50% effective concentration) mTORC1 mTORC1 L-Leucine->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: Differential impact of L- and this compound on the mTORC1 signaling pathway.

Quantitative Data Summary

ParameterL-LeucylglycineThis compoundRationale
Cellular Uptake Rate HighLow (approx. 50% of L-form)Stereoselectivity of peptide transporters (PepT1/PepT2) for L-isomers.
Metabolic Stability Low (readily hydrolyzed)High (D-isomer is stable)Stereoselectivity of intracellular peptidases for L-isomers.
L-Leucine Bioavailability HighLow (approx. 50% of L-form)Dependent on efficient uptake and hydrolysis of the L-isomer.
mTORC1 Activation PotentLess PotentActivation is dependent on the concentration of intracellular L-leucine.
Effective Concentration Equivalent to molar concentrationApprox. 50% of molar concentrationOnly the L-isomer is biologically active in providing L-leucine for signaling.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity between this compound and L-Leucylglycine, the following experimental protocols are recommended.

Cellular Uptake Assay using Radiolabeled Dipeptides

This assay directly measures the rate of transport of the dipeptides into cells.

Objective: To quantify and compare the uptake rates of [14C]L-Leucylglycine and [14C]this compound in a relevant cell line expressing peptide transporters (e.g., Caco-2 cells).

Methodology:

  • Cell Culture: Culture Caco-2 cells to confluence on permeable supports to allow for differentiation and expression of peptide transporters.

  • Preparation of Radiolabeled Peptides: Prepare stock solutions of [14C]L-Leucylglycine and [14C]this compound of known specific activity.

  • Uptake Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5.

    • Add the radiolabeled dipeptide solution to the apical side of the monolayers.

    • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • At each time point, rapidly wash the cells with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Calculate the uptake rate as nmol of dipeptide per mg of protein per minute.

    • Compare the uptake rates of [14C]L-Leucylglycine and [14C]this compound.

Cell Viability/Proliferation Assay (WST-1 or MTT)

This assay assesses the impact of the dipeptides on cell growth and viability, which is an indirect measure of their ability to support cellular processes.

Objective: To compare the effects of L-Leucylglycine and this compound on the proliferation of a leucine-dependent cell line.

Methodology:

  • Cell Culture: Seed a leucine-dependent cell line (e.g., C2C12 myoblasts) in a 96-well plate in complete medium and allow to attach overnight.

  • Starvation: Replace the complete medium with a leucine-free medium and incubate for a period to synchronize the cells and deplete intracellular leucine stores.

  • Treatment: Add leucine-free medium supplemented with equimolar concentrations of L-Leucylglycine or this compound. Include a negative control (leucine-free medium) and a positive control (medium supplemented with L-leucine).

  • Incubation: Incubate the cells for 24-72 hours.

  • WST-1/MTT Assay:

    • Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the negative control.

    • Compare the dose-response curves for L-Leucylglycine and this compound.

Western Blot Analysis of mTORC1 Signaling

This assay directly measures the activation of the mTORC1 pathway.

Objective: To compare the ability of L-Leucylglycine and this compound to activate mTORC1 signaling.

Methodology:

  • Cell Culture and Treatment: Follow the same cell culture, starvation, and treatment protocol as for the cell viability assay. Use a shorter treatment duration (e.g., 30-60 minutes) as mTORC1 signaling is an early event.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K and 4E-BP1.

    • Incubate with appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

    • Compare the activation of mTORC1 signaling in response to L-Leucylglycine and this compound.

Conclusion

The biological activity of Leucylglycine is critically dependent on the stereochemistry of the leucine residue. L-Leucylglycine is the biologically active form, readily transported into cells and hydrolyzed to provide L-leucine for metabolic and signaling functions, most notably the activation of the mTORC1 pathway. In contrast, this compound is a racemic mixture where the D-isomer is largely inert, resulting in a significantly lower effective concentration of the active component. For researchers investigating the biological roles of L-leucine or utilizing dipeptides as a source of this essential amino acid, the use of the pure L-enantiomer is strongly recommended for achieving predictable and reproducible results. The experimental protocols provided herein offer a robust framework for the direct comparative analysis of these two dipeptides.

A Comparative Guide to the Cellular Uptake of DL-Leucylglycine and Glycyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dipeptide Transport

The intestinal absorption of small peptides is a critical physiological process, primarily mediated by the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2] This transporter, expressed on the apical membrane of intestinal epithelial cells, exhibits high capacity but low affinity, allowing for the efficient uptake of a broad range of di- and tripeptides.[1] The study of dipeptide transport is paramount for drug development, as PEPT1 can be exploited as a carrier system to enhance the oral bioavailability of peptide-based drugs and prodrugs.[2][3]

DL-Leucylglycine and Glycyl-L-leucine, as structural isomers, present a compelling case study in the stereoselectivity and substrate specificity of peptide transporters. While both are composed of the same amino acid residues, the sequence and chirality of these residues can significantly impact their interaction with PEPT1 and, consequently, their rate of cellular uptake. This guide will explore these differences through a detailed examination of their transport mechanisms, supported by experimental protocols and data.

Mechanistic Overview: Cellular Uptake Pathways

The primary route for the cellular uptake of both this compound and Glycyl-L-leucine is via the PEPT1 transporter. This process is an active transport mechanism driven by a proton gradient across the cell membrane.[1] In addition to direct transport of the intact dipeptide, a secondary pathway involving hydrolysis by brush border peptidases, followed by the transport of the constituent free amino acids, can also contribute to their overall absorption.[4][5]

The stereochemistry of the dipeptides plays a crucial role in their affinity for PEPT1. The transporter generally exhibits a preference for L-isomers of amino acids.[6][7] Therefore, the L-component of the this compound racemate and the entirely L-configured Glycyl-L-leucine are expected to be the primary substrates for PEPT1-mediated transport.

cluster_lumen Intestinal Lumen (Apical Side) cluster_membrane Apical Membrane cluster_cytosol Cytosol (Intracellular) DL_Leu_Gly This compound PEPT1 PEPT1 Transporter DL_Leu_Gly->PEPT1 H+ cotransport BBP Brush Border Peptidases DL_Leu_Gly->BBP Hydrolysis Gly_L_Leu Glycyl-L-leucine Gly_L_Leu->PEPT1 H+ cotransport Gly_L_Leu->BBP Hydrolysis Intact_Dipeptide Intact Dipeptide PEPT1->Intact_Dipeptide Amino_Acids Free Amino Acids (Leucine, Glycine) BBP->Amino_Acids

Caption: Cellular uptake pathways for dipeptides.

Comparative Transport Kinetics: A Data-Driven Analysis

The efficiency of dipeptide transport is quantified by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). A lower Km value signifies a higher affinity of the transporter for the substrate, while Vmax represents the maximum rate of transport at saturating substrate concentrations. The following table summarizes hypothetical, yet representative, kinetic parameters for the uptake of this compound and Glycyl-L-leucine in a Caco-2 cell model, a widely used in vitro model for predicting human drug absorption.[8][9][10]

DipeptideModel SystemTransporterKm (mM)Vmax (nmol/mg protein/min)Key Findings & Reference
Glycyl-L-leucine Caco-2 CellsPEPT10.9 ± 0.21.5 ± 0.2Exhibits high affinity and transport capacity, consistent with the transporter's preference for L-isomers.[11]
This compound Caco-2 CellsPEPT11.8 ± 0.31.1 ± 0.1The presence of the D-isomer likely results in a lower overall affinity (higher Km) and transport capacity compared to the pure L-isomer dipeptide.[6]

Rationale for Experimental Choices:

  • Caco-2 Cell Line: This human colon adenocarcinoma cell line spontaneously differentiates into a polarized monolayer of enterocytes, expressing key transport proteins like PEPT1, making it an excellent model for intestinal absorption studies.[10][12]

  • Kinetic Parameters: The determination of Km and Vmax provides a quantitative measure of the interaction between the dipeptides and the PEPT1 transporter, allowing for a direct comparison of their transport efficiencies.

Experimental Protocol: Caco-2 Cell Permeability Assay

This section provides a detailed, step-by-step methodology for a Caco-2 cell permeability assay to determine the transport kinetics of this compound and Glycyl-L-leucine.

Materials:

  • Caco-2 cells (passage number 30-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 (apical buffer) and pH 7.4 (basolateral buffer)

  • This compound and Glycyl-L-leucine

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for transport studies.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the monolayers for 30 minutes at 37°C with HBSS (pH 6.0) on the apical side and HBSS (pH 7.4) on the basolateral side.

    • Prepare stock solutions of this compound and Glycyl-L-leucine in HBSS (pH 6.0) at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).

    • Remove the pre-incubation buffer and add the dipeptide solutions to the apical chamber (0.5 mL) and fresh HBSS (pH 7.4) to the basolateral chamber (1.5 mL).

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points (e.g., 15, 30, 60, 90, 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS (pH 7.4).

  • Sample Analysis:

    • Quantify the concentration of this compound and Glycyl-L-leucine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each dipeptide at each concentration.

    • Plot the initial transport rate (uptake velocity) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayers with HBSS (pH 7.4) TEER->Wash PreIncubate Pre-incubate with HBSS (Apical pH 6.0, Basolateral pH 7.4) Wash->PreIncubate AddDipeptide Add dipeptide solutions to apical side PreIncubate->AddDipeptide Incubate Incubate at 37°C AddDipeptide->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample Quantify Quantify dipeptide concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp, Km, and Vmax Quantify->Calculate

Caption: Experimental workflow for Caco-2 cell permeability assay.

Conclusion and Future Directions

The comparative analysis of this compound and Glycyl-L-leucine cell uptake underscores the stereoselectivity and sequence preference of the PEPT1 transporter. Glycyl-L-leucine, with its L-configuration, is expected to exhibit a higher affinity and transport rate compared to the racemic mixture of this compound. This fundamental understanding is crucial for the rational design of peptide-based therapeutics and prodrugs with enhanced oral bioavailability.

Future research should focus on elucidating the precise molecular interactions between these dipeptides and the PEPT1 binding site. Additionally, investigating the contribution of brush border hydrolysis to the overall absorption of these dipeptides in more complex in vivo models will provide a more comprehensive picture of their physiological fate.

References

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chiral molecule synthesis, the precise confirmation of stereochemistry is not merely a procedural step but a cornerstone of efficacy, safety, and regulatory compliance. The synthesis of a dipeptide such as DL-Leucylglycine, containing a chiral center in the leucine residue, necessitates a robust analytical framework to verify its stereochemical identity. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for the stereochemical validation of their synthesized dipeptides.

The Criticality of Stereochemical Confirmation

The biological activity of peptides is intrinsically linked to their three-dimensional structure. A single stereocenter can dramatically alter a peptide's pharmacological and toxicological profile. For instance, the L-enantiomer of an amino acid might be a potent therapeutic agent, while its D-counterpart could be inactive or even elicit adverse effects. Therefore, the synthesis of this compound, which can result in a racemic mixture of D-Leucylglycine and L-Leucylglycine, requires meticulous stereochemical analysis to ensure the desired isomeric form is present at the intended ratio.

This guide will navigate through the primary analytical methodologies for this purpose: Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a supplementary look at Circular Dichroism (CD) and Mass Spectrometry (MS).

At-a-Glance Comparison of Analytical Methodologies

Technique Principle Primary Application Sample Requirement Throughput Key Advantage Limitation
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Determination of enantiomeric excess (ee) of a bulk sample.Relatively high concentration (mg/mL).LowRapid, non-destructive, and provides a bulk property measurement.Not suitable for separating diastereomers or complex mixtures; requires a known specific rotation of the pure enantiomer.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (direct) or after derivatization into diastereomers (indirect).Separation and quantification of individual enantiomers and diastereomers.Low concentration (µg/mL to ng/mL).Moderate to HighHigh resolution and sensitivity; can separate multiple stereoisomers in a single run.Method development can be time-consuming; cost of chiral columns.
NMR Spectroscopy Different chemical environments of nuclei in diastereomers lead to distinct chemical shifts.Determination of diastereomeric ratios and structural elucidation.Moderate concentration (mg/mL).Low to ModerateProvides detailed structural information; can be used for in-situ reaction monitoring.[1]Lower sensitivity compared to HPLC; may require chiral derivatizing agents for enantiomer differentiation.
Circular Dichroism Differential absorption of left and right circularly polarized light by chiral molecules.Assessment of secondary and tertiary structure, which is influenced by stereochemistry.Low concentration (µg/mL).HighSensitive to conformational changes; provides qualitative information about stereochemistry.Does not provide quantitative separation of stereoisomers.
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented ions.Identification and quantification of stereoisomers, especially when coupled with chiral chromatography.Very low concentration (pg/mL to ng/mL).HighHigh sensitivity and selectivity; can provide structural information from fragmentation patterns.MS itself does not typically differentiate stereoisomers without a separation technique.

Deep Dive into Analytical Techniques and Experimental Protocols

Polarimetry: The Fundamental First Look

Expertise & Experience: Polarimetry is often the initial and most straightforward technique to assess the enantiomeric purity of a synthesized batch of a chiral molecule. It provides a macroscopic view of the sample's optical activity. A non-zero optical rotation indicates the presence of an excess of one enantiomer. For this compound, a racemic mixture should exhibit an optical rotation of zero.

Trustworthiness: The self-validating nature of polarimetry lies in its reliance on a fundamental physical property—the specific rotation. By comparing the measured specific rotation of the synthesized sample to the literature value of the pure enantiomer, one can calculate the enantiomeric excess (ee).

Experimental Protocol: Measurement of Specific Rotation of Synthesized Leucylglycine

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in a 10 mL volumetric flask with deionized water. Ensure complete dissolution.

    • Prepare a blank solution using only deionized water.

  • Instrumentation:

    • Use a calibrated polarimeter with a sodium D-line lamp (589 nm).

    • Use a 1 dm (10 cm) polarimeter cell.

    • Ensure the instrument is zeroed with the blank solution before each measurement.

  • Measurement:

    • Rinse the polarimeter cell with the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (e.g., 20°C). Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

      • α = observed rotation in degrees

      • c = concentration in g/mL

      • l = path length in decimeters (dm)

  • Calculation of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated as: ee (%) = ([α]observed / [α]pure) × 100

    • The specific rotation of L-Leucyl-glycine in aqueous solution has been reported to be -85.5°.[2]

Expected Results for this compound:

StereoisomerExpected Specific Rotation [α]D20 (in water)
L-Leucyl-glycine-85.5°[2]
D-Leucyl-glycine+85.5°
DL-Leucyl-glycine (racemic)
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Expertise & Experience: Chiral HPLC is the most powerful and widely used technique for the separation and quantification of stereoisomers.[3] It offers high resolution and sensitivity, allowing for the determination of even small percentages of an unwanted enantiomer. There are two primary strategies: direct and indirect separation.

  • Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for dipeptides include those based on macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, and zwitterionic ion-exchangers.[4][5]

  • Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7]

Trustworthiness: The self-validating aspect of chiral HPLC comes from the baseline separation of the stereoisomers. The presence of two distinct, well-resolved peaks corresponding to the L- and D- forms provides unambiguous evidence of their presence. Quantification is achieved by integrating the peak areas.

Experimental Protocol 1: Direct Chiral HPLC of this compound

  • Sample Preparation:

    • Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for underivatized dipeptides, such as a CHIRALPAK® ZWIX(+) or a teicoplanin-based column (e.g., CHIROBIOTIC T).[8][9]

    • Mobile Phase: A typical mobile phase for zwitterionic CSPs is a mixture of methanol and water with acidic and basic additives (e.g., 50 mM formic acid and 25 mM diethylamine in methanol/water).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the sample and record the chromatogram. The two enantiomers, L-Leucyl-glycine and D-Leucyl-glycine, should elute at different retention times.

    • Calculate the percentage of each enantiomer by integrating the respective peak areas.

Experimental Protocol 2: Indirect Chiral HPLC using Marfey's Reagent

  • Derivatization (Marfey's Method): [7][10]

    • Hydrolyze the synthesized this compound to its constituent amino acids (Leucine and Glycine) by heating in 6 M HCl.

    • Neutralize the hydrolysate.

    • To an aliquot of the hydrolysate, add a solution of Marfey's reagent (FDAA) in acetone and a sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding HCl.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Analysis:

    • Inject the derivatized sample. The diastereomeric derivatives of L-Leucine and D-Leucine will have different retention times.

    • Compare the retention times with those of derivatized L-Leucine and D-Leucine standards.

    • Quantify the ratio of L- and D-Leucine by peak area integration.

DOT Script for Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method (Marfey's) start_direct Synthesized this compound dissolve_direct Dissolve in Mobile Phase start_direct->dissolve_direct inject_direct Inject into HPLC dissolve_direct->inject_direct csp_column Chiral Stationary Phase (CSP) Column inject_direct->csp_column Differential Interaction separation_direct Separation of Enantiomers csp_column->separation_direct detection_direct UV Detection separation_direct->detection_direct result_direct Chromatogram with Two Peaks (L and D) detection_direct->result_direct start_indirect Synthesized this compound hydrolysis Acid Hydrolysis start_indirect->hydrolysis derivatization Derivatize with Marfey's Reagent (FDAA) hydrolysis->derivatization inject_indirect Inject into HPLC derivatization->inject_indirect achiral_column Achiral C18 Column inject_indirect->achiral_column separation_indirect Separation of Diastereomers achiral_column->separation_indirect detection_indirect UV Detection separation_indirect->detection_indirect result_indirect Chromatogram with Diastereomer Peaks detection_indirect->result_indirect NMR_Workflow start Synthesized this compound derivatization React with Chiral Derivatizing Agent (e.g., Mosher's acid chloride) start->derivatization diastereomers Formation of Diastereomeric Mixture derivatization->diastereomers nmr_acquisition Acquire 1H NMR Spectrum diastereomers->nmr_acquisition spectrum NMR Spectrum with Distinct Signals for each Diastereomer nmr_acquisition->spectrum integration Integrate Distinct Signals spectrum->integration result Determine Diastereomeric Ratio integration->result

References

A Comparative Analysis of Dipeptide Hydrolysis: Unraveling the Kinetic Differences Between DL-Leucylglycine and L-Leucyl-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Dipeptide Hydrolysis in Biological and Pharmaceutical Sciences

Dipeptides, the simplest protein building blocks, play a pivotal role in numerous physiological processes and are increasingly significant in drug delivery systems. Their stability, determined by the rate of hydrolysis of the peptide bond, is a critical parameter influencing their bioavailability and therapeutic efficacy. This guide provides an in-depth comparison of the hydrolysis rates of two structurally distinct dipeptides: DL-Leucylglycine, a racemic mixture, and L-Leucyl-L-alanine, a pure L-enantiomer. Understanding the nuances of their degradation kinetics is paramount for applications ranging from prodrug design to cellular nutrition research.

This analysis will delve into the mechanistic principles governing peptide bond cleavage, focusing on the profound impact of stereochemistry and steric hindrance. By synthesizing established scientific principles with a detailed, albeit hypothetical, experimental framework, this guide aims to equip researchers with the foundational knowledge to predict and interpret dipeptide stability.

The Decisive Factors: Stereochemistry and Steric Hindrance in Peptide Hydrolysis

The hydrolysis of a peptide bond, the cleavage of the amide linkage by a water molecule, can occur through non-enzymatic or enzymatic pathways.[1] While non-enzymatic hydrolysis is generally a slow process, often requiring harsh conditions like strong acids or bases, enzymatic hydrolysis, facilitated by peptidases, is a highly efficient and specific biological process.[1][2] The structural characteristics of the constituent amino acids, namely their stereochemistry and the nature of their side chains, are the primary determinants of the hydrolysis rate in both scenarios, albeit with more pronounced effects in enzymatic reactions.

The Chiral Gatekeeper: The Profound Influence of Stereochemistry on Enzymatic Hydrolysis

Enzymes, particularly peptidases, are chiral molecules that exhibit a high degree of stereospecificity, meaning they preferentially interact with substrates of a specific stereochemical configuration. The vast majority of naturally occurring peptides and proteins are composed of L-amino acids, and consequently, the peptidases that have evolved to hydrolyze them are highly specific for L-enantiomers.[3][4]

The presence of a D-amino acid in a peptide chain can significantly impede or completely inhibit enzymatic cleavage.[4][5] This resistance to proteolysis is a key reason why peptides containing D-amino acids are explored for therapeutic applications, as it can prolong their half-life in vivo.[6]

The Crowding Effect: How Steric Hindrance Modulates Reaction Rates

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can obstruct a chemical reaction. In the context of dipeptide hydrolysis, the size and branching of the amino acid side chains can influence the accessibility of the peptide bond to a nucleophilic attack by water or the active site of an enzyme. Larger, bulkier side chains can physically shield the carbonyl carbon of the peptide bond, thereby slowing down the rate of hydrolysis.[7]

Comparative Hydrolysis Rate Analysis: A Hypothetical Study

To elucidate the differing hydrolysis rates of this compound and L-Leucyl-L-alanine, we propose a comparative experimental design. This hypothetical study will consider both non-enzymatic (acid-catalyzed) and enzymatic (aminopeptidase-catalyzed) hydrolysis.

Experimental Design and Workflow

The overall workflow for this comparative analysis is depicted below:

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Reactions cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare equimolar solutions of This compound and L-Leucyl-L-alanine P2 Prepare acidic buffer (e.g., 0.1 M HCl, pH 1.0) and neutral buffer (e.g., Tris-HCl, pH 7.4) P1->P2 P3 Prepare aminopeptidase solution in neutral buffer P1->P3 H1 Incubate dipeptides in acidic buffer at elevated temperature (e.g., 95°C) P2->H1 H2 Incubate dipeptides with aminopeptidase in neutral buffer at 37°C P3->H2 A1 Withdraw aliquots at specific time intervals H1->A1 H2->A1 A2 Quench reaction (e.g., with acid or by freezing) A1->A2 A3 Analyze samples by Reverse-Phase HPLC A2->A3 A4 Quantify remaining dipeptide and formed amino acids A3->A4 D1 Plot dipeptide concentration vs. time A4->D1 D2 Calculate initial hydrolysis rates D1->D2 D3 Compare rates between the two dipeptides under both conditions D2->D3 G cluster_DL_Leucylglycine This compound cluster_L_Leucyl_L_alanine L-Leucyl-L-alanine DL_Leu_Gly DL_Leu_Gly DL_caption A racemic mixture of L-Leucylglycine and D-Leucylglycine. L_Leu_L_Ala L_Leu_L_Ala L_caption A dipeptide with both amino acids in the L-configuration.

References

A Senior Application Scientist's Guide to the Validation of a Quantitative Assay for DL-Leucylglycine in Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of small molecules like the dipeptide DL-Leucylglycine in complex biological matrices is a critical prerequisite for meaningful pharmacokinetic, pharmacodynamic, and biomarker studies. The choice of analytical methodology and the rigor of its validation underpin the reliability and reproducibility of the generated data.

This guide provides an in-depth comparison of analytical platforms for this compound quantification and presents a detailed framework for method validation, grounded in current regulatory expectations. The narrative is structured to explain not just how to perform the validation, but why specific experimental choices are made, ensuring a robust and defensible bioanalytical method.

The Analytical Challenge: Quantifying a Small Dipeptide

This compound is a small, polar dipeptide. Its physicochemical properties present distinct analytical challenges:

  • Low Intrinsic Chromaticity/Fluorogenicity: Lacks a strong UV chromophore or native fluorescence, making direct detection by HPLC-UV or fluorescence challenging without derivatization.

  • High Polarity: Poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Low Molecular Weight: Can be difficult to distinguish from endogenous matrix components.

  • Complex Matrix: Biological fluids like plasma, serum, or urine contain a vast excess of potentially interfering substances (proteins, salts, lipids, metabolites).

Given these challenges, selecting an analytical technique with inherent sensitivity and specificity is paramount.

Comparison of Analytical Platforms

While several techniques can be adapted for dipeptide analysis, their performance characteristics vary significantly. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, specificity, and wide dynamic range.[1][2]

Parameter LC-MS/MS GC-MS HPLC-UV/Fluorescence Immunoassay (e.g., ELISA)
Specificity Very High (based on parent/fragment ion mass)High (based on mass spectrum)Moderate to Low (risk of co-elution)[3]High (antibody-dependent), but cross-reactivity is a concern.
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL)[1][2]High (ng/mL), but requires volatile derivatives.[4][5][6]Low (µg/mL), often requires derivatization.[7][8]Variable, can be high (ng/mL), but depends on antibody affinity.[9]
Sample Throughput HighModerateModerate to HighVery High
Derivatization Generally not required.[10]Mandatory for volatility.[4][5]Often required to add a chromophore/fluorophore.[3][11]Not applicable (requires labeled competitors/antibodies).
Development Effort Moderate to HighHighModerateVery High (antibody development is resource-intensive).[9][12]
Cost (Instrument) HighModerate to HighLowLow (reader), but high development cost.
Multiplexing High (can analyze multiple analytes simultaneously)ModerateLimitedLimited

Expert Rationale: For the quantitative determination of a specific small molecule like this compound in a regulated bioanalytical environment, LC-MS/MS is the superior choice. Its specificity, derived from monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), minimizes the risk of interference from matrix components—a significant challenge for HPLC-UV methods.[1][3] While GC-MS offers high specificity, the mandatory derivatization step adds complexity, time, and a potential source of variability.[4][5] Immunoassays are powerful for large molecules but developing a high-affinity, specific antibody for a small dipeptide is a substantial and uncertain undertaking.[12][13]

The Gold Standard: A Validated LC-MS/MS Assay

The foundation of reliable bioanalysis is a rigorously validated method that meets the criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16] The most recent harmonized guideline is the ICH M10.[17][18]

Experimental Workflow: LC-MS/MS Protocol

This section outlines a typical, robust protocol for the analysis of this compound in human plasma.

A. Materials & Reagents:

  • This compound reference standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-¹³C₂,¹⁵N

  • Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

B. Sample Preparation: Protein Precipitation (PPT)

  • Rationale: PPT is a simple, fast, and effective method for removing the bulk of proteins from plasma, which can foul the analytical column and ion source.

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the precipitation solution (Acetonitrile containing the SIL-IS at a fixed concentration, e.g., 50 ng/mL).

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for injection.

C. Liquid Chromatography:

  • Rationale: The goal is to achieve chromatographic separation of the analyte from matrix components that could cause ion suppression or enhancement, ensuring a stable and reproducible signal. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often chosen for polar analytes like dipeptides.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 95% B

    • 0.5-2.0 min: 95% to 50% B

    • 2.0-2.5 min: 50% B

    • 2.5-2.6 min: 50% to 95% B

    • 2.6-4.0 min: 95% B (Re-equilibration)

D. Tandem Mass Spectrometry:

  • Rationale: Provides the specificity and sensitivity needed for quantification. The instrument is tuned to monitor a specific fragmentation pattern for both the analyte and its stable isotope-labeled internal standard.

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions (Example):

    • This compound: Q1 m/z 189.1 → Q3 m/z 86.1 (Leucine immonium ion)

    • This compound-IS: Q1 m/z 192.1 → Q3 m/z 89.1

  • Key Parameters: Optimize declustering potential, collision energy, and source parameters (e.g., temperature, gas flows) for maximum signal intensity.

Diagram: LC-MS/MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Std, QC, Unknown) add_is Add Protein Precipitation Solution (ACN + Internal Standard) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject hilic HILIC Separation inject->hilic esi Electrospray Ionization (ESI+) hilic->esi msms Tandem MS Detection (MRM) esi->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Quantify against Calibration Curve ratio->curve

Caption: Workflow for this compound quantification.

The Pillars of Validation: A Self-Validating System

A method is considered trustworthy only when its performance characteristics are thoroughly evaluated. This process follows a logical, hierarchical structure as mandated by regulatory guidelines.[14][15][19]

Diagram: Bioanalytical Method Validation Logic

validation cluster_core Core Performance cluster_matrix Matrix & Recovery cluster_stability Analyte Stability selectivity Selectivity & Specificity linearity Calibration Curve (Linearity, Range) selectivity->linearity lloq LLOQ linearity->lloq accuracy Accuracy lloq->accuracy precision Precision lloq->precision recovery Recovery accuracy->recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect matrix_effect->selectivity stock Stock Solution benchtop Bench-Top stock->benchtop ft Freeze-Thaw stock->ft longterm Long-Term stock->longterm

Caption: Logical flow of bioanalytical method validation.

A. Specificity and Selectivity

  • Causality: You must prove that the signal you are measuring comes from your analyte and not from something else in the matrix.

  • Protocol: Analyze at least six different sources of blank matrix (e.g., six different human plasma lots). Check for any interfering peaks at the retention time of the analyte and internal standard. The response of any interfering peak should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ) and <5% for the internal standard.

B. Calibration Curve & Linearity

  • Causality: To quantify unknown samples, you must demonstrate a predictable and reproducible relationship between analyte concentration and instrument response over a defined range.

  • Protocol: Prepare a blank matrix sample (blank) and a zero standard (blank matrix + IS), plus a minimum of six non-zero calibration standards spanning the expected concentration range. The response (Peak Area Ratio of Analyte/IS) vs. Concentration is plotted. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99.

C. Lower Limit of Quantification (LLOQ)

  • Causality: Defines the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol: The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ must be at least 5 times the response of the blank. The accuracy should be within ±20% of the nominal value, and the precision (%CV) should be ≤20%.

D. Accuracy and Precision

  • Causality: This is the cornerstone of validation, demonstrating that the method is both correct (accuracy) and reproducible (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four levels in replicate (n=6) on at least three separate days:

    • LLOQ QC

    • Low QC (~3x LLOQ)

    • Medium QC (mid-range)

    • High QC (~80% of Upper Limit of Quantification)

  • Acceptance Criteria:

    • Intra- and Inter-run Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Intra- and Inter-run Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

E. Recovery and Matrix Effect

  • Causality: You must understand how efficiently the sample preparation process extracts the analyte (Recovery) and whether endogenous matrix components suppress or enhance the analyte's signal (Matrix Effect). A stable isotope-labeled IS is critical here, as it co-elutes with the analyte and experiences similar recovery and matrix effects, thereby correcting for variability.

  • Protocol (Matrix Effect):

    • Prepare analyte and IS in a clean solution (Set A).

    • Extract blank plasma and spike the final supernatant with analyte and IS (Set B).

    • Calculate Matrix Factor = Peak Response in Set B / Peak Response in Set A.

    • A value <1 indicates suppression; >1 indicates enhancement. The IS-normalized matrix factor should be consistent across different lots of matrix, with a %CV ≤15%.

F. Stability

  • Causality: The analyte must be stable throughout the entire lifecycle of a sample, from collection to analysis. Degradation leads to under-quantification.

  • Protocol: Assess stability by analyzing Low and High QC samples after exposure to various conditions:

    • Bench-Top Stability: Samples left at room temperature for an expected duration (e.g., 4-24 hours).

    • Freeze-Thaw Stability: Samples subjected to multiple (e.g., 3) freeze-thaw cycles.

    • Long-Term Stability: Samples stored at the intended temperature (e.g., -80°C) for a defined period (e.g., 3 months).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

References

A Senior Application Scientist's Guide to Investigating Enzyme Stereospecificity Using DL-Leucylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, biochemists, and drug development professionals, understanding the three-dimensional interaction between an enzyme and its substrate is paramount. Stereospecificity—the ability of an enzyme to distinguish between stereoisomers—is a fundamental property that dictates biological activity, from metabolic pathways to the efficacy and safety of chiral drugs. This guide provides an in-depth, experience-driven comparison of methodologies for studying enzyme stereospecificity, centering on the use of the model dipeptide substrate, DL-Leucylglycine. We will move beyond simple protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach to your research.

The Principle: Why Stereospecificity Matters and How this compound Reveals It

Enzymes are chiral catalysts. Their active sites are exquisitely structured environments that preferentially bind and orient substrates with a specific stereochemistry. This selectivity is critical; for instance, the human body is overwhelmingly composed of L-amino acids, and enzymes that build or break down proteins are highly specific for this configuration. In drug development, where a single chiral center can mean the difference between a potent therapeutic and an inert or even toxic compound, quantifying an enzyme's stereopreference is a critical step.

This compound serves as an ideal probe for the stereospecificity of various peptidases (enzymes that hydrolyze peptide bonds). It is a racemic mixture containing two enantiomers:

  • L-Leucylglycine: Composed of the naturally occurring L-leucine.

  • D-Leucylglycine: Composed of the non-natural D-leucine.

By presenting an enzyme with this mixture, we can directly measure its preference. A highly stereospecific peptidase will rapidly hydrolyze the L-enantiomer while leaving the D-enantiomer largely untouched. The rate of hydrolysis for each isomer provides a quantitative measure of the enzyme's specificity. For example, many peptidases exhibit a strict preference for substrates containing L-amino acids, reflecting their physiological roles.[1][2]

Experimental Workflow: A Comprehensive Protocol for Measuring Stereospecificity

This section details a robust, validation-focused protocol for assessing enzyme stereospecificity using this compound, with High-Performance Liquid Chromatography (HPLC) as the analytical method. HPLC is chosen for its ability to physically separate and individually quantify the remaining substrate enantiomers and their products, providing unambiguous data.

Diagram: Overall Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data analysis.

Enzyme Stereospecificity Workflow sub_prep Reagent Preparation Enzyme Stock This compound Stock Assay Buffer reaction_setup Reaction Setup Combine Buffer & Substrate Pre-incubate at 37°C sub_prep->reaction_setup initiate Initiate Reaction Add Enzyme reaction_setup->initiate time_course Time-Course Sampling Aliquots at T=0, 2, 5, 10, 20 min Quench Immediately initiate->time_course analysis HPLC Analysis Separate L-Leu-Gly, D-Leu-Gly, Products Quantify Peak Areas time_course->analysis data_proc Data Processing Calculate Initial Velocities (V₀) Plot V₀ vs. [S] analysis->data_proc conclusion Determine Specificity Compare kcat/Km for L vs. D data_proc->conclusion

Caption: Workflow for determining enzyme stereospecificity using this compound and HPLC.

Step-by-Step Experimental Protocol

Materials:

  • Purified enzyme of interest (e.g., a peptidase)

  • This compound (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5; must be optimized for your enzyme)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or 1 M HCl)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Enzyme Stock: Prepare a concentrated stock solution of your purified enzyme in a buffer that ensures its stability. Determine the protein concentration accurately. Store on ice.

    • Substrate Stock: Prepare a 50 mM stock solution of this compound in the Assay Buffer. Ensure it is fully dissolved. Rationale: A high-concentration stock minimizes the volume added to the reaction, preventing significant alteration of the buffer composition.

  • Assay Linearity (Self-Validation Step):

    • Before the main experiment, it is crucial to determine the optimal enzyme concentration. Run the assay with a fixed, saturating concentration of this compound and several dilutions of your enzyme.

    • Measure product formation over time. The goal is to find an enzyme concentration that results in a linear rate of product formation for at least 20-30 minutes and consumes less than 15% of the substrate.[3] Rationale: This ensures you are measuring the initial velocity (V₀), a foundational requirement for accurate Michaelis-Menten kinetics.[3]

  • Kinetic Assay Execution:

    • Prepare a series of substrate dilutions from the stock solution in Assay Buffer. A typical range would be 0.1x to 10x the expected Michaelis constant (Kₘ). If Kₘ is unknown, start with a broad range (e.g., 0.1 mM to 10 mM).

    • In microcentrifuge tubes, set up your reactions. For a final volume of 100 µL:

      • 80 µL of the appropriate substrate dilution.

      • 10 µL of Assay Buffer (this volume will be replaced by the enzyme solution).

    • Include a "No Enzyme" control for each substrate concentration to serve as the T=0 baseline.

    • Pre-incubate all tubes at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reactions by adding 10 µL of the pre-determined optimal enzyme dilution. Mix gently.

    • At defined time points (e.g., 0, 2, 5, 10, and 20 minutes), withdraw a 20 µL aliquot and immediately add it to a tube containing 20 µL of Quenching Solution.[4] Rationale: Quenching instantly stops the enzymatic reaction by denaturing the enzyme, ensuring the measured product reflects the precise reaction time.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet the denatured protein.

    • Inject a defined volume (e.g., 10 µL) of the supernatant onto the HPLC system.

    • Use a gradient of Mobile Phase B to separate D-Leucylglycine, L-Leucylglycine, and the hydrolysis products (Leucine and Glycine). Monitor the elution at 214 nm.

    • Generate a standard curve for both D- and L-Leucylglycine to correlate peak area with concentration.

  • Data Analysis:

    • For each substrate concentration, calculate the rate of disappearance for L-Leucylglycine and D-Leucylglycine from the linear portion of the time course. This is your initial velocity (V₀).

    • Plot V₀ versus substrate concentration for each enantiomer separately.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ for each enantiomer.[3]

    • Calculate the catalytic efficiency (kcat/Kₘ) for both L- and D-Leucylglycine. The ratio of these values provides a quantitative measure of stereospecificity.

      • Stereospecificity Ratio = (kcat/Kₘ)L / (kcat/Kₘ)D

The Molecular Basis of Discrimination

The data you generate reflects a molecular event. An enzyme's active site contains specific binding pockets that accommodate the substrate's side chains. For a peptidase acting on Leucylglycine, the active site must accommodate the leucine side chain. The difference in how the D- and L-isomers can orient this side chain within the chiral environment of the active site dictates binding affinity (related to Kₘ) and the efficiency of catalysis (related to kcat).

Diagram: Stereospecific Enzyme-Substrate Interaction

Enzyme_Stereospecificity Conceptual Model of Stereospecific Recognition cluster_L A) Favorable Binding (L-Leucylglycine) cluster_D B) Unfavorable Binding (D-Leucylglycine) Enzyme_L Enzyme Active Site L_Product Products (Leu + Gly) Enzyme_L->L_Product Fast Hydrolysis L_Substrate L-Leu-Gly L_Substrate->Enzyme_L Good Fit Enzyme_D Enzyme Active Site No_Product No/Slow Hydrolysis Enzyme_D->No_Product Steric Hindrance D_Substrate D-Leu-Gly D_Substrate->Enzyme_D Poor Fit

Caption: L-Leucylglycine fits optimally into the chiral active site, leading to efficient hydrolysis, while the D-enantiomer fits poorly, resulting in slow or no reaction.

Comparative Guide: this compound vs. Alternative Substrates

While this compound is an excellent tool, it is essential to understand its performance relative to other common substrate types. The choice of substrate depends on the specific research question, available equipment, and the properties of the enzyme being studied.

Substrate TypeExample(s)Detection MethodProsCons
Simple Dipeptides This compound, L-AlanylglycineHPLC, LC-MS[4]- Directly measures turnover of a "natural-like" peptide bond.- Unambiguous separation of isomers and products.- Provides detailed kinetic parameters (Kₘ, Vₘₐₓ).- Requires specialized equipment (HPLC/LC-MS).- Lower throughput compared to plate-based assays.- Can be more time-consuming.
Chromogenic Substrates L-Alanine-p-nitroanilide (L-Ala-pNA)Spectrophotometry (Absorbance at 405 nm)[5]- High-throughput (96/384-well plates).- Continuous, real-time measurement.- Simple and cost-effective.- The pNA group is a bulky, unnatural modification that can alter enzyme kinetics.- May not be a substrate for all peptidases.- Synthesis of both D and L versions can be difficult or expensive.
Fluorogenic Substrates L-Alanine-7-amido-4-methylcoumarin (L-Ala-AMC)Fluorometry- Extremely high sensitivity.- High-throughput and suitable for continuous assays.- Low background signal.- Same limitations as chromogenic substrates regarding the unnatural leaving group.- Potential for signal quenching by library compounds.- Higher cost.
Thiolester Substrates N-acetyl-D-alanyl-glycine thiolesterSpectrophotometry (with Ellman's Reagent)- Can serve as substrates for enzymes that also hydrolyze esters, like some DD-peptidases and β-lactamases.[1][2]- Limited commercial availability.- Requires a secondary reaction for detection.- Specificity can sometimes be altered compared to true peptide substrates.[1]

Conclusion

The study of enzyme stereospecificity is a cornerstone of modern biochemistry and pharmacology. This compound, when paired with a robust analytical method like HPLC, offers a clear and quantitative window into this fundamental enzymatic property. It allows for the precise determination of kinetic parameters for each enantiomer, providing a definitive measure of an enzyme's chiral discrimination. While alternative high-throughput methods using chromogenic or fluorogenic substrates have their place, especially in initial screening, the detailed and unambiguous data derived from using a simple dipeptide substrate remains the gold standard for in-depth characterization. By following a self-validating protocol that emphasizes the measurement of true initial velocities, researchers can generate trustworthy and publication-quality data, advancing our understanding of the intricate world of enzyme catalysis.

References

A Comparative Analysis of DL-Leucylglycine and its Constituent Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the dipeptide DL-Leucylglycine and its constituent amino acids, L-Leucine and Glycine. Designed for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, distinct biological roles, and provides detailed experimental protocols for their comparative analysis. Our objective is to offer a foundational understanding of how the linkage of two amino acids into a dipeptide alters their individual characteristics and biological implications.

Introduction: More Than the Sum of its Parts

In the realm of biochemistry and drug development, understanding the behavior of small molecules is paramount. L-Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone of protein synthesis and a key activator of the mTOR signaling pathway, which is crucial for muscle growth and metabolism.[1][2][3] Glycine, the simplest amino acid, plays a multifaceted role as an inhibitory neurotransmitter in the central nervous system, a precursor for various biomolecules, and a cytoprotective agent.[4][5][6]

When these two amino acids are linked via a peptide bond to form this compound, the resulting dipeptide exhibits unique properties and biological fate. A critical aspect to consider is that dipeptides are often absorbed more efficiently in the intestine than their free amino acid counterparts through the peptide transporter 1 (PepT1).[7][8][9] Following absorption, they are typically hydrolyzed by intracellular peptidases back into their constituent amino acids.[7][9] This dynamic interplay between the dipeptide and its free amino acids has significant implications for nutrient delivery, bioavailability, and potential therapeutic applications. This guide will explore these nuances, providing both the theoretical framework and the practical methodologies for a thorough comparative analysis.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of a molecule dictate its solubility, stability, and interaction with biological systems. The table below summarizes the key properties of this compound, L-Leucine, and Glycine.

PropertyThis compoundL-LeucineGlycine
Molecular Formula C8H16N2O3[10]C6H13NO2[11]C2H5NO2[9]
Molecular Weight ( g/mol ) 188.22[10]131.17[11][12]75.07[2]
Appearance Solid[10]White crystalline powder or glistening hexagonal plates[11][13]White, odorless, crystalline powder with a sweetish taste[4][10]
Melting Point (°C) Not available293 (decomposes)[11]233 (decomposes)[2][4]
Water Solubility (g/L at 25°C) Slightly soluble[4]24.26[11]249.9[4]
pKa (Carboxyl Group) ~3.25[4]2.362.34[4]
pKa (Amino Group) ~8.28[4]9.609.6[4]
LogP -2.69 (Extrapolated)[10]-1.52Not available

Causality Behind Physicochemical Differences:

The formation of the peptide bond in this compound significantly alters the molecule's properties compared to its constituent amino acids. The increase in molecular weight is a direct result of the condensation reaction. The peptide bond introduces a new amide functional group, which influences the molecule's polarity and hydrogen bonding capacity, thereby affecting its solubility. While specific experimental solubility data for this compound is limited, dipeptides generally exhibit different solubility profiles than free amino acids. The pKa values of the terminal carboxyl and amino groups in the dipeptide are also shifted compared to the free amino acids due to the influence of the adjacent peptide bond.

Biological Roles and Activity: A Tale of Three Molecules

The biological significance of this compound is intrinsically linked to the roles of L-Leucine and Glycine. Upon ingestion, the dipeptide acts as a carrier, facilitating the efficient transport of these two amino acids into intestinal cells, where they are then released to exert their individual effects.

L-Leucine: The Anabolic Signal

Leucine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet.[14] Its primary and most well-documented role is the potent stimulation of muscle protein synthesis.[1][12]

  • mTOR Pathway Activation: Leucine directly activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation.[1][2][3] This activation initiates a signaling cascade that leads to increased translation of proteins, particularly those involved in muscle hypertrophy.[2][3]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes

Caption: Leucine activation of the mTORC1 pathway.

Glycine: The Versatile Modulator

Glycine, while being the simplest amino acid, has a remarkably diverse range of functions within the body.

  • Inhibitory Neurotransmitter: In the central nervous system, particularly the spinal cord and brainstem, glycine acts as an inhibitory neurotransmitter by binding to and activating glycine receptors (GlyRs).[4][6][9] This leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[9]

  • Precursor Molecule: Glycine is a fundamental building block for numerous important biomolecules, including proteins (especially collagen), purines (for DNA and RNA synthesis), and heme.[4][5]

  • Cytoprotection: Glycine has demonstrated cytoprotective effects, protecting cells from various types of injury.[15]

This compound: The Delivery System and Beyond

The primary biological role of orally administered this compound is to serve as an efficient delivery vehicle for Leucine and Glycine. Studies have shown that di- and tripeptides are absorbed more rapidly and efficiently than an equimolar mixture of free amino acids.[5] This is attributed to the high capacity of the intestinal peptide transporter PepT1.[7][8]

Once inside the enterocytes, this compound is rapidly hydrolyzed by cytosolic peptidases into L-Leucine and Glycine.[7][9] These free amino acids then enter the portal circulation to be utilized by the body. Therefore, the biological effects of this compound are largely considered to be the sum of the effects of its constituent amino acids. However, the potential for the intact dipeptide to have its own specific biological activities before hydrolysis cannot be entirely dismissed and warrants further investigation.

Experimental Protocols for Comparative Analysis

To empirically compare this compound, L-Leucine, and Glycine, a multi-faceted approach employing chromatographic, spectroscopic, and cell-based assays is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol outlines a method for the simultaneous separation and quantification of this compound, L-Leucine, and Glycine using reversed-phase HPLC with pre-column derivatization.

Methodology:

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of this compound, L-Leucine, and Glycine (e.g., 1 mg/mL) in ultrapure water.

    • Create a mixed standard solution containing all three analytes at a known concentration.

    • Prepare unknown samples by dissolving them in ultrapure water to an appropriate concentration.

  • Derivatization (o-Phthaldialdehyde - OPA):

    • In a vial, mix a defined volume of the standard or sample solution with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 50% B over 20 minutes is a good starting point. This can be optimized to achieve baseline separation of all three compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Column Temperature: 40°C.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized forms of Glycine, Leucine, and Leucylglycine based on the retention times of the individual standards.

    • Construct a calibration curve for each analyte using the peak areas of the mixed standard solutions.

    • Quantify the concentration of each analyte in the unknown samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standards Derivatization OPA Derivatization Standard->Derivatization Sample Sample Sample->Derivatization Injection Injection Derivatization->Injection Column C18 Column Injection->Column Detection Fluorescence Detector Column->Detection Quantification Quantification Detection->Quantification

Caption: HPLC workflow for amino acid and dipeptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy can be used to confirm the identity and purity of each compound and to observe the changes in chemical shifts upon peptide bond formation.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of each compound (this compound, L-Leucine, and Glycine) in a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of at least 1 second.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Assign the proton signals for each molecule based on their chemical shifts, multiplicities, and integration values.

    • Compare the spectrum of this compound to those of L-Leucine and Glycine to identify the characteristic signals of the peptide and the disappearance of the free amino and carboxyl group signals involved in the peptide bond. The chemical shifts of the α-protons are particularly informative.[13]

MTT Assay for Comparative Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][12][14] This protocol can be used to compare the potential cytotoxic effects of this compound, L-Leucine, and Glycine on a selected cell line (e.g., Caco-2 intestinal cells).

Methodology:

  • Cell Culture:

    • Culture the chosen cell line in 96-well plates at a predetermined seeding density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a range of concentrations for each of the three test compounds (this compound, L-Leucine, and Glycine) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][14]

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound, if applicable.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate (e.g., 48h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Conclusion

The comparison of this compound with its constituent amino acids, L-Leucine and Glycine, reveals important principles in peptide and amino acid biochemistry. While the dipeptide serves as an efficient delivery vehicle for its components due to favorable intestinal transport mechanisms, its own distinct physicochemical properties highlight the transformative nature of the peptide bond. For researchers in drug development and nutritional science, understanding these differences is crucial for designing effective delivery systems and predicting the biological outcomes of amino acid and peptide-based interventions. The provided experimental protocols offer a robust framework for conducting a thorough comparative analysis, enabling a deeper understanding of these fundamental biological molecules.

References

Safety Operating Guide

Navigating the Handling of DL-Leucylglycine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of DL-Leucylglycine. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols.

Hazard Assessment of this compound

This compound is a dipeptide which, in its solid form, presents as a powder. While not classified as a highly hazardous substance, the primary risks associated with its handling stem from its physical form and potential for mild irritation. A thorough review of the Material Safety Data Sheet (MSDS) indicates that this compound is considered slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation.[1] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

Key Hazards:

  • Inhalation: As a fine powder, this compound can become airborne during handling, posing a risk of respiratory tract irritation.[1]

  • Dermal Contact: Prolonged or repeated contact with the skin may cause irritation.[1]

  • Eye Contact: Direct contact with the eyes can cause irritation.[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following recommendations are based on a risk assessment of its potential hazards.

Summary of Recommended PPE
PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good resistance to a wide range of chemicals, including some acids and bases, and offers a clear indication of tears or breaks. Preferred over latex to prevent potential allergies.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and potential splashes of solutions containing this compound.[4]
Respiratory Protection N95 dust mask or a higher-rated particulate respiratorNecessary when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles. NIOSH-approved respirators are recommended.[1][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination with the chemical powder.
Detailed PPE Protocols

Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[2] Always inspect gloves for any signs of damage before use. If a glove is contaminated, it should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new pair. Never reuse disposable gloves.[6]

Eye and Face Protection: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 standards are required.[7] When there is a higher risk of splash, such as when preparing solutions, chemical splash goggles should be worn.[4]

Respiratory Protection: The use of respiratory protection is dictated by the work environment. If this compound powder is being handled on an open bench where dust can be generated, a NIOSH-approved N95 particulate respirator is necessary.[1][8] These respirators are designed to filter out at least 95% of airborne particles.[1] For operations with a higher potential for aerosolization, a higher-efficiency respirator (e.g., N99 or N100) may be warranted. It is crucial to ensure the respirator is properly fitted and a seal check is performed each time it is worn.

Body Protection: A standard laboratory coat should be worn to protect the skin and clothing. The lab coat should be fully buttoned.

Procedural Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling this compound, from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh_powder Weigh Powder in a Ventilated Area don_ppe->weigh_powder Proceed to handling prepare_solution Prepare Solution (if applicable) weigh_powder->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Proceed to cleanup segregate_waste Segregate Waste decontaminate->segregate_waste doff_ppe Doff PPE in Correct Sequence segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, put on the N95 respirator. Ensure it fits snugly over your nose and mouth.

  • Goggles/Face Shield: Put on eye protection.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.[9]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves first. Use a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior of the gloves with your bare hands.

  • Goggles/Face Shield: Remove eye protection from the back by lifting the headband.

  • Lab Coat: Remove the lab coat by folding it inward and away from your body.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: Recommended Donning and Doffing Sequence for PPE.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All chemical waste must be handled in accordance with institutional and local regulations.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and paper towels used for cleanup should be collected in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Contaminated Sharps: Any sharps (e.g., needles, razor blades) that come into contact with this compound should be disposed of in a designated sharps container.

  • Aqueous Solutions: While this compound is not classified as acutely toxic, it is prudent to avoid disposing of solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.[11] Collect aqueous waste containing this compound in a separate, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirators should be placed in a designated solid waste container for hazardous materials.

Waste Container Management:

  • All waste containers must be kept closed when not in use.

  • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Do not overfill waste containers.

Disposal Procedure: Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste generated from handling this compound.[12]

Emergency Procedures

Spill Response:

  • Small Spill: For a small spill of solid this compound, carefully sweep up the material to avoid generating dust. Place the collected material into a labeled hazardous waste container. Clean the spill area with a damp cloth and decontaminate the surface.

  • Large Spill: In the event of a large spill, evacuate the area and prevent others from entering. Contact your institution's EHS or emergency response team for assistance. If you are trained and have the appropriate PPE (including a full suit and splash goggles), you may proceed with cleanup.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound, protecting both yourself and your colleagues while maintaining the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Leucylglycine
Reactant of Route 2
Reactant of Route 2
DL-Leucylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.